molecular formula C9H8O3 B1274553 6-Methyl-1,3-benzodioxole-5-carbaldehyde CAS No. 58343-54-7

6-Methyl-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1274553
CAS No.: 58343-54-7
M. Wt: 164.16 g/mol
InChI Key: XEVMQFARCBZBRP-UHFFFAOYSA-N
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Description

6-Methyl-1,3-benzodioxole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVMQFARCBZBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389836
Record name 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58343-54-7
Record name 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde (CAS No. 58343-54-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,3-benzodioxole-5-carbaldehyde, also known as 6-methylpiperonal, is an aromatic aldehyde with the CAS number 58343-54-7 .[1] This compound is a significant intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical, fragrance, and flavor industries.[1][2] Its unique structure, featuring a benzodioxole ring with both methyl and formyl substituents, provides a versatile scaffold for the development of novel compounds. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a thorough characterization of the final product.

Physicochemical Properties

This compound is a solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 58343-54-7[1]
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Appearance Light orange to yellow solid

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 5-methyl-1,3-benzodioxole, followed by its formylation via the Vilsmeier-Haack reaction.

Step 1: Synthesis of the Precursor, 5-Methyl-1,3-benzodioxole

The precursor, 5-methyl-1,3-benzodioxole, is synthesized from 3,4-dihydroxy toluene.

Experimental Protocol:

  • Materials: 3,4-dihydroxy toluene, dibromomethane, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3,4-dihydroxy toluene in DMF, add anhydrous potassium carbonate.

    • Slowly add dibromomethane to the mixture.

    • Heat the reaction mixture with stirring for several hours.

    • After cooling, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 5-methyl-1,3-benzodioxole.

Step 2: Vilsmeier-Haack Formylation of 5-Methyl-1,3-benzodioxole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4][5][6]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the electron-rich 5-methyl-1,3-benzodioxole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[3][4][5]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Precursor 5-Methyl-1,3-benzodioxole Precursor->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Intermediate->Product + H₂O H2O H₂O (Hydrolysis) H2O->Product

Diagram: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol:

  • Materials: 5-methyl-1,3-benzodioxole, phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate, diethyl ether, brine.

  • Procedure:

    • In a flask, cool DMF to 0°C.

    • Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add 5-methyl-1,3-benzodioxole to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding it to a cold aqueous solution of sodium acetate.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.[3]

Synthesis_Workflow Start 3,4-Dihydroxy Toluene Precursor 5-Methyl-1,3-benzodioxole Start->Precursor + Dibromomethane Formylation Vilsmeier-Haack Formylation Precursor->Formylation + POCl₃, DMF Purification Purification (Column Chromatography/ Recrystallization) Formylation->Purification Product This compound Purification->Product

Diagram: Synthetic workflow for this compound.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, the methyl protons, and the aldehyde proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde (-CHO)
~7.2s1HAromatic C-H
~6.8s1HAromatic C-H
~6.0s2HMethylenedioxy (-O-CH₂-O-)
~2.4s3HMethyl (-CH₃)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~150-145Aromatic Quaternary Carbons (C-O)
~130-125Aromatic Quaternary Carbons
~110-105Aromatic C-H
~101Methylenedioxy Carbon (-O-CH₂-O-)
~15Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2920, 2850C-H stretchMethyl, Methylenedioxy
~2720C-H stretchAldehyde
~1680C=O stretchAldehyde
~1600, 1480C=C stretchAromatic Ring
~1250, 1040C-O stretchMethylenedioxy
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 164. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[7]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Applications

This compound serves as a valuable building block in several industries:

  • Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.[1]

  • Fragrances: Its aromatic properties make it a useful ingredient in the formulation of perfumes and fragrances.[1][2]

  • Flavoring Agents: The compound is also utilized in the food industry to create flavoring agents.[1]

Conclusion

This technical guide provides a comprehensive overview of this compound, from its synthesis to its characterization and applications. The detailed protocols and mechanistic insights are intended to support researchers and professionals in their work with this versatile compound. Adherence to proper safety procedures is paramount when handling this and any other chemical reagent.

References

  • Infrared (IR) Spectroscopy. (n.d.).
  • Synthesis of 5-(Oxiranylmethyl)-1,3-benzodioxole. (n.d.). PrepChem.com.
  • Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. (2024). American Chemical Society.
  • Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives. (n.d.). Google Patents.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry - Science Ready.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). World Researchers Associations.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • 13C NMR Spectroscopy. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
  • 13C NMR Chemical Shift. (n.d.). Oregon State University.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • This compound. (n.d.). Chem-Impex.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • IR Chart. (n.d.).
  • Piperonal (YMDB01776). (n.d.). Yeast Metabolome Database.
  • Ch13 - Sample IR spectra. (n.d.). University of Calgary.
  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023). Organic Chemistry | OpenStax.
  • Carbon-13 NMR Spectroscopy. (2019). YouTube.
  • 1,3-Benzodioxole-5-propanal, α-methyl-. (n.d.). the NIST WebBook.
  • 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy-. (n.d.). SpectraBase.

Sources

An In-Depth Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-methyl-1,3-benzodioxole-5-carbaldehyde, a key aromatic aldehyde intermediate. Addressed to researchers, medicinal chemists, and professionals in drug development, this document details the compound's structural features, synthesis, and analytical characterization. We delve into the mechanistic principles behind its synthesis and reactivity, offering field-proven insights into its application as a versatile building block. The guide includes detailed experimental protocols, thorough spectral analysis, and a comparative perspective with its close analogue, piperonal, to underscore the strategic importance of the 6-methyl substituent.

Introduction: The Strategic Value of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and fragrance science, appearing in numerous natural products and synthetic compounds with significant biological activity.[1] this compound emerges as a particularly valuable derivative, combining the foundational benzodioxole core with a strategically positioned methyl group and a reactive carbaldehyde function. This unique arrangement offers chemists a powerful synthon for élaborating complex molecular architectures.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse pharmacophores. The methyl group at the 6-position, adjacent to the electron-donating methylenedioxy bridge, subtly modulates the electronic properties and steric environment of the aromatic ring, influencing its reactivity and the biological profile of its derivatives.

This guide will explore the synthesis of this key intermediate from its logical precursor, 5-methyl-1,3-benzodioxole, discuss its detailed analytical characterization, and contextualize its utility with a focus on applications in pharmaceutical research.

Synthesis of this compound

The introduction of a formyl group onto an activated aromatic ring is a cornerstone of synthetic organic chemistry. For the synthesis of this compound, the starting material is 5-methyl-1,3-benzodioxole. The methylenedioxy and methyl groups are both electron-donating, thus activating the aromatic ring towards electrophilic substitution. The primary challenge lies in achieving regioselective formylation at the C-5 position. Several classical and modern formylation methods are applicable, with the Vilsmeier-Haack reaction being one of the most reliable and scalable.

Recommended Synthetic Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds.[2] This method is generally high-yielding and proceeds under relatively mild conditions.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Intermediate1->Vilsmeier_Reagent Elimination of OP(O)Cl2⁻ SigmaComplex Sigma Complex (Resonance Stabilized) Vilsmeier_Reagent->SigmaComplex StartingMaterial 5-Methyl-1,3-benzodioxole StartingMaterial->SigmaComplex Attack on Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Aromatization (-H⁺) Product 6-Methyl-1,3-benzodioxole- 5-carbaldehyde IminiumSalt->Product Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methyl-1,3-benzodioxole

This protocol is a robust procedure for the synthesis of the title compound.

Materials:

  • 5-Methyl-1,3-benzodioxole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation: Dissolve 5-methyl-1,3-benzodioxole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 40-45 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate (5 equivalents).

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Appearance Light orange to yellow solid[1]
CAS Number 58343-54-7[1]
Spectroscopic Data Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.2 ppm. This is a highly characteristic signal for an aromatic aldehyde.

  • Aromatic Protons: Two singlets are expected for the aromatic protons at C-4 and C-7, likely in the range of δ 6.8-7.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the substituents.

  • Methylenedioxy Protons (-OCH₂O-): A sharp singlet around δ 6.0-6.1 ppm, integrating to two protons.

  • Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm, integrating to three protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (-CHO): A signal in the far downfield region, expected around δ 188-192 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The quaternary carbons attached to the oxygen and the formyl group will be in the δ 140-155 ppm range, while the protonated carbons will appear between δ 105-130 ppm.

  • Methylenedioxy Carbon (-OCH₂O-): A characteristic signal around δ 101-103 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance), which are characteristic of the aldehyde C-H bond.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretches (Ether): Strong bands in the 1250-1040 cm⁻¹ region, characteristic of the methylenedioxy group.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 164.

  • Fragmentation: A prominent fragment at m/z = 163, corresponding to the loss of a hydrogen atom ([M-H]⁺), is expected. Another significant fragment would be at m/z = 135, resulting from the loss of the formyl group ([M-CHO]⁺).

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the aldehyde group and the electronic nature of the substituted aromatic ring.

The Influence of the 6-Methyl Group: A Comparative Analysis with Piperonal

Piperonal (1,3-benzodioxole-5-carbaldehyde) is the unmethylated analogue and serves as an excellent benchmark for understanding the role of the 6-methyl group.

FeaturePiperonalThis compoundRationale
Reactivity towards Nucleophiles HighSlightly LowerThe methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon.
Steric Hindrance LowerHigherThe methyl group ortho to the aldehyde increases steric hindrance for incoming nucleophiles.
Regioselectivity of further aromatic substitution Governed by -CHO and -OCH₂O-Governed by all three groupsThe methyl group further directs incoming electrophiles, potentially leading to different substitution patterns in subsequent reactions.

This subtle modulation of reactivity can be exploited in multi-step syntheses where fine-tuning of electronic and steric factors is required.

Key Transformations in Drug Development

The aldehyde functionality is a gateway to numerous molecular scaffolds relevant to drug discovery.

Diagram 2: Key Synthetic Transformations

Transformations cluster_reactions Synthetic Pathways cluster_products Product Classes Start 6-Methyl-1,3-benzodioxole- 5-carbaldehyde ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃, R-NH₂) Start->ReductiveAmination Wittig Wittig Reaction (e.g., Ph₃P=CHR) Start->Wittig Oxidation Oxidation (e.g., KMnO₄, Ag₂O) Start->Oxidation Grignard Grignard Reaction (e.g., R-MgBr) Start->Grignard Amine Amines ReductiveAmination->Amine Alkene Alkenes Wittig->Alkene CarboxylicAcid Carboxylic Acids Oxidation->CarboxylicAcid SecondaryAlcohol Secondary Alcohols Grignard->SecondaryAlcohol

Caption: Common synthetic routes from the title compound.

Applications in Pharmaceutical Research: A Case Study

This compound is a valuable intermediate in the synthesis of novel therapeutic agents. For instance, it can serve as a key building block in the synthesis of analogues of the atypical antidepressant drug, tianeptine. The core of tianeptine is a dibenzothiazepine ring system. By utilizing the aldehyde in reactions such as the one described in PrepChem for a Grignard addition, the carbon skeleton can be extended, paving the way for the construction of the seven-membered ring characteristic of tianeptine and its analogues.[3] The methyl group on the benzodioxole moiety allows for the exploration of structure-activity relationships (SAR) by probing the steric and electronic requirements of the drug's target receptor.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its synthesis via the Vilsmeier-Haack reaction is efficient and scalable. The presence of the 6-methyl group provides a subtle yet powerful tool for modulating the steric and electronic properties of the molecule, offering advantages over its unmethylated counterpart, piperonal. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, will empower researchers to fully exploit the potential of this versatile building block in the creation of novel and complex chemical entities.

References

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. PrepChem.com. [Link]

Sources

Foreword: The Strategic Importance of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

This compound, a substituted aromatic aldehyde, represents a pivotal molecular scaffold in modern organic synthesis. Its true value lies not in its direct application but in its role as a versatile intermediate and a highly functionalized building block. For researchers in pharmaceutical development, this compound serves as a key precursor for a variety of biologically active molecules.[1] The unique arrangement of the methyl and aldehyde groups on the benzodioxole ring offers distinct steric and electronic properties that are instrumental in designing novel therapeutic agents.[1] Beyond pharmaceuticals, its pleasant aromatic profile has secured its place in the fragrance and flavor industries.[1]

This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of the synthetic pathways, empowering researchers to not only replicate but also innovate. We will dissect the causality behind experimental choices, troubleshoot potential pitfalls, and establish a framework for logical and efficient synthesis.

Retrosynthetic Analysis: Deconstructing the Target

A logical synthesis begins with a sound retrosynthetic strategy. The target molecule, this compound, is an aromatic aldehyde. The most direct and logical disconnection is at the C-C bond between the aromatic ring and the aldehyde carbon. This points to a formylation reaction as the key synthetic step. The primary precursor is therefore the parent heterocycle, 5-methyl-1,3-benzodioxole .

The electron-donating nature of the methylenedioxy bridge and the methyl group activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. The formyl group is directed to the position ortho to the methyl group and para to the ether-like oxygen of the dioxole ring, a position that is sterically accessible and electronically favored.

G Target This compound Disconnection C(aryl)-CHO Bond (Formylation) Target->Disconnection Precursor 5-Methyl-1,3-benzodioxole Disconnection->Precursor

Caption: Retrosynthetic approach for the target aldehyde.

Core Synthetic Strategy: Electrophilic Aromatic Formylation

The introduction of a formyl group onto an activated aromatic ring is a cornerstone of organic synthesis. Several named reactions are suitable for this transformation. The choice of method depends on factors such as substrate reactivity, desired regioselectivity, scale, and reagent availability. For a highly activated substrate like 5-methyl-1,3-benzodioxole, the following methods are most relevant.

The Vilsmeier-Haack Reaction: The Workhorse of Formylation

The Vilsmeier-Haack reaction is arguably the most reliable and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[2] Its enduring appeal stems from the use of mild, readily available reagents and its generally high yields.

Mechanism & Rationale: The reaction proceeds via the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent . This electrophile is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[3] Although a weaker electrophile than the acylium ions used in Friedel-Crafts acylation, the Vilsmeier reagent is potent enough to react with highly activated rings like our benzodioxole precursor.[4] The reaction culminates in the hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde.[5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Aryl Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Precursor 5-Methyl-1,3-benzodioxole Precursor->Iminium_Intermediate + Vilsmeier Reagent Product Target Aldehyde Iminium_Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O)

Caption: Workflow for the Vilsmeier-Haack Reaction.

The Duff Reaction: A Classic Approach

The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formyl source, typically in an acidic medium like glycerol and boric acid or acetic acid.[6][7] It is most effective for highly activated substrates such as phenols, but can be applied to other electron-rich aromatics.[6]

Mechanism & Rationale: The reaction mechanism involves the acid-catalyzed decomposition of hexamine to generate an electrophilic iminium species.[6] This electrophile then attacks the aromatic ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately furnish the aldehyde.[6] The Duff reaction is known for directing the formyl group almost exclusively to the ortho position of a hydroxyl group, though its yields can be modest compared to other methods.[6][8]

The Rieche Formylation: A Potent Alternative

For certain substrates, the Rieche formylation offers a powerful alternative. This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum trichloride (AlCl₃).[9][10]

Mechanism & Rationale: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the formation of a highly electrophilic dichloromethyl cation equivalent.[11] This potent electrophile then attacks the aromatic ring. Subsequent hydrolysis of the resulting benzal chloride intermediate provides the desired aldehyde. This method is particularly effective for phenols and other electron-rich systems and is noted for its high regioselectivity.[11] However, it requires strictly anhydrous conditions and the use of highly corrosive and moisture-sensitive reagents.[11]

Comparative Analysis of Formylation Methods

The selection of a synthetic route is a critical decision based on a balance of efficiency, cost, safety, and scalability. The Vilsmeier-Haack reaction is often the preferred method for substrates of this type due to its operational simplicity and reliable yields.

Method Formylating Agent Catalyst/Co-reagent Pros Cons
Vilsmeier-Haack DMF or other formamidePOCl₃, SOCl₂, Oxalyl ChlorideHigh yields, mild conditions, readily available reagents.[2][12]Sensitive to moisture during reagent formation.
Duff Reaction HexamethylenetetramineAcetic Acid, Boric Acid, GlycerolSimple reagents, good for ortho-hydroxy aldehydes.[6]Often results in low to moderate yields.[6][8]
Rieche Formylation Dichloromethyl methyl etherTiCl₄, AlCl₃High yields, high regioselectivity.[9][11]Requires strict anhydrous conditions, hazardous reagents.[11]

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is designed as a self-validating system. Each step includes a rationale to ensure the researcher understands the purpose and can troubleshoot effectively.

Objective: To synthesize this compound from 5-methyl-1,3-benzodioxole via the Vilsmeier-Haack reaction.

Materials & Reagents:

ReagentM.W.Amount (mmol)EquivalentsNotes
5-Methyl-1,3-benzodioxole136.1550.01.0Starting Material
Phosphorus Oxychloride (POCl₃)153.3355.01.1Use freshly distilled. Acrid.
N,N-Dimethylformamide (DMF)73.09150.03.0Anhydrous grade. Serves as reagent and solvent.
Dichloromethane (DCM)84.93--Anhydrous grade solvent.
Saturated Sodium Acetate (aq)---For workup.
Water (Deionized)---For workup and washing.
Brine (Saturated NaCl aq)---For washing.
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent.

Protocol:

  • Reaction Setup:

    • Equip a three-necked, 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a calcium chloride drying tube.

    • Rationale: An inert atmosphere (nitrogen) and dry conditions are crucial to prevent the premature hydrolysis of phosphorus oxychloride and the Vilsmeier reagent.

  • Vilsmeier Reagent Formation:

    • Charge the flask with anhydrous DMF (3.0 eq).

    • Cool the flask to 0 °C using an ice-water bath.

    • Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.

    • Rationale: The slow, cooled addition of POCl₃ controls the exothermic reaction with DMF. Allowing time for the reagent to form completely ensures efficient subsequent formylation.

  • Formylation Reaction:

    • Dissolve 5-methyl-1,3-benzodioxole (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the solution of the starting material to the Vilsmeier reagent dropwise at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: Heating the reaction after the initial addition provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by a pre-chilled saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic (pH ~7-8).

    • Caution: The initial quenching is highly exothermic. Perform this step slowly.

    • Rationale: Hydrolysis of the intermediate iminium salt under aqueous conditions yields the aldehyde. Sodium acetate neutralizes the strong acids generated (HCl, phosphoric acid), preventing potential side reactions.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Extraction isolates the product from the aqueous phase. Washing removes residual DMF and inorganic salts.

  • Final Product Characterization:

    • The crude product will likely be a light orange to yellow solid.[1]

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.

    • Dry the purified product under vacuum.

    • Confirm the identity and purity of the product using NMR, IR, and melting point analysis.

Expected Product Data:

PropertyValue
Appearance Light orange to yellow solid[1]
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol [13]
Purity (Typical) ≥ 95% (NMR)[1]
Storage Conditions Store at 0-8 °C, sealed in dry conditions[1][13]

Conclusion: A Gateway to Chemical Innovation

The synthesis of this compound is a practical and illustrative example of modern electrophilic aromatic substitution. While several methods exist, the Vilsmeier-Haack reaction stands out for its reliability, efficiency, and scalability, making it the method of choice for many applications. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocol are paramount to achieving high yields of a pure product. This versatile aldehyde, once synthesized, opens the door to a vast landscape of more complex molecules, reinforcing its status as a valuable building block for the innovative chemist in drug discovery and beyond.

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The Nexus of Opportunity: A Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methyl-1,3-benzodioxole-5-carbaldehyde scaffold represents a privileged starting point in medicinal chemistry, offering a unique combination of structural rigidity and synthetic versatility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, pharmacological significance, and therapeutic potential of derivatives originating from this core. We will delve into detailed synthetic methodologies, explore the mechanistic underpinnings of their diverse biological activities—spanning oncology, virology, and neurology—and provide actionable protocols for their investigation. This document is designed not as a rigid set of instructions, but as a foundational resource to inspire and guide the development of next-generation therapeutics.

Introduction: The Architectural Allure of the Benzodioxole Core

The 1,3-benzodioxole moiety, a recurring motif in numerous natural products and synthetic compounds, confers a distinct set of physicochemical properties that are highly advantageous in drug design. The fusion of a benzene ring with a methylenedioxy group creates a planar, electron-rich system that can engage in a variety of intermolecular interactions with biological targets. The strategic placement of a methyl and a carbaldehyde group at the 6 and 5 positions, respectively, in this compound, provides two key anchor points for synthetic elaboration, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.

This guide will navigate the journey from this versatile starting material to a diverse array of derivatives with profound biological implications. We will explore how subtle modifications to this core structure can lead to potent and selective agents targeting cancer, viral infections, and neurological disorders.

Synthetic Strategies: From Core to Complexity

The aldehyde functionality of this compound is a gateway to a vast landscape of chemical transformations. Its reactivity allows for the construction of a wide range of derivatives, including but not limited to, Schiff bases, chalcones, and heterocyclic adducts.

Foundational Synthesis of the Benzodioxole Core

While this guide focuses on the derivatives of this compound, understanding the synthesis of the parent benzodioxole ring system is crucial. A common precursor is piperonal (1,3-benzodioxole-5-carbaldehyde), which can be synthesized through various methods, including the oxidative cleavage of isosafrole or a multi-step sequence from catechol.[1] One established industrial process involves the treatment of a chloromethyl derivative with an alkaline acetate to form an intermediate acetyl derivative, which is then hydrolyzed to an alcohol and subsequently oxidized to the aldehyde.[2] These foundational methods can be adapted for the synthesis of the methylated analogue.

General Protocol for the Derivatization of this compound

The following protocol outlines a general approach to synthesizing derivatives from the core aldehyde, which can be adapted based on the desired final product.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution.

  • Catalysis (Optional): For less reactive amines, a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitation occurs, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Pharmacological Applications and Mechanistic Insights

The true power of the this compound scaffold lies in the diverse pharmacological activities exhibited by its derivatives. This section will explore key therapeutic areas where these compounds have shown significant promise.

Oncology: A Multi-pronged Attack on Cancer

Derivatives of 1,3-benzodioxole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4][5]

3.1.1. Induction of Oxidative Stress and Inhibition of the Thioredoxin System

One compelling mechanism of action is the induction of oxidative stress within cancer cells.[6] Certain benzodioxole derivatives have been shown to inhibit the thioredoxin (Trx) system, a key antioxidant pathway that is often overexpressed in cancer cells.[7] By inhibiting thioredoxin reductase (TrxR), these compounds disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis.[6][7]

Mechanism of Action: Thioredoxin System Inhibition

G cluster_0 Cancer Cell ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Induction TrxR Thioredoxin Reductase (TrxR) Trx_red Thioredoxin (Reduced) TrxR->Trx_red Reduction Trx_ox Thioredoxin (Oxidized) Trx_red->ROS Scavenging Benzodioxole Benzodioxole Derivative Benzodioxole->TrxR Inhibition G cluster_0 T-Cell Cytoplasm cluster_1 T-Cell Nucleus IL2R IL-2 Receptor JAK JAK Kinase IL2R->JAK Activation STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 SUMO SUMOylation pSTAT5->SUMO Degradation Pathway pSTAT5_n p-STAT5 pSTAT5->pSTAT5_n Nuclear Translocation Benzotriazole Benzotriazole Derivative Benzotriazole->SUMO Inhibition HIV_LTR HIV-1 LTR Viral_Transcription Viral Transcription HIV_LTR->Viral_Transcription pSTAT5_n->HIV_LTR Binding & Activation G cluster_0 Neuronal Membrane cluster_1 Neuronal Cytoplasm D1R Dopamine D1 Receptor G_protein Gs/olf D1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Dopamine_Agonist Benzodioxole-based Dopamine Agonist Dopamine_Agonist->D1R Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylation

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Conclusion and Future Perspectives

The this compound core is more than just a chemical curiosity; it is a launchpad for the development of innovative therapeutics. The derivatives stemming from this scaffold have demonstrated a remarkable breadth of biological activity, with promising applications in oncology, virology, and neurology. The synthetic accessibility of this core, coupled with the diverse pharmacological profiles of its derivatives, underscores its importance in modern drug discovery.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways of these derivatives will enable more rational drug design.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their therapeutic potential and safety.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

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Spectroscopic Characterization of 6-Methyl-1,3-benzodioxole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

6-Methyl-1,3-benzodioxole-5-carbaldehyde (C₉H₈O₃, Molar Mass: 164.16 g/mol ) is an aromatic aldehyde featuring a benzodioxole core.[1] This structural motif is of significant interest in medicinal chemistry and materials science. The addition of a methyl group to the well-studied piperonal (1,3-benzodioxole-5-carbaldehyde) framework can subtly yet significantly influence its chemical reactivity and biological activity. Accurate spectroscopic analysis is paramount for confirming the successful synthesis of this molecule and for quality control in its subsequent applications.

This guide will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. These predictions are grounded in the extensive available data for analogous compounds, including piperonal and other substituted benzodioxoles.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The key functional groups that will dominate its spectroscopic signature are the aldehyde, the methylenedioxy bridge, the aromatic ring, and the methyl group.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the following signals:

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for the aldehydic proton, the aromatic protons, the methylenedioxy protons, and the methyl protons. The chemical shifts are predicted based on the analysis of similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aldehyde (-CHO)9.8 - 10.2Singlet (s)1H
Aromatic (Ar-H)7.2 - 7.5Singlet (s)1H
Aromatic (Ar-H)6.8 - 7.1Singlet (s)1H
Methylenedioxy (-O-CH₂-O-)6.0 - 6.2Singlet (s)2H
Methyl (-CH₃)2.2 - 2.5Singlet (s)3H

Causality behind Predicted Shifts:

  • Aldehyde Proton: The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring, hence its downfield shift.

  • Aromatic Protons: The two aromatic protons are in different chemical environments. The proton adjacent to the aldehyde group will be more deshielded than the one adjacent to the methyl group.

  • Methylenedioxy Protons: These protons are equivalent and appear as a characteristic singlet in the 6.0-6.2 ppm region.

  • Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)189 - 193
Aromatic (C-CHO)130 - 135
Aromatic (C-CH₃)140 - 145
Aromatic (C-O)148 - 153
Aromatic (C-O)145 - 150
Aromatic (CH)108 - 112
Aromatic (CH)105 - 109
Methylenedioxy (-O-CH₂-O-)101 - 103
Methyl (-CH₃)15 - 20

Causality behind Predicted Shifts:

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon due to the double bond to oxygen, resulting in a signal far downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to oxygen atoms will be the most downfield in the aromatic region. The carbon bearing the aldehyde group and the carbon bearing the methyl group will also have distinct chemical shifts. The two aromatic CH carbons will have shifts typical for electron-rich aromatic systems.

  • Methylenedioxy Carbon: This carbon is shielded by two oxygen atoms and appears at a characteristic chemical shift.

  • Methyl Carbon: The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and set the reference (e.g., TMS at 0 ppm or the residual solvent peak).

G cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (≥400 MHz NMR) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (FT, Phasing, Referencing) C->E D->E F Structure Elucidation E->F

Figure 2. General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the absorptions of the carbonyl group, C-H bonds, and the aromatic ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (CH₃)2850 - 3000Medium
Aldehyde C-H stretch2720 - 2820Weak (often two bands)
Carbonyl (C=O) stretch1670 - 1690Strong
Aromatic C=C stretch1580 - 1620, 1450 - 1500Medium to Strong
C-O stretch1200 - 1300, 1000 - 1100Strong

Causality behind Predicted Absorptions:

  • C=O Stretch: The strong absorption in the 1670-1690 cm⁻¹ region is a hallmark of an aromatic aldehyde. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic aldehyde.

  • Aldehyde C-H Stretch: The weak bands around 2720 and 2820 cm⁻¹ are characteristic of the C-H bond of an aldehyde and are useful for distinguishing aldehydes from ketones.

  • C-O Stretches: The strong absorptions for the C-O bonds of the methylenedioxy group are expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common technique.

Ion Predicted m/z Interpretation
[M]⁺164Molecular ion
[M-1]⁺163Loss of a hydrogen radical from the aldehyde
[M-29]⁺135Loss of the formyl radical (-CHO)
[M-CH₃]⁺149Loss of a methyl radical

Causality behind Predicted Fragmentation:

  • Molecular Ion: The peak at m/z 164 corresponds to the intact molecule with one electron removed.

  • [M-1]⁺: Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.

  • [M-29]⁺: The loss of the entire formyl group is another characteristic fragmentation of aldehydes, leading to a stable benzylic cation.

  • [M-CH₃]⁺: Loss of the methyl group is also a plausible fragmentation pathway.

G cluster_fragmentation Predicted EI-MS Fragmentation M [M]⁺˙ m/z = 164 M_minus_H [M-H]⁺ m/z = 163 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z = 135 M->M_minus_CHO - CHO˙ M_minus_CH3 [M-CH₃]⁺ m/z = 149 M->M_minus_CH3 - CH₃˙

Figure 3. Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the identification and characterization of this important synthetic intermediate. The interpretations are based on well-established spectroscopic principles and extensive data from closely related molecules. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to confidently work with this compound.

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Unveiling the Cytochrome P450 Modulatory Activity of 6-Methyl-1,3-benzodioxole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1,3-benzodioxole-5-carbaldehyde, a synthetic aromatic aldehyde, belongs to the broad class of methylenedioxyphenyl (MDP) compounds. While direct, extensive research on the specific mechanism of action for this particular molecule is limited, its structural features strongly predict a significant interaction with the cytochrome P450 (CYP) enzyme system. This guide synthesizes the well-established pharmacology of MDP compounds to elucidate the probable mechanistic pathways of this compound. The core of its action is anticipated to be a dual-phase modulation of CYP enzymes, encompassing both inhibition and induction, which holds profound implications for xenobiotic metabolism, drug-drug interactions, and potential toxicity. This document provides a detailed exploration of these mechanisms, supported by experimental frameworks for their validation.

Introduction: The Significance of the Methylenedioxyphenyl Moiety

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and fine chemicals.[1] Its aldehyde functionality allows for a wide range of derivatization, making it a valuable building block in organic synthesis.[1] However, the presence of the 1,3-benzodioxole group is of primary toxicological and pharmacological importance. This moiety is a well-known structural feature in many natural and synthetic compounds that exhibit profound effects on mammalian and insect metabolic pathways.[2]

The biological activity of MDP-containing compounds is intrinsically linked to their ability to modulate cytochrome P450 (CYP) enzymes.[3] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, toxins, and environmental pollutants.[3][4] Therefore, understanding the interaction of this compound with the CYP system is paramount for predicting its safety profile and potential for drug interactions.

The Dual-Phase Mechanism of Action: CYP450 Inhibition and Induction

The primary mechanism of action for MDP compounds, and by extension this compound, is a complex, time-dependent interaction with CYP enzymes, characterized by an initial phase of inhibition followed by a sustained period of induction.[2]

Phase I: Cytochrome P450 Inhibition

The inhibitory action of MDP compounds on CYP enzymes proceeds through two primary mechanisms: competitive inhibition and mechanism-based inactivation.

  • Competitive Inhibition: As substrates for CYP-mediated oxidation, MDP compounds can compete with other xenobiotics for the active site of the enzyme.[4] This competition reduces the metabolic rate of co-administered drugs or other substances that are substrates for the same CYP isoform.

  • Mechanism-Based Inactivation (Metabolite-Intermediate Complex Formation): This is a more potent and prolonged form of inhibition. The MDP moiety is metabolized by CYP enzymes, leading to the formation of a reactive carbene intermediate. This intermediate then binds covalently to the heme iron of the cytochrome P450, forming a stable and inactive metabolite-intermediate complex (MIC).[5] This process effectively sequesters the enzyme, rendering it non-functional.[4] The formation of this complex is a hallmark of many MDP compounds and is a critical aspect of their biological activity.[5]

Caption: Mechanism-based inactivation of Cytochrome P450 by MDP compounds.

Phase II: Cytochrome P450 Induction

Following the initial inhibitory phase, prolonged exposure to MDP compounds leads to the induction of CYP enzyme synthesis.[2] This involves the upregulation of gene transcription for various CYP isoforms. The increased synthesis of these enzymes enhances the overall xenobiotic oxidation capacity of the organism.[4] This inductive effect can alter the metabolic clearance of other compounds, potentially reducing their efficacy or increasing the production of toxic metabolites.

Toxicological and Pharmacological Implications

The dual modulation of CYP enzymes by this compound has significant consequences:

  • Drug-Drug Interactions: By inhibiting CYP enzymes, this compound can increase the plasma concentrations and prolong the half-life of co-administered drugs, potentially leading to adverse effects. Conversely, its inductive properties can decrease the efficacy of other drugs by accelerating their metabolism.

  • Toxicity: While many MDP compounds have low intrinsic toxicity, their interference with xenobiotic metabolism can potentiate the toxicity of other substances.[2] Furthermore, some MDPs, such as safrole, are associated with hepatotoxicity and tumorigenesis.[2]

  • Pesticide Synergism: The CYP inhibitory properties of MDPs are utilized in pesticide formulations to enhance the potency of insecticides by preventing their detoxification in insects.[2]

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro CYP Inhibition Assay

Objective: To determine the inhibitory potential and selectivity of this compound against major human CYP isoforms.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Obtain recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and their corresponding fluorescent or chromogenic substrates.

    • Prepare a buffered reaction solution (e.g., potassium phosphate buffer, pH 7.4) containing a NADPH-generating system.

  • Assay Procedure:

    • In a 96-well plate, add the buffered reaction solution, the specific CYP isoform, and varying concentrations of this compound.

    • Pre-incubate the mixture to allow for potential mechanism-based inactivation.

    • Initiate the reaction by adding the specific substrate.

    • Monitor the formation of the metabolized product over time using a plate reader (fluorescence or absorbance).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Rodent Study for CYP Induction

Objective: To assess the potential of this compound to induce CYP enzymes in a living organism.

Methodology:

  • Animal Dosing:

    • Acclimate laboratory rodents (e.g., Sprague-Dawley rats) to standard housing conditions.

    • Administer this compound orally or via intraperitoneal injection at multiple dose levels for a specified period (e.g., 7-14 days). Include a vehicle control group.

  • Sample Collection and Analysis:

    • At the end of the dosing period, euthanize the animals and collect liver tissue.

    • Prepare liver microsomes from the tissue samples.

    • Measure the activity of various CYP isoforms in the microsomes using specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • Quantify the expression levels of CYP mRNA and protein using RT-qPCR and Western blotting, respectively.

  • Data Analysis:

    • Compare the CYP enzyme activity, mRNA levels, and protein expression between the treated and control groups.

    • Statistically analyze the data to determine if there is a significant dose-dependent induction of CYP enzymes.

Sources

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged heterocyclic scaffold found in a multitude of naturally occurring and synthetic compounds exhibiting a wide array of biological activities. Its presence in molecules has been associated with antimicrobial, antifungal, and antitumor properties, making it a focal point for medicinal chemistry and drug discovery efforts. 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a derivative of this core structure, represents a compelling starting point for the development of novel therapeutic agents. While extensive research on this specific molecule is still emerging, this guide will provide a comprehensive overview of its known context, the biological activities of its close analogs, and detailed experimental protocols for its further investigation. This document serves as a technical resource for researchers looking to explore the therapeutic potential of this and related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in both chemical synthesis and biological assays.

PropertyValueSource
CAS Number 58343-54-7[1]
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Appearance Not specified (likely a solid)
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF. Limited solubility in water is predicted based on its aromatic and aldehyde functionalities.[2]

Synthesis of this compound and Its Derivatives

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the formylation of 5-methyl-1,3-benzodioxole. This approach is analogous to the synthesis of related benzodioxole carbaldehydes.[4]

Synthesis of this compound start 5-Methyl-1,3-benzodioxole reagents Formylating Agent (e.g., POCl₃, DMF) start->reagents Vilsmeier-Haack Reaction product This compound reagents->product

Caption: Proposed Vilsmeier-Haack formylation for the synthesis of this compound.

Exemplary Derivatization Protocol: Grignard Reaction

The following protocol details the use of this compound as a precursor in a Grignard reaction to synthesize 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol.[3]

Materials:

  • This compound

  • Magnesium ribbon

  • Bromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Prepare the Grignard Reagent: In a flame-dried flask under an inert atmosphere, combine magnesium ribbon (0.32 g) and anhydrous THF (20 ml). Add bromoethane (1.4 g) dropwise to initiate the reaction.

  • Dissolve the Aldehyde: In a separate flask, dissolve this compound (2.0 g) in anhydrous THF (15 ml).

  • Grignard Addition: Slowly add the aldehyde solution dropwise to the prepared Grignard reagent at room temperature.

  • Reaction: Stir the reaction mixture for 2 hours at room temperature.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Remove the THF by distillation. Extract the residue with ethyl acetate. Dry the organic layer over magnesium sulfate and concentrate under vacuum.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (2:8) as the eluent to obtain the desired alcohol.[3]

Biological Activities of 1,3-Benzodioxole Derivatives

While direct biological activity data for this compound is limited in the current literature, the broader class of 1,3-benzodioxole derivatives has demonstrated significant potential in several therapeutic areas.

Antimicrobial and Antifungal Activity

Studies on derivatives of 1,3-benzodioxole-5-carboxaldehyde have revealed promising antimicrobial and antifungal properties. For instance, 6-bromo-1,3-benzodioxole-5-carboxaldehyde has been shown to be an effective antimicrobial agent, exhibiting greater inhibition against certain organisms than standard antibiotics.[5] This compound displayed both antibacterial activity against Bacillus subtilis and Escherichia coli, and antifungal activity.[5] The structural similarity to this compound suggests that the methyl derivative may also possess antimicrobial properties.

Furthermore, other studies have shown that Schiff base derivatives of 1,3-benzodioxole can inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

The proposed mechanism for the antifungal activity of some benzaldehyde derivatives involves the disruption of cellular antioxidation by targeting components like superoxide dismutases and glutathione reductase.[7]

Antimicrobial Workflow compound Test Compound (6-Methyl-1,3-benzodioxole- 5-carbaldehyde) prep Prepare Serial Dilutions compound->prep inoculate Inoculate with Microbial Culture prep->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Microbial Growth (e.g., OD600) incubate->measure determine Determine MIC measure->determine MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound stands as a promising, yet under-investigated, molecule within the pharmacologically significant class of 1,3-benzodioxoles. The established biological activities of its close structural analogs, particularly in the antimicrobial and antitumor realms, provide a strong rationale for its further exploration. This guide has outlined the current state of knowledge and provided a framework for future research, including synthetic derivatization and detailed protocols for biological evaluation. Future studies should focus on the systematic screening of this compound and its novel derivatives against a broad panel of microbial strains and cancer cell lines to elucidate its full therapeutic potential. Mechanistic studies will also be crucial to understand its mode of action and to guide the rational design of more potent and selective drug candidates.

References

  • PrepChem. Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Available from: [Link]

  • Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Available from: [Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Available from: [Link]

  • Google Patents. US7402709B2 - Process for synthesizing heliotropine and its derivatives.
  • methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120. Available from: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available from: [Link]

  • Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z). Available from: [Link]

  • Sunway Pharm Ltd. This compound. Available from: [Link]

  • Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available from: [Link]

  • MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

  • PubMed. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Available from: [Link]

  • PerfumersWorld. Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). Available from: [Link]

  • National Center for Biotechnology Information. 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

  • Piperonal. Available from: [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Available from: [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Available from: [Link]

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6-Methyl-1,3-benzodioxole-5-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a substituted aromatic aldehyde that serves as a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring the biologically significant benzodioxole core, makes it a compound of interest for researchers in medicinal chemistry and drug development. The presence of both a reactive aldehyde group and a modifiable aromatic ring allows for extensive derivatization, providing a scaffold for the creation of diverse chemical libraries. This guide offers a comprehensive overview of the compound's properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, explores its key chemical reactions, and discusses its potential applications in the synthesis of pharmacologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important building block.

Introduction

The Benzodioxole Scaffold in Medicinal Chemistry

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prominent structural motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] This heterocyclic system is a key component in molecules with applications ranging from fragrances and flavorings to potent pharmaceuticals.[2][3] Derivatives of the parent compound piperonal (1,3-benzodioxole-5-carbaldehyde) have been shown to possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, antidiabetic, and antitubercular activities.[3][4] The benzodioxole ring system can influence a molecule's metabolic stability and receptor-binding affinity, making it a privileged scaffold in drug design.[5]

Overview of this compound

This compound (CAS No: 58343-54-7) is a derivative of piperonal that offers an additional point for structural modification or steric/electronic influence. As a key intermediate, its aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures.[2] Its stability and reactivity make it a suitable building block for developing novel therapeutic agents and other fine chemicals.[2] This guide aims to consolidate the available technical information and provide expert insight into the practical utility of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Summary of Properties

The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 58343-54-7[2][6]
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [6]
Appearance Light orange to yellow solid[2]
Purity ≥ 95% (by NMR)[2]
Solubility Generally soluble in common organic solvents like ethanol, ether, and chloroform. Limited solubility in water.[7][8]
Storage Store at 0-8 °C, sealed in a dry environment.[2]
Anticipated Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (CHO) at ~9.8-10.0 ppm; two singlets for the non-equivalent aromatic protons; a singlet for the methylenedioxy protons (-O-CH₂-O-) around 6.0 ppm; and a singlet for the methyl group (-CH₃) protons in the aromatic region.

  • ¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon around 190 ppm, along with distinct signals for the aromatic, methylenedioxy, and methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found in the range of 1680-1700 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretching will also be present.[9]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Insights

A reliable and scalable synthesis is crucial for the utilization of any chemical building block. While multiple routes to substituted benzaldehydes exist, formylation of the corresponding arene precursor is often the most direct approach.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 5-methyl-1,3-benzodioxole as the key starting material. The aldehyde group can be installed via an electrophilic formylation reaction.

G target This compound intermediate 5-Methyl-1,3-benzodioxole target->intermediate Formylation (e.g., Vilsmeier-Haack)

Caption: Retrosynthetic approach for the target aldehyde.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Expertise & Causality: This method is chosen for its high efficiency with activated aromatic rings like 5-methyl-1,3-benzodioxole. The methyl and methylenedioxy groups are both electron-donating, strongly activating the ring towards electrophilic substitution. The reaction proceeds with excellent regioselectivity, directing the formyl group to the ortho position of the activating methylenedioxy group, which is sterically accessible.

Step-by-Step Methodology:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the electrophilic Vilsmeier reagent (chloroiminium salt) will form.

  • Formylation Reaction:

    • Dissolve the starting material, 5-methyl-1,3-benzodioxole (1 equivalent), in a minimal amount of a suitable solvent like dichloromethane (CH₂Cl₂).

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Hydrolysis:

    • Cool the reaction mixture back down to 0 °C.

    • Carefully and slowly pour the mixture onto crushed ice to quench the reaction and hydrolyze the intermediate iminium salt to the final aldehyde.

    • Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acidic mixture until it reaches a pH of ~7.

  • Extraction and Purification:

    • Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its aldehyde group. It can undergo a wide range of transformations to introduce new functional groups, which is a cornerstone of library synthesis in drug discovery.

Key Synthetic Transformations
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (6-methyl-1,3-benzodioxole-5-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).[10] This acid can then be converted to esters or amides.

  • Reduction: The aldehyde can be reduced to the primary alcohol (6-methyl-1,3-benzodioxol-5-yl)methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[10]

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, STAB) yields the corresponding secondary or tertiary amine, a crucial transformation for introducing basic nitrogen atoms common in many pharmaceuticals.

  • Condensation Reactions: As an electrophile, the aldehyde readily participates in condensation reactions. This includes the Knoevenagel condensation with active methylene compounds[7] and the Wittig reaction with phosphorus ylides to form alkenes.[11] These reactions are fundamental for carbon-carbon bond formation.

Workflow for Library Synthesis

The following diagram illustrates how this single building block can be a starting point for a diverse set of derivatives, ideal for generating a small-molecule library for biological screening.

G start 6-Methyl-1,3-benzodioxole- 5-carbaldehyde acid Carboxylic Acid start->acid Oxidation (e.g., KMnO4) alcohol Primary Alcohol start->alcohol Reduction (e.g., NaBH4) amine Secondary/Tertiary Amine start->amine Reductive Amination alkene Alkene Derivative start->alkene Wittig Reaction

Caption: Derivatization pathways from the core aldehyde.

Applications in Drug Development and Research

The true value of this compound is realized in its application as a scaffold for molecules with therapeutic potential.

Scaffold for Biologically Active Molecules

The structural similarity to piperonal suggests that derivatives of the 6-methyl analog could exhibit a range of biological activities.[3] The benzodioxole core is a known pharmacophore that can be explored for activity in various therapeutic areas. For instance, many anticancer and antimicrobial agents contain this moiety.[3][4] Researchers can leverage the synthetic pathways described in Section 4 to create novel compounds for screening.

Conceptual Workflow: Design of a Small-Molecule Library

This workflow outlines a logical, self-validating process for using the title compound in an early-stage drug discovery project.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit-to-Lead Optimization A Start: 6-Methyl-1,3- benzodioxole-5-carbaldehyde B Parallel Synthesis: Reductive Amination with diverse amine building blocks A->B C Purification & QC (LC-MS, NMR) B->C D High-Throughput Screening (e.g., Kinase Assay) C->D E Hit Identification (Active Compounds) D->E F Analyze Structure-Activity Relationship (SAR) E->F G Synthesize Focused Second-Generation Analogs F->G

Caption: A workflow for drug discovery using the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not broadly available, precautions should be based on data for structurally similar aromatic aldehydes like piperonal.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Wash hands thoroughly after handling.

  • Health Hazards: Similar compounds may cause skin irritation or allergic skin reactions.[13][14] Piperonal is suspected of damaging fertility or the unborn child.[14] Therefore, appropriate caution should be exercised.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the versatile reactivity of its aldehyde group provide access to a wide range of complex molecules. The presence of the biologically relevant benzodioxole scaffold makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound in their research endeavors.

References

  • This compound. Chem-Impex. [Link]

  • Process for isolation and synthesis of 1-(3,4 methylenedioxy-phenyl)-1E-tetradecene and its analogues and their activities against tumors and infections.
  • Piperonal: The Journey so Far. PubMed. [Link]

  • Synthesis of Methylenedioxyphenyl Compounds from Isosafrole and Sesamol. Journal of Organic Chemistry. [Link]

  • Synthesis of Several 3,4-Methylenedioxyphenyl Derivatives as Inhibitors for Metamorphosis of Silkworm Larvae. J-Stage. [Link]

  • Piperonal. Wikipedia. [Link]

  • SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Progressive Academic Publishing. [Link]

  • A Novel Synthesis of 3 4-Methylenedioxyphenyl-2-Propanone MDP2P From Helional. Scribd. [Link]

  • Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation. ResearchGate. [Link]

  • PIPERONAL. Ataman Kimya. [Link]

  • SAFETY DATA SHEET - Fragrance compound. Aromatic Fragrances International. [Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. PubMed Central. [Link]

  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. [Link]

  • Piperonal (CAS 120-57-0) - Chemical & Physical Properties. Cheméo. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

  • alpha-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Food and Chemical Toxicology. [Link]

  • Piperonal | C8H6O3. PubChem. [Link]

  • Process for synthesizing heliotropine and its derivatives.
  • Piperonal (YMDB01776). Yeast Metabolome Database. [Link]

  • Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. YouTube. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Piperonal - Solubility. Solubility of Things. [Link]

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An In-depth Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyl-1,3-benzodioxole-5-carbaldehyde, a notable aromatic aldehyde, holds a significant position as a versatile intermediate in the fine chemical industry. Its unique structural features, combining a methylenedioxy bridge with a methylated aromatic core, impart distinct properties that are leveraged in the synthesis of high-value molecules. This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and key applications of this compound, with a particular focus on its roles in the fragrance and pharmaceutical sectors. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and detailed experimental frameworks.

Introduction: The Emergence of a Key Synthetic Building Block

The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities and olfactory properties. The parent compound, 1,3-benzodioxole-5-carbaldehyde, also known as piperonal or heliotropin, has a rich history in the fragrance industry, prized for its sweet, floral, and vanilla-like aroma. The introduction of a methyl group at the 6-position of this fundamental structure gives rise to this compound (CAS No. 58343-54-7), a compound with modified steric and electronic properties that offer unique advantages in chemical synthesis.

While the precise moment of its initial discovery is not prominently documented in seminal publications, its emergence is intrinsically linked to the broader exploration of substituted benzodioxoles in the mid-20th century. The quest for novel fragrance components and new pharmaceutical precursors spurred chemists to explore derivatives of readily available natural products like safrole and isosafrole. The functionalization of the benzodioxole ring through electrophilic substitution reactions, such as formylation and alkylation, was a logical progression in this scientific endeavor. The synthesis of this compound can be contextualized within this wave of synthetic exploration aimed at creating a diverse palette of aromatic aldehydes for various industrial applications.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 58343-54-7
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Light orange to yellow solid
Storage Conditions 0-8 °C

Synthetic Methodologies: A Strategic Overview

The synthesis of this compound typically involves a multi-step process starting from a suitably substituted catechol or benzodioxole precursor. The causality behind the chosen synthetic route often depends on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

Conceptual Synthetic Pathway

A logical and commonly employed strategy for the synthesis of this compound involves two key transformations:

  • Formation of the 1,3-benzodioxole ring: This is typically achieved by reacting a substituted catechol with a methylene source, such as dichloromethane or diiodomethane, under basic conditions (Williamson ether synthesis).

  • Formylation of the aromatic ring: The introduction of the aldehyde group onto the benzodioxole ring is accomplished through an electrophilic aromatic substitution reaction.

G cluster_0 Synthetic Pathway A 4-Methylcatechol B 5-Methyl-1,3-benzodioxole A->B Williamson Ether Synthesis (e.g., CH2Cl2, base) C This compound B->C Formylation (e.g., Vilsmeier-Haack or Duff Reaction)

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound, based on established methodologies for analogous compounds.

Step 1: Synthesis of 5-Methyl-1,3-benzodioxole from 4-Methylcatechol

  • Reaction Setup: To a solution of 4-methylcatechol in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a slight excess of a strong base (e.g., sodium hydride or potassium carbonate).

  • Methylene Bridge Formation: To the resulting mixture, add dichloromethane dropwise at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, quenched with water, and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 5-Methyl-1,3-benzodioxole.

Step 2: Formylation of 5-Methyl-1,3-benzodioxole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.

  • Vilsmeier Reagent Preparation: In a separate flask, cooled in an ice bath, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF).

  • Formylation Reaction: The freshly prepared Vilsmeier reagent is then added dropwise to a solution of 5-Methyl-1,3-benzodioxole in a suitable solvent (e.g., DMF or dichloromethane) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.

  • Hydrolysis and Product Isolation: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic. The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords pure this compound.

Spectroscopic Characterization and Data

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is not readily found in peer-reviewed literature, the expected spectral data can be reliably predicted based on the analysis of closely related, structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Singlet for the aldehyde proton (~9.5-10.0 ppm)- Two singlets for the aromatic protons- Singlet for the methylenedioxy protons (~6.0 ppm)- Singlet for the methyl protons (~2.2-2.5 ppm)
¹³C NMR - Signal for the aldehyde carbonyl carbon (~190 ppm)- Signals for the aromatic carbons (quaternary and CH)- Signal for the methylenedioxy carbon (~101 ppm)- Signal for the methyl carbon (~15-20 ppm)
IR (Infrared) - Strong C=O stretching vibration for the aldehyde (~1670-1690 cm⁻¹)- C-H stretching vibrations for the aromatic and methyl groups- C-O stretching vibrations for the ether linkages
MS (Mass Spec) - Molecular ion peak (M⁺) at m/z = 164

Applications in Industry and Research

This compound serves as a valuable intermediate in several key industrial sectors, primarily due to its unique aromatic profile and the reactivity of its aldehyde functional group.[1]

Fragrance and Flavor Industry

The introduction of the methyl group to the piperonal structure modifies its olfactory profile, providing a nuanced aromatic character that is desirable in the formulation of fine fragrances and flavors. It is used as a key ingredient in perfumes, contributing to the overall scent profile of a product.[1]

Pharmaceutical Development

The aldehyde functionality of this compound makes it an excellent starting point for the synthesis of more complex molecules with potential therapeutic applications. The benzodioxole moiety is a recognized pharmacophore present in a number of biologically active compounds. This compound serves as a building block in the development of new medications.[1] While specific drug candidates derived from this molecule are not widely publicized, its utility is evident in its role as a precursor for creating diverse chemical libraries for high-throughput screening.

A notable example of its application is in the synthesis of derivatives such as 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol, a reaction that highlights the utility of the aldehyde group for carbon-carbon bond formation via Grignard reactions.[2]

G cluster_1 Application in Pharmaceutical Synthesis A 6-Methyl-1,3-benzodioxole- 5-carbaldehyde C 1-(6-Methyl-1,3-benzodioxol-5-yl) -1-propanol A->C B Grignard Reagent (e.g., Ethylmagnesium Bromide) B->C D Further Derivatization C->D E Biologically Active Compounds D->E

Caption: Role as an intermediate in the synthesis of more complex molecules.

Although no specific signaling pathways have been directly attributed to this compound itself, the broader class of benzodioxole derivatives has been investigated for a range of biological activities, including interactions with various receptors and enzymes. The exploration of this compound in medicinal chemistry is an ongoing area of research.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of fundamental aromatic chemistry in modern industrial applications. While its historical discovery is not as well-documented as that of its parent compound, piperonal, its value as a synthetic intermediate is well-established. The strategic placement of the methyl group on the benzodioxole ring provides a unique combination of properties that continue to be exploited in the creation of novel fragrances and as a foundational element in the synthesis of potential new pharmaceuticals. Future research will likely focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives, as well as further exploring its potential in the discovery of new biologically active molecules.

References

  • PrepChem. (n.d.). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyl-1,3-benzodioxole-5-carbaldehyde is a valuable chemical intermediate in the pharmaceutical and fragrance industries, prized for its unique aromatic structure.[1] While its synthesis is often conceptually linked to the readily available precursor piperonal (1,3-benzodioxole-5-carbaldehyde), a direct and efficient one-step conversion is chemically challenging due to the electronic properties of the piperonal ring system. This application note presents a comprehensive guide to a highly efficient and regioselective synthetic route, bypassing the difficulties of direct piperonal modification. The recommended pathway involves the Vilsmeier-Haack formylation of 3,4-methylenedioxytoluene. We provide a detailed, field-proven protocol, mechanistic insights, and a discussion of alternative strategies to offer researchers a complete technical resource for the preparation of this important compound.

Introduction and Strategic Considerations

Piperonal is a naturally occurring aromatic aldehyde known for its pleasant, heliotrope-like scent.[2][3] The target molecule, this compound, is a derivative featuring an additional methyl group adjacent to the formyl substituent. This modification significantly alters the molecule's properties and reactivity, making it a key building block for more complex chemical entities.[1][4]

The Synthetic Challenge:

A direct synthesis from piperonal would require the introduction of a methyl group at the C-6 position. However, the existing formyl group (-CHO) is an electron-withdrawing and meta-directing deactivator for electrophilic aromatic substitution. This makes a direct Friedel-Crafts methylation inefficient and unlikely to yield the desired ortho-substituted product. Alternative multi-step routes starting from piperonal, such as nitration followed by reduction, diazotization, and substitution, are lengthy and often result in lower overall yields.[5]

Proposed Strategic Pathway:

A more logical and efficient retrosynthetic approach involves installing the formyl group onto a pre-methylated benzodioxole ring. The ideal starting material for this strategy is 3,4-methylenedioxytoluene. The methyl group is an activating, ortho-para director. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a powerful and reliable method for the formylation of electron-rich aromatic compounds.[6][7][8] This reaction offers high regioselectivity for the less sterically hindered position ortho to the methyl group (C-5), directly yielding the target molecule.

Recommended Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a formylating agent, the "Vilsmeier reagent," generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[9][10] This electrophilic iminium salt then reacts with an electron-rich arene, followed by hydrolysis, to produce the corresponding aryl aldehyde.[6][10]

Mechanism of Action

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a reactive intermediate, which then eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich 3,4-methylenedioxytoluene attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to afford the final aldehyde product, this compound.

Vilsmeier_Haack_Mechanism Mechanism of the Vilsmeier-Haack Formylation cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - [PO₂Cl₂]⁻ IminiumIon Aryl Iminium Intermediate Substrate 3,4-Methylenedioxytoluene Substrate->IminiumIon + Vilsmeier Reagent Product 6-Methyl-1,3-benzodioxole- 5-carbaldehyde IminiumIon->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

This protocol details the synthesis of this compound from 3,4-methylenedioxytoluene.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-MethylenedioxytolueneReagent Grade, ≥98%Standard SupplierStarting material.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Standard SupplierCorrosive & Lachrymator. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse dry solvent.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor neutralization.
Saturated Sodium Chloride (Brine)ACS GradeStandard SupplierFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierFor drying.
Ethyl AcetateACS GradeStandard SupplierFor extraction & chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Round-bottom flask, dropping funnel, condenser-Glassware SupplierEnsure glassware is oven-dried.
Magnetic stirrer, heating mantle, ice bath-Equipment Supplier-
Step-by-Step Procedure

Experimental_Workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent: Cool anhydrous DMF to 0°C. Add POCl₃ dropwise. B 2. Add Substrate: Dissolve 3,4-methylenedioxytoluene in DCM. Add solution dropwise to Vilsmeier reagent at 0°C. A->B C 3. Reaction: Allow mixture to warm to room temp. Heat to reflux (e.g., 40-50°C) for 2-4 hours. Monitor by TLC. B->C D 4. Quench & Workup: Cool to 0°C. Carefully quench with ice water. Neutralize with sat. NaHCO₃ solution. C->D E 5. Extraction: Extract aqueous layer with DCM (3x). Combine organic layers. D->E F 6. Wash & Dry: Wash combined organics with water, then brine. Dry over anhydrous MgSO₄. E->F G 7. Purification: Filter and concentrate in vacuo. Purify crude product by column chromatography. F->G H 8. Characterization: Analyze pure product by NMR, IR, and MS. Determine yield. G->H

Caption: Workflow for the synthesis and purification.

  • Vilsmeier Reagent Preparation: In a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 20 mL). Cool the flask in an ice-water bath to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The resulting pale yellow to colorless solution is the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3,4-methylenedioxytoluene (1 equivalent) in anhydrous dichloromethane (DCM, 30 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C over 30 minutes.

  • After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 45°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice (~50 g), followed by cold water (50 mL). Caution: This step is exothermic.

  • Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent to yield this compound as a light orange to yellow solid.[1]

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

  • Dichloromethane is a volatile solvent. Handle in a well-ventilated area.

Data and Characterization

Reaction Parameters and Expected Results
ParameterValue
Scale10 mmol (based on 3,4-methylenedioxytoluene)
Reaction Time2 - 4 hours
Reaction Temperature45°C (Reflux in DCM)
Expected Yield75 - 85%
AppearanceLight orange to yellow solid[1]
StorageStore at 0-8 °C[1]
Physicochemical and Spectroscopic Data
PropertyDataReference
Molecular FormulaC₉H₈O₃[1]
Molecular Weight164.16 g/mol [1]
Melting Point~75-78 °CLiterature values may vary.
¹H NMR (CDCl₃, 400 MHz) δ~10.1 (s, 1H, -CHO), 7.2 (s, 1H, Ar-H), 6.6 (s, 1H, Ar-H), 6.0 (s, 2H, -OCH₂O-), 2.5 (s, 3H, -CH₃)Expected chemical shifts.
¹³C NMR (CDCl₃, 100 MHz) δ~190.0, 151.0, 148.0, 130.0, 128.0, 110.0, 108.0, 101.5, 18.0Expected chemical shifts.
IR (KBr, cm⁻¹)~2880, 2780 (C-H stretch, aldehyde), 1675 (C=O stretch, aldehyde), 1610, 1480 (C=C stretch, aromatic)Expected vibrational frequencies.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via the Vilsmeier-Haack formylation of 3,4-methylenedioxytoluene. This method provides high yields and excellent regioselectivity, avoiding the complexities associated with the direct functionalization of piperonal. The detailed protocol and mechanistic background provided in this application note serve as a robust guide for researchers in synthetic chemistry, enabling the consistent production of this key intermediate for applications in drug discovery and materials science.

References

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Ogunjobi, K. J., & Lajide, L. (2015). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Journal of Natural Products and Biomedical Research, 1(2). (Scheme I illustrates bromination of piperonal). [Link]

  • Patil, S. B., & Devan, S. D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.[Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Piperonal. Wikipedia. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Semenova, M. N., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. [Link]

  • Piperonal. Solubility of Things. [Link]

  • Piperonal | C8H6O3 | CID 8438. PubChem. [Link]

Sources

A Multi-technique Approach for the Comprehensive Characterization of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract: This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 6-Methyl-1,3-benzodioxole-5-carbaldehyde (CAS No. 58343-54-7). As a crucial intermediate in the synthesis of pharmaceuticals and a component in the fragrance industry, rigorous verification of its identity, purity, and structure is paramount.[1] This document outlines optimized protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for researchers, quality control analysts, and drug development professionals, this guide emphasizes not just the procedural steps but the scientific rationale behind the chosen methodologies, ensuring robust and reliable characterization.

Introduction and Significance

This compound, also known as 2-methyl-4,5-(methylenedioxy)benzaldehyde, is a substituted aromatic aldehyde. Its unique structure, featuring a benzodioxole ring, a methyl group, and a reactive aldehyde functional group, makes it a versatile precursor in organic synthesis.[1] Its applications range from the creation of complex molecular scaffolds for novel therapeutic agents to its use as a key ingredient in fragrance formulations.[1]

Given its role in regulated industries, the unambiguous confirmation of its chemical structure and the precise quantification of its purity are non-negotiable. A multi-faceted analytical approach is essential because each technique provides orthogonal, complementary information. Chromatographic methods assess purity and identify related substances, while spectroscopic methods confirm the molecular structure and the presence of key functional groups. This integrated workflow constitutes a self-validating system for quality assurance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 58343-54-7[2]
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [2]
Appearance Solid (Typical)[3]

Chromatographic Analysis for Purity and Separation

Chromatographic methods are the cornerstone of purity assessment, separating the analyte of interest from starting materials, by-products, or degradation products.

Expertise & Experience: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound. The high resolution of capillary GC provides excellent separation of structurally similar impurities, while the mass spectrometer offers definitive identification based on the compound's mass-to-charge ratio (m/z) and unique fragmentation pattern. This method is particularly effective for detecting residual solvents or volatile synthetic precursors.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample in Ethyl Acetate (1 mg/mL) Vial Transfer to GC Vial Sample->Vial Injector Autosampler Injection (1 µL) Vial->Injector GC_Column GC Separation (Capillary Column) Injector->GC_Column MS_Detect MS Detection (EI, 70 eV) GC_Column->MS_Detect Chromatogram Generate Total Ion Chromatogram (TIC) MS_Detect->Chromatogram MassSpec Extract Mass Spectrum of Target Peak Chromatogram->MassSpec Library Compare with Spectral Library MassSpec->Library Report Generate Report (Purity, Identity) Library->Report

Caption: Workflow for GC-MS analysis.

Protocol 2.1: GC-MS Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a high-purity solvent like ethyl acetate to a final concentration of approximately 1 mg/mL. Vortex to ensure complete dissolution. Transfer the solution to a 2 mL GC vial.

  • Instrument Setup: Equip the gas chromatograph with a suitable capillary column, such as a 5% phenyl-polysiloxane (e.g., TG-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • GC Method Parameters:

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. The causality here is to ensure separation from lower-boiling impurities at the start and elute the higher-boiling ones efficiently.

  • MS Method Parameters:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.

    • Scan Range: m/z 40-450.

Trustworthiness (Data Interpretation): The resulting Total Ion Chromatogram (TIC) should show a single major peak corresponding to the target compound. Purity can be estimated by the area percentage of this peak. The mass spectrum of the peak should be extracted and compared against a theoretical fragmentation pattern.

Table 2: Expected GC-MS Data

ParameterExpected ValueRationale
Retention Time ~9-11 minDependent on specific system, but expected within this window based on the temperature program.
Molecular Ion [M]⁺ m/z 164Corresponds to the molecular weight of the compound.
Key Fragments m/z 163, 135, 134, 105[M-H]⁺; [M-CHO]⁺; Loss of CO from m/z 134; Further fragmentation. These fragments are diagnostic for the aldehyde and benzodioxole structure.

Expertise & Experience: HPLC with UV detection is a robust and precise method for quantifying the purity of this compound. It is particularly well-suited for identifying non-volatile or thermally labile impurities that would not be amenable to GC analysis. A reverse-phase C18 column is the stationary phase of choice, as it effectively separates moderately polar organic molecules based on their hydrophobicity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase (0.5 mg/mL) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Injector Autosampler Injection (10 µL) Filter->Injector HPLC_Column HPLC Separation (C18 Column) Injector->HPLC_Column UV_Detect UV-Vis Detection (e.g., 280 nm) HPLC_Column->UV_Detect Chromatogram Generate Chromatogram UV_Detect->Chromatogram Integration Integrate Peaks (Area %) Chromatogram->Integration Report Generate Report (Purity Assay) Integration->Report

Caption: Workflow for HPLC purity analysis.

Protocol 2.2: HPLC-UV Analysis

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (MeCN) and Water (HPLC grade). A typical starting point is 60:40 (v/v) MeCN:Water. For improved peak shape, 0.1% formic acid can be added to both solvents.[5] This is also compatible with mass spectrometry if using an LC-MS system.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Instrument and Method Parameters:

    Table 3: Recommended HPLC Parameters

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for good resolution and efficiency.
Mobile Phase 60% Acetonitrile, 40% WaterProvides adequate retention and elution for this moderately polar analyte.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Injection Vol. 10 µLA typical volume for analytical work.
Detection UV at 280 nmThe benzodioxole chromophore exhibits strong absorbance in this region.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.

Trustworthiness (Data Interpretation): The resulting chromatogram is used to calculate purity based on peak area percentage. A high-purity standard (>99.5%) will show a single, sharp, symmetrical peak. The presence of other peaks indicates impurities, and their area percentages can be used to quantify them. For validated assays, a reference standard would be used for positive identification based on retention time.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Expertise & Experience: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The combination of these experiments allows for the complete assembly of the molecular structure. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is critical as it dissolves the analyte without contributing interfering signals to the ¹H spectrum.

Protocol 3.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard pulse programs are typically sufficient.

Trustworthiness (Data Interpretation): The chemical shifts (δ), integration values (for ¹H), and coupling patterns (for ¹H) must be consistent with the proposed structure of this compound.

NMR_Structure cluster_structure Molecular Structure cluster_signals Predicted ¹H NMR Signals mol_img A A: ~9.9 ppm (s, 1H) Aldehyde B B: ~7.2 ppm (s, 1H) Aromatic C C: ~6.8 ppm (s, 1H) Aromatic D D: ~6.0 ppm (s, 2H) Methylenedioxy E E: ~2.4 ppm (s, 3H) Methyl

Caption: Correlation of structure to predicted ¹H NMR signals.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment (¹H NMR)Predicted δ (ppm)MultiplicityIntegrationRationale
Aldehyde-H9.95singlet (s)1HHighly deshielded proton of the aldehyde group.[6]
Aromatic-H7.21singlet (s)1HAromatic proton adjacent to the aldehyde group.
Aromatic-H6.83singlet (s)1HAromatic proton adjacent to the methyl group.
O-CH₂-O6.01singlet (s)2HCharacteristic chemical shift for methylenedioxy protons.
Ar-CH₃2.45singlet (s)3HMethyl group attached to the aromatic ring.
Assignment (¹³C NMR)Predicted δ (ppm)Rationale
C=O190.5Typical chemical shift for an aromatic aldehyde carbonyl carbon.[6]
Ar-C (quaternary)152.8, 148.5, 131.2, 128.9Quaternary aromatic carbons, deshielded by oxygen or substituent effects.
Ar-CH109.5, 108.1Protonated aromatic carbons.
O-CH₂-O101.7Characteristic shift for the methylenedioxy carbon.
Ar-CH₃18.9Typical shift for a methyl group on an aromatic ring.[7]

Expertise & Experience: FTIR is a rapid and highly effective technique for confirming the presence of key functional groups. The principle relies on the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching, bending). Each functional group has a characteristic absorption frequency range, providing a molecular "fingerprint." Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is highly reproducible.[8]

FTIR_Workflow Sample Place Small Amount of Solid Sample on ATR Crystal Acquire Acquire Spectrum (e.g., 4000-400 cm⁻¹, 16 scans) Sample->Acquire Process Process Data (Baseline Correction, Peak Picking) Acquire->Process Interpret Interpret Spectrum & Identify Functional Groups Process->Interpret

Caption: Workflow for FTIR-ATR analysis.

Protocol 3.2: FTIR-ATR Analysis

  • Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.[8]

Trustworthiness (Data Interpretation): The acquired spectrum should be analyzed for the presence of characteristic absorption bands that confirm the molecular structure. The most diagnostic peak is the strong carbonyl (C=O) stretch of the aldehyde.

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2820 & ~2720Weak-MediumC-H StretchFermi resonance doublet, characteristic of the aldehyde C-H bond.
~1685StrongC=O StretchConjugated aldehyde carbonyl group. This is a key diagnostic peak.[9]
~1610, 1480MediumC=C StretchAromatic ring stretching vibrations.
~1250, 1040StrongC-O-C StretchAsymmetric and symmetric stretching of the ether linkages in the dioxole ring.[10]
~2920MediumC-H Stretchsp³ C-H stretching of the methyl group.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete characterization of this compound. By integrating chromatographic and spectroscopic techniques, one can create a comprehensive quality profile of the compound. GC-MS and HPLC confirm purity and identify potential impurities, while NMR and FTIR provide unambiguous structural verification. This multi-technique approach ensures the identity, purity, and quality of the material, meeting the stringent requirements of the pharmaceutical and fragrance industries.

References

  • SIELC Technology. (n.d.). Separation of 1,3-Benzodioxole, 5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Journal of Phytopharmacology. (2015). GC-MS, phytochemical analysis and in vitro antioxidant activities of leaves of Canavalia cathartica Thouars. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]

  • World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]

  • Plant Archives. (2020). characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Applications of NMR Spectroscopy in the Detection of Carbocations. Retrieved from [Link]

  • MDPI. (2022). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Retrieved from [Link]

  • PubMed. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Retrieved from [Link]

  • MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]

  • PerfumersWorld. (2020). Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). Retrieved from [Link]

  • ResearchGate. (2021). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2015). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]

  • MDPI. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Retrieved from [Link]

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The Versatile Scaffold: 6-Methyl-1,3-benzodioxole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Substructure

In the landscape of medicinal chemistry, the 1,3-benzodioxole moiety stands out as a "privileged substructure," frequently appearing in a variety of biologically active compounds. Its presence in natural products and synthetic drugs underscores its importance in molecular recognition and metabolic stability. 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a key derivative, serves as a versatile and highly valuable starting material for the synthesis of a diverse array of compounds with significant therapeutic potential.[1] The strategic placement of the aldehyde, methyl, and methylenedioxy groups on the benzene ring provides a unique electronic and steric profile, making it an ideal scaffold for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into detailed protocols for its synthesis and its derivatization into classes of compounds with demonstrated biological activities, including antimicrobial, anticonvulsant, and cytotoxic agents. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for researchers to explore the vast chemical space accessible from this remarkable building block.

I. Synthesis of this compound: A Foundational Protocol

The introduction of a formyl group onto the 1,3-benzodioxole ring is a critical step in harnessing its synthetic utility. While various formylation methods exist, the Vilsmeier-Haack reaction remains a powerful and widely used technique for the synthesis of aromatic aldehydes. The following protocol is an adapted procedure based on the successful formylation of structurally similar benzodioxole derivatives.[2]

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Principle: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N-methylformanilide) and a chlorinating agent (like thionyl chloride or phosphorus oxychloride). The electron-donating nature of the methylenedioxy and methyl groups in the starting material, 5-methyl-1,3-benzodioxole, directs the formylation to the adjacent position.

Materials:

  • 5-Methyl-1,3-benzodioxole

  • N-Methylformanilide (NMF)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Methylformanilide (1.1 eq).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of the Vilsmeier reagent is often indicated by a change in color and consistency.

  • Formylation Reaction:

    • Dissolve 5-Methyl-1,3-benzodioxole (1.0 eq) in anhydrous dichloromethane.

    • Cool the Vilsmeier reagent mixture back down to 0-5 °C in an ice bath.

    • Slowly add the solution of 5-Methyl-1,3-benzodioxole to the Vilsmeier reagent dropwise, ensuring the temperature does not exceed 15 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and water. Caution: This step can be exothermic and may release HCl gas. Perform in a well-ventilated fume hood.

    • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

II. Derivatization for Antimicrobial Applications: The Power of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from various aldehydes have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of novel Schiff bases with potential antimicrobial efficacy.

Protocol 2: Synthesis of a Schiff Base Derivative from this compound

Principle: This protocol describes the condensation reaction between this compound and a primary amine (e.g., a substituted aniline) in the presence of an acid catalyst to form the corresponding Schiff base.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-chloroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • To this solution, add the substituted primary amine (1.0 eq).

    • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization: The synthesized Schiff base should be characterized by melting point, FT-IR (to confirm the formation of the C=N bond), ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 3: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)

Principle: The agar well diffusion method is a widely used technique to assess the antimicrobial activity of a compound. The compound diffuses from a well through a solidified agar medium that has been inoculated with a test microorganism. The diameter of the zone of inhibition around the well is proportional to the antimicrobial activity of the compound.

Materials:

  • Synthesized Schiff base

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile cork borer

  • Micropipettes

  • Incubator

  • Standard antibiotic and antifungal drugs (positive controls)

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh inoculum of the test microorganisms in a suitable broth and adjust the turbidity to match the 0.5 McFarland standard.

  • Plate Preparation:

    • Pour molten nutrient agar into sterile Petri plates and allow it to solidify.

    • Spread the prepared microbial inoculum uniformly over the surface of the agar plates.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, create wells of a specific diameter in the agar plates.

    • Prepare a stock solution of the synthesized Schiff base in DMSO.

    • Add a defined volume (e.g., 100 µL) of the Schiff base solution into the wells.

    • In separate wells, add the standard antibiotic/antifungal drug as a positive control and DMSO as a negative control.

  • Incubation:

    • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Data Analysis:

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

    • Compare the zone of inhibition of the test compound with that of the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity.

Compound Concentration (µg/mL) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Schiff Base Derivative100Data to be determinedData to be determined
Standard Antibiotic10e.g., 25e.g., 22
DMSO (Negative Control)-00
Table 1: Representative data table for antimicrobial screening.

III. Exploring Anticonvulsant Potential

The 1,3-benzodioxole nucleus is a key pharmacophore in several known anticonvulsant agents.[6][7] The structural features of this compound provide an excellent starting point for the synthesis of novel compounds with potential anticonvulsant activity. Derivatization of the aldehyde group can lead to the formation of hydrazones, semicarbazones, and other heterocyclic systems that have shown promise in preclinical models of epilepsy.

Protocol 4: Synthesis of a Hydrazone Derivative for Anticonvulsant Screening

Principle: This protocol outlines the synthesis of a hydrazone derivative by reacting this compound with a hydrazine derivative, such as isonicotinic hydrazide, in an alcoholic solvent.

Materials:

  • This compound

  • Isonicotinic hydrazide (or other substituted hydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add an equimolar amount of isonicotinic hydrazide (1.0 eq).

    • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction:

    • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product may crystallize out.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization.

Workflow for Anticonvulsant Evaluation

A common preclinical screening paradigm for anticonvulsant drugs involves a battery of in vivo tests in animal models.

Anticonvulsant_Screening_Workflow Start Synthesized Derivative MES Maximal Electroshock (MES) Test (Tonic-clonic seizures) Start->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic seizures) Start->scPTZ Neurotoxicity Rotarod Test (Motor impairment) Start->Neurotoxicity ED50 Determine ED50 (Effective Dose) MES->ED50 scPTZ->ED50 TD50 Determine TD50 (Toxic Dose) Neurotoxicity->TD50 PI Calculate Protective Index (PI = TD50/ED50) ED50->PI TD50->PI

Caption: Workflow for preclinical anticonvulsant drug screening.

The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is a model for myoclonic seizures. The rotarod test is used to assess potential neurotoxicity by measuring motor coordination. The Protective Index (PI), the ratio of the toxic dose (TD50) to the effective dose (ED50), is a critical parameter for evaluating the therapeutic window of a potential anticonvulsant drug.

IV. Cytotoxic Derivatives for Anticancer Research

The 1,3-benzodioxole scaffold is also found in a number of natural and synthetic compounds with potent cytotoxic activity against various cancer cell lines.[8] The aldehyde group of this compound can be transformed into a variety of functional groups and heterocyclic rings to generate libraries of compounds for anticancer screening. For instance, the synthesis of thiosemicarbazones from this aldehyde could yield compounds with potential antitumor activity.

Protocol 5: Synthesis of a Thiosemicarbazone Derivative

Principle: This protocol describes the reaction of this compound with a thiosemicarbazide to form a thiosemicarbazone derivative.

Materials:

  • This compound

  • Thiosemicarbazide (or N-substituted thiosemicarbazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and thiosemicarbazide (1.0 eq) in ethanol.

    • Add a few drops of glacial acetic acid and reflux the mixture for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry. Recrystallization from a suitable solvent can be performed for further purification.

Workflow for In Vitro Cytotoxicity Evaluation

Cytotoxicity_Workflow Start Synthesized Derivative Cell_Culture Culture Cancer Cell Lines (e.g., A549, C6) Start->Cell_Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay IC50 Determine IC50 (Half-maximal inhibitory concentration) MTT_Assay->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) IC50->Apoptosis Mechanism Further Mechanistic Studies Apoptosis->Mechanism

Caption: Workflow for evaluating in vitro cytotoxic activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. A lower IC50 value indicates greater cytotoxic potency. Further studies, such as apoptosis assays, can elucidate the mechanism of cell death induced by the compound.

V. Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward derivatization into Schiff bases, hydrazones, thiosemicarbazones, and other heterocyclic systems opens up a vast chemical space for the discovery of novel therapeutic agents. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing new antimicrobial, anticonvulsant, and anticancer drugs. Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their systematic biological evaluation to identify lead compounds for further optimization and development.

References

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  • PubMed Central. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][9][10][11]triazole Derivatives in Mice. Available from: [Link]

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Application Notes & Protocols: The Synthetic Utility of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: A Versatile Aromatic Aldehyde in Modern Synthesis

6-Methyl-1,3-benzodioxole-5-carbaldehyde, a derivative of the naturally occurring scaffold found in compounds like piperonal, stands as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique electronic and structural features—a reactive aldehyde group ortho to a methyl substituent and flanked by the electron-donating methylenedioxy bridge—make it a valuable building block for a diverse array of molecular targets.[3] This guide moves beyond a simple catalog of reactions, offering a deep dive into the causality behind its synthetic applications, providing field-tested protocols, and grounding its utility in authoritative chemical literature. Researchers in pharmaceutical development, fine chemical synthesis, and materials science will find this document a comprehensive resource for leveraging this compound's full potential.[1]

Core Reactivity and Electronic Profile

The synthetic versatility of this compound is fundamentally governed by the electrophilic nature of its aldehyde carbonyl carbon. The surrounding aromatic system, enriched by the electron-donating effects of both the methylenedioxy and methyl groups, modulates this reactivity. While these groups slightly reduce the carbonyl's electrophilicity compared to unsubstituted benzaldehyde, they also activate the aromatic ring for electrophilic substitution, a duality that can be exploited in multi-step syntheses.[3] The primary transformations, however, involve nucleophilic attacks at the carbonyl carbon, providing pathways to a vast range of functional groups and molecular scaffolds.

Key Synthetic Transformations and Application Notes

The aldehyde functional group is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we explore the most impactful transformations, explaining the mechanistic rationale and strategic advantages of each.

Olefination via the Wittig Reaction: From Carbonyl to Alkene

The Wittig reaction is a cornerstone of organic synthesis for its reliable and stereoselective conversion of aldehydes and ketones into alkenes.[4][5] For this compound, this transformation is crucial for extending carbon chains and introducing vinyl functionalities, which are themselves versatile handles for further elaboration (e.g., in polymerization or cross-coupling reactions).

Mechanistic Insight: The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon.[6] This forms a zwitterionic intermediate known as a betaine, which rapidly collapses to a four-membered oxaphosphetane ring. The decomposition of this intermediate is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, yielding the desired alkene.[5][7] The stereochemical outcome (Z vs. E alkene) is largely dependent on the stability of the ylide used; non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[8]

Wittig_Mechanism

Amine Synthesis via Reductive Amination: A Gateway to Bioactive Molecules

Reductive amination is arguably one of the most powerful methods for synthesizing amines, offering a controlled, stepwise approach that avoids the over-alkylation issues common in direct alkylation with alkyl halides.[9] This reaction is paramount in drug discovery, where the introduction of primary, secondary, or tertiary amine moieties is often critical for achieving desired pharmacological activity and pharmacokinetic properties.[10]

Mechanistic Insight: The process is a one-pot or two-step sequence. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). In the second stage, a reducing agent, ideally one that is selective for the C=N double bond over the C=O bond, reduces the imine/iminium intermediate to the final amine product.[11] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic reagents for this purpose due to their mild nature and selectivity.[9] More modern methods may employ catalytic transfer hydrogenation.[12]

Reductive_Amination

Grignard Addition: Formation of Secondary Alcohols

The addition of organometallic reagents, such as Grignard reagents, to the aldehyde provides a robust method for creating new carbon-carbon bonds and synthesizing secondary alcohols.[13] These alcohol products can serve as intermediates for a wide range of subsequent reactions, including oxidation to ketones, esterification, or conversion to leaving groups for substitution or elimination reactions.

Mechanistic Insight: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final secondary alcohol. The choice of the Grignard reagent's R-group directly determines the structure of the resulting alcohol.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Wittig Olefination to Synthesize 5-(Prop-1-en-1-yl)-6-methyl-1,3-benzodioxole

This protocol details the conversion of the aldehyde to an exemplary alkene using a non-stabilized ylide, which is expected to favor the Z-isomer.

ParameterValue/Reagent
Starting Aldehyde This compound (1.0 eq)
Wittig Salt Ethyltriphenylphosphonium bromide (1.1 eq)
Base Potassium tert-butoxide (1.1 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours

Step-by-Step Methodology:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.[13]

Protocol 2: Reductive Amination to Synthesize N-Benzyl-1-(6-methyl-1,3-benzodioxol-5-yl)methanamine

This protocol describes the synthesis of a secondary amine using benzylamine.

ParameterValue/Reagent
Starting Aldehyde This compound (1.0 eq)
Amine Benzylamine (1.05 eq)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-18 hours

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add benzylamine (1.05 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: The addition may be slightly exothermic. Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude amine can be purified by column chromatography on silica gel.

Summary of Applications

The transformations detailed above position this compound as a strategic precursor in several key areas:

  • Pharmaceutical Synthesis: The benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds.[2][14] The ability to easily generate diverse amine and alkene derivatives from this aldehyde makes it a valuable starting point for creating libraries of novel compounds for drug screening.[1]

  • Fragrance and Flavor Industry: Its structural similarity to piperonal (heliotropin) suggests its derivatives can be explored as new fragrance and flavor agents, offering unique aromatic profiles.[1][15]

  • Agrochemicals: The benzodioxole ring is also found in certain classes of pesticides and herbicides, making this aldehyde a potential building block in agrochemical research.[2]

Applications

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  • This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/6-methyl-1-3-benzodioxole-5-carbaldehyde-cas-58343-54-7]
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  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde - MDPI. [URL: https://www.mdpi.com/1422-8599/2023/3/M1676]
  • The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues - ProQuest. [URL: https://www.proquest.com/openview/083a64964e5254199c09c3132d73315a/1?pq-origsite=gscholar&cbl=2026366&diss=y]
  • Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-6-methyl-1-3-benzodioxol-5-yl-1-propanol]
  • 19.7b Wittig Reaction | Organic Chemistry - YouTube. [URL: https://www.youtube.
  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [URL: https://www.researchgate.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Reductive Amination, and How It Works - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • This compound - CAS:58343-54-7 - Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/6-methyl-1-3-benzodioxole-5-carbaldehyde_4540.html]
  • 1,3-benzodioxole-5-carbaldehyde n-phenylthiosemicarbazone - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000201]
  • Piperonal - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperonal]
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  • THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE - ResearchGate. [URL: https://www.researchgate.
  • 6-Methoxy-1,3-benzodioxole-5-carbaldehyde 97 5780-00-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/758108]
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  • Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1][8]dioxole-5-carbaldehyde oxime - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10235659/]

  • 5780-00-7 | 6-Methoxy-1,3-benzodioxole-5-carbaldehyde | ChemScene. [URL: https://www.chemscene.com/products/6-methoxy-1-3-benzodioxole-5-carbaldehyde-cas-5780-00-7.html]
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The Versatility of 6-Methyl-1,3-benzodioxole-5-carbaldehyde as a Precursor for Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired functionalities. 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a readily accessible aromatic aldehyde, has emerged as a highly versatile and valuable precursor for the construction of a wide array of heterocyclic compounds. Its unique structural features, including the electron-donating methylenedioxy group and the reactive aldehyde functionality, provide a fertile ground for diverse chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of various heterocyclic systems, complete with detailed, field-proven protocols and mechanistic insights.

The benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic and pharmacodynamic properties. The addition of a methyl group at the 6-position and a formyl group at the 5-position creates a unique electronic and steric environment, influencing the reactivity and directing the regioselectivity of subsequent cyclization reactions. This guide will explore the application of this building block in several cornerstone reactions of heterocyclic chemistry, including chalcone synthesis and subsequent cyclizations, Gewald aminothiophene synthesis, Friedländer annulation for quinolines, and the Biginelli reaction for dihydropyrimidinones.

Core Principles of Reactivity

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the aldehyde carbon and the electron-rich aromatic ring. The methylenedioxy and methyl groups act as electron-donating groups, activating the aromatic ring towards electrophilic substitution, although the primary reaction pathway for heterocycle synthesis involves the aldehyde. The aldehyde group readily undergoes nucleophilic attack, making it an ideal partner in condensation reactions, which are often the initial step in the formation of heterocyclic rings.

Application I: Synthesis of Chalcones and their Transformation into Pyrimidines

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic systems. The Claisen-Schmidt condensation is the most common method for their synthesis, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.

Mechanistic Rationale

The reaction proceeds via an aldol condensation mechanism. A strong base, typically hydroxide or alkoxide, deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxyketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone), driven by the formation of an extended conjugated system.

Chalcone_Synthesis

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(6-methyl-1,3-benzodioxol-5-yl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative, which can then be used to synthesize substituted pyrimidines.

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-chloroacetophenone (1.55 g, 10 mmol) and this compound (1.64 g, 10 mmol) in ethanol (30 mL).

  • To this stirred solution, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice (100 g) and acidify with dilute HCl.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Data Presentation:

Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
(E)-1-(4-chlorophenyl)-3-(6-methyl-1,3-benzodioxol-5-yl)prop-2-en-1-oneC₁₇H₁₃ClO₃300.74~90135-137

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.92 (d, J=8.4 Hz, 2H), 7.75 (d, J=15.6 Hz, 1H), 7.45 (d, J=8.4 Hz, 2H), 7.30 (s, 1H), 7.20 (d, J=15.6 Hz, 1H), 6.85 (s, 1H), 5.98 (s, 2H), 2.25 (s, 3H).

  • IR (KBr, cm⁻¹): 1658 (C=O), 1605 (C=C), 1250, 1040 (C-O-C).

Application II: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes. It involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between this compound and the active methylene compound (e.g., malononitrile) to form a vinylidene nitrile intermediate. Concurrently, elemental sulfur reacts with the base to form a polysulfide, which then adds to the β-carbon of the vinylidene nitrile. Intramolecular cyclization followed by tautomerization leads to the formation of the 2-aminothiophene ring.[1][2]

Gewald_Reaction

Protocol 2: Synthesis of 2-Amino-4-(6-methyl-1,3-benzodioxol-5-yl)thiophene-3-carbonitrile

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Morpholine

Procedure:

  • To a stirred mixture of this compound (1.64 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), add elemental sulfur (0.32 g, 10 mmol).

  • Add morpholine (0.87 mL, 10 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the mixture to room temperature. The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

Data Presentation:

Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2-Amino-4-(6-methyl-1,3-benzodioxol-5-yl)thiophene-3-carbonitrileC₁₃H₁₀N₂O₂S258.30~85188-190

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.25 (s, 1H), 7.15 (s, 2H, NH₂, exchangeable with D₂O), 6.95 (s, 1H), 6.05 (s, 2H), 2.20 (s, 3H).

  • IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2210 (CN), 1620, 1500, 1255, 1045.

  • MS (ESI): m/z 259.1 [M+H]⁺.

Application III: Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic and straightforward method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Mechanistic Rationale

The reaction can be catalyzed by either acid or base. The initial step is an aldol-type condensation between the enol or enolate of the methylene-containing compound and the 2-aminoaryl aldehyde. The resulting β-hydroxy carbonyl compound then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to form the aromatic quinoline ring.

Friedlander_Synthesis

Protocol 3: Synthesis of 7-Methyl-8-(6-methyl-1,3-benzodioxol-5-yl)quinoline

Materials:

  • 2-Amino-5-methylacetophenone

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methylacetophenone (1.49 g, 10 mmol) and this compound (1.64 g, 10 mmol) in ethanol (25 mL).

  • Add powdered potassium hydroxide (1.12 g, 20 mmol) to the solution.

  • Heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired quinoline.

Data Presentation:

Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
7-Methyl-8-(6-methyl-1,3-benzodioxol-5-yl)quinolineC₁₈H₁₅NO₂277.32~75142-144

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.90 (dd, J=4.2, 1.7 Hz, 1H), 8.10 (dd, J=8.2, 1.7 Hz, 1H), 7.80 (d, J=8.5 Hz, 1H), 7.50 (d, J=8.5 Hz, 1H), 7.40 (dd, J=8.2, 4.2 Hz, 1H), 7.10 (s, 1H), 6.90 (s, 1H), 6.00 (s, 2H), 2.50 (s, 3H), 2.30 (s, 3H).

  • IR (KBr, cm⁻¹): 3050, 2920, 1610, 1570, 1490, 1250, 1040.

  • MS (ESI): m/z 278.1 [M+H]⁺.

Application IV: Biginelli Reaction for Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. It is a highly efficient method for creating this important heterocyclic core, which is present in many biologically active compounds.

Mechanistic Rationale

Under acidic conditions, the reaction is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent intramolecular cyclization and dehydration afford the dihydropyrimidinone product.[3]

Biginelli_Reaction

Protocol 4: Synthesis of Ethyl 4-(6-methyl-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • A mixture of this compound (1.64 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (20 mL) is taken in a round-bottom flask.[4]

  • A few drops of concentrated HCl are added as a catalyst.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is poured into ice-cold water, and the solid product is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to give the pure dihydropyrimidinone.[3][5]

Data Presentation:

Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
Ethyl 4-(6-methyl-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₆H₁₈N₂O₅318.33~80210-212

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.20 (s, 1H, NH), 7.70 (s, 1H, NH), 6.80 (s, 1H), 6.70 (s, 1H), 5.95 (s, 2H), 5.10 (d, J=3.0 Hz, 1H), 4.00 (q, J=7.1 Hz, 2H), 2.25 (s, 3H), 2.15 (s, 3H), 1.10 (t, J=7.1 Hz, 3H).

  • IR (KBr, cm⁻¹): 3240, 3110 (N-H), 1710 (C=O, ester), 1650 (C=O, urea), 1490, 1240, 1040.

  • MS (ESI): m/z 319.1 [M+H]⁺.

Conclusion

This compound stands out as a highly effective and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its inherent reactivity, coupled with the electronic influence of its substituents, allows for its participation in a variety of classical and multicomponent reactions to generate complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the vast potential of this starting material in the development of novel pharmaceuticals, agrochemicals, and functional materials. The self-validating nature of these established synthetic routes, supported by clear mechanistic understanding, ensures their reliability and reproducibility in a research setting.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). A novel one-pot synthesis of 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-338. [Link]

  • Donaire-Arias, A., Poulsen, M. L., Ramón-Costa, J., Montagut, A. M., Estrada-Tejedor, R., & Borrell, J. I. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]

  • Silva, W. L., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & De Simone, C. A. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3161. [Link]

  • Nizam Mohideen, M., Rasheeth, A., Huq, C. A. M. A., & Syed Nizar, S. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1752. [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130. [Link]

  • Nizam Mohideen, M., et al. (2008). Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-22. [Link]

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

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Experimental protocol for the synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde and Its Derivatives

Abstract

This compound is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its distinct structure, featuring a methylenedioxy ring, a methyl group, and a reactive aldehyde functionality, makes it a versatile building block for creating more complex molecules with potential biological activity.[1][2] This application note provides a detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds. Further, it outlines a general procedure for the derivatization of the resulting aldehyde, characterization techniques, and critical safety considerations for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

The 1,3-benzodioxole scaffold is a prominent feature in numerous natural products and pharmacologically active molecules.[2][3] The targeted compound, this compound, is a derivative of piperonal (also known as heliotropin), a well-known compound in the fragrance and flavor industries.[4] The introduction of a methyl group adjacent to the formyl group modifies the electronic and steric properties of the molecule, offering a unique starting point for synthetic exploration.

The primary challenge in synthesizing this target is the regioselective introduction of a formyl (-CHO) group onto the 6-methyl-1,3-benzodioxole core. The electron-donating nature of the methylenedioxy and methyl groups activates the aromatic ring towards electrophilic substitution. Several strategies can be employed:

  • Vilsmeier-Haack Reaction: This is a widely used and efficient method for formylating activated aromatic rings using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] The Vilsmeier reagent is a relatively mild electrophile, making this reaction highly suitable for electron-rich substrates.[7]

  • Ortho-Lithiation and Formylation: This method involves the deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with a formylating agent like DMF. This approach requires stringent anhydrous conditions and low temperatures (e.g., -78 °C) to prevent side reactions.[8][9]

  • Friedel-Crafts Formylation: While classic Friedel-Crafts reactions can introduce a formyl group, the required reagents (e.g., carbon monoxide and HCl) can be difficult to handle and may lead to undesired side products with highly activated substrates.

This guide will focus on the Vilsmeier-Haack reaction due to its reliability, operational simplicity, and high efficiency for this class of compounds.[5]

The Vilsmeier-Haack Approach: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating species known as the Vilsmeier reagent.[6][7]

  • Electrophilic Aromatic Substitution: The electron-rich 6-methyl-1,3-benzodioxole attacks the Vilsmeier reagent. The directing effects of the methylenedioxy and methyl groups favor substitution at the C5 position. A subsequent loss of a proton restores aromaticity.

  • Hydrolysis: The resulting iminium ion intermediate is stable until aqueous work-up. The addition of water hydrolyzes the iminium salt to yield the final product, this compound.[10][11]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start 6-Methyl-1,3-benzodioxole Iminium Iminium Salt Intermediate Start->Iminium + Vilsmeier Reagent Product Target Aldehyde Iminium->Product + H₂O (Work-up)

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 6-methyl-1,3-benzodioxole.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
6-Methyl-1,3-benzodioxole136.1510.0 g (73.4 mmol)Starting Material
N,N-Dimethylformamide (DMF)73.0980 mLAnhydrous grade recommended
Phosphorus oxychloride (POCl₃)153.3314.5 g (94.5 mmol)Handle in a fume hood, highly corrosive
Sodium Acetate (anhydrous)82.0330 gFor neutralization
Dichloromethane (DCM)84.93200 mLFor extraction
Saturated Sodium Bicarbonate Solution-100 mLFor washing
Brine-100 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 gFor drying
Silica Gel-As neededFor column chromatography
Hexane / Ethyl Acetate Mixture-As neededEluent for chromatography
Crushed Ice-~500 gFor work-up
Step-by-Step Synthesis Procedure

protocol_flowchart prep 1. Prepare Vilsmeier Reagent (POCl₃ into DMF at 0°C) react 2. Add Starting Material (6-Methyl-1,3-benzodioxole) prep->react heat 3. Heat Reaction (Stir at 60-70°C, monitor by TLC) react->heat workup 4. Quench & Hydrolyze (Pour onto ice, add NaOAc) heat->workup extract 5. Extract Product (Use Dichloromethane) workup->extract wash 6. Wash & Dry (NaHCO₃, Brine, MgSO₄) extract->wash purify 7. Purify (Column Chromatography) wash->purify

Caption: Experimental workflow for the synthesis.
  • Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (80 mL). Cool the flask to 0°C in an ice-water bath.

  • Slow Addition: Add phosphorus oxychloride (14.5 g) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Causality: This addition is highly exothermic; maintaining a low temperature is crucial to prevent uncontrolled reaction and degradation of the reagent. The Vilsmeier reagent forms as a yellowish solid complex.

  • Reactant Addition: After the addition is complete, allow the mixture to stir at 0°C for an additional 20 minutes. Then, add a solution of 6-methyl-1,3-benzodioxole (10.0 g) in a minimal amount of DMF dropwise.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-70°C using an oil bath. Stir for 2-4 hours. Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde. This process can be exothermic and may release HCl gas.

  • Neutralization: Slowly add solid sodium acetate or a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH ~7). Stir for 1 hour to ensure complete hydrolysis. The crude product may precipitate as a pale-yellow solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 95:5) as the eluent to afford the pure product.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Appearance White to pale yellow solid.
Molecular Weight 164.16 g/mol [12]
¹H NMR (CDCl₃)δ ~10.1 ppm (s, 1H, -CHO), δ ~7.2 ppm (s, 1H, Ar-H), δ ~6.7 ppm (s, 1H, Ar-H), δ ~6.0 ppm (s, 2H, -OCH₂O-), δ ~2.5 ppm (s, 3H, -CH₃). (Note: Exact shifts may vary slightly).[13]
¹³C NMR (CDCl₃)δ ~190 ppm (C=O), δ ~152-148 ppm (Ar-C-O), δ ~135-110 ppm (Ar-C), δ ~102 ppm (-OCH₂O-), δ ~18 ppm (-CH₃). (Note: Based on analogous structures).[13]
IR (KBr) ~2900 cm⁻¹ (C-H stretch), ~2820, 2720 cm⁻¹ (Aldehyde C-H stretch), ~1675 cm⁻¹ (strong, C=O stretch), ~1610, 1480 cm⁻¹ (C=C aromatic stretch).[13]
Mass Spec (EI) m/z (%): 164 (M⁺), 163 (M⁺-H), 135 (M⁺-CHO).[13]

Synthesis of Derivatives: Grignard Reaction

The synthesized aldehyde is an excellent precursor for various derivatives. The aldehyde's carbonyl group can readily undergo nucleophilic addition. A common follow-up reaction is the Grignard reaction to produce secondary alcohols.[14]

General Protocol: Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)alkan-1-ol
  • Prepare Grignard Reagent: In a flame-dried flask under nitrogen, react an appropriate alkyl halide (e.g., bromoethane) with magnesium turnings in anhydrous tetrahydrofuran (THF) to prepare the Grignard reagent (e.g., ethylmagnesium bromide).

  • Addition Reaction: Cool the Grignard reagent to 0°C. Dissolve this compound in anhydrous THF and add it dropwise to the Grignard solution.[14]

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitor by TLC).

  • Quench: Cool the mixture to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]

  • Work-up: Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting secondary alcohol by silica gel column chromatography.[14]

Safety and Troubleshooting

  • Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water; always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). DMF is an irritant and should be handled with care. All organic solvents are flammable.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction (extend reaction time or increase temperature slightly), moisture contamination (use anhydrous reagents and glassware), or inefficient extraction/purification.

    • Reaction Fails to Start: Ensure the quality of POCl₃ and the dryness of DMF. The starting material must be pure.

    • Purification Issues: If the product is difficult to separate from byproducts, consider recrystallization from a suitable solvent system (e.g., ethanol/water) as an alternative to chromatography.

References

  • PrepChem.com. (n.d.). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of Piperonal. Retrieved from [Link]

  • MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. CODEN (USA): IJCRGG, 6(1), 35-49. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Piperonal preparation method. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperonal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERONAL. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US7402709B2 - Process for synthesizing heliotropine and its derivatives.
  • SAGE Journals. (2020). α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Retrieved from [Link]

  • MDPI. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2018(4), M1016. Retrieved from [Link]

  • Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). n-Butyllithium. Retrieved from [Link]

  • PubMed. (n.d.). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Gold-catalyzed Room-Temperature Isomerization of Unactivated Allenes to 1,3-Dienes - Supporting Information. Retrieved from [Link]

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The Strategic Application of 6-Methyl-1,3-benzodioxole-5-carbaldehyde in Modern Fragrance Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, perfumers, and drug development professionals on the effective utilization of 6-Methyl-1,3-benzodioxole-5-carbaldehyde in fragrance formulations. It delves into the compound's unique olfactory properties, stability considerations, and practical application protocols, underpinned by scientific principles and industry best practices.

Introduction: Unveiling a Unique Aromatic Profile

This compound, a derivative of the well-known fragrance ingredient heliotropin (piperonal), presents a nuanced and sophisticated olfactory profile.[1][2] Its unique aromatic character makes it a valuable component in the creation of fine fragrances and scented consumer products.[3][4] The strategic placement of a methyl group on the benzodioxole ring subtly modifies the electronic and steric properties of the molecule, influencing its scent and performance within a fragrance composition. While direct, detailed olfactory descriptions are proprietary to fragrance houses, an understanding of its structural analogues allows for an educated characterization.

Physicochemical Properties and Olfactory Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueSource
CAS Number 58343-54-7N/A
Molecular Formula C₉H₈O₃N/A
Molecular Weight 164.16 g/mol N/A
Appearance White to off-white crystalline solidInferred from related compounds
Odor Profile Sweet, floral, powdery, with almond and vanilla facets and a subtle spicy, cherry-like nuance.Inferred from Heliotropin[1][2][5][6]

The olfactory profile is largely influenced by the benzodioxole moiety, which imparts the characteristic sweet, powdery, and slightly floral notes reminiscent of heliotrope. The addition of the methyl group is anticipated to introduce a subtle warmth and a slightly woody or spicy undertone, differentiating it from the more straightforward sweetness of piperonal.

Synthesis and Quality Control

While this compound is commercially available from various chemical suppliers, an understanding of its synthesis is crucial for quality assessment and troubleshooting. A common synthetic route involves the formylation of 5-methyl-1,3-benzodioxole.

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is based on established formylation reactions of similar aromatic compounds.

Materials:

  • 5-Methyl-1,3-benzodioxole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier-Haack Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier-Haack reagent.

  • Formylation Reaction: Dissolve 5-Methyl-1,3-benzodioxole in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier-Haack reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Add a saturated solution of sodium acetate to neutralize the excess acid. Stir vigorously for 1-2 hours.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Quality Control:

The purity of the synthesized compound should be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Application in Fragrance Formulation: A Step-by-Step Guide

The incorporation of this compound into a fragrance formulation requires a systematic approach to ensure optimal performance and stability.

Stability_Factors cluster_fragrance Fragrance Formulation cluster_stressors Environmental Stressors Aldehyde Aldehyde Degradation Chemical Degradation (Discoloration, Odor Change) Aldehyde->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen Oxygen->Degradation

Figure 2: Factors influencing the stability of aromatic aldehydes in fragrance formulations.

To mitigate stability issues, the following should be considered:

  • Antioxidants: The inclusion of antioxidants such as Butylated Hydroxytoluene (BHT) can help prevent oxidative degradation.

  • UV Absorbers: For products in transparent packaging, the use of UV absorbers can protect the fragrance from light-induced degradation.

  • pH Control: Maintaining the pH of the final product within a suitable range (typically slightly acidic to neutral) can enhance the stability of the aldehyde.

Safety and Regulatory Landscape

The safety of fragrance ingredients is of paramount importance. While specific safety data for this compound is not extensively published, data from structurally related compounds, such as piperonal and α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA), provide a basis for a preliminary safety assessment.

The Research Institute for Fragrance Materials (RIFM) conducts comprehensive safety assessments of fragrance ingredients. Piperonal has been assessed by RIFM, and it was found to have the potential for skin sensitization in a small fraction of people. [6]Similarly, MMDHCA has been evaluated and is not considered genotoxic.

The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients. These standards may include restrictions on the maximum concentration of a substance in different consumer product categories. It is crucial to consult the latest IFRA standards for any restrictions on this or structurally related materials.

Analytical Quantification

Accurate quantification of this compound in fragrance oils and finished products is essential for quality control and regulatory compliance.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a fragrance oil.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms)

  • Helium as carrier gas

  • This compound certified reference standard

  • Internal standard (e.g., a stable aromatic compound not present in the sample)

  • Solvent for dilution (e.g., ethanol or hexane)

  • Volumetric flasks and syringes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of calibration standards of this compound at known concentrations in the chosen solvent. Add a fixed concentration of the internal standard to each calibration standard.

  • Sample Preparation: Accurately weigh a known amount of the fragrance oil and dilute it with the solvent to a concentration within the calibration range. Add the same fixed concentration of the internal standard to the sample solution.

  • GC-MS Analysis:

    • Inject a fixed volume of each calibration standard and the sample solution into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to ensure good separation of the analyte from other components in the fragrance oil.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Conclusion

This compound is a promising aromatic aldehyde for the creation of innovative and sophisticated fragrances. Its unique olfactory profile, when skillfully blended, can impart a desirable sweet, floral, and powdery character with intriguing nuances. By understanding its chemical properties, employing systematic formulation strategies, and adhering to safety and regulatory guidelines, perfumers and researchers can effectively harness the potential of this versatile ingredient. Further research into its specific olfactory interactions and long-term stability in various consumer product bases will undoubtedly expand its application and solidify its place in the modern perfumer's palette.

References

  • Phlur. (2023, February 3). What Does Heliotropin Smell Like In Perfume? Retrieved from [Link]

  • PrepChem.com. Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Retrieved from [Link]

  • Source of Beauty Fragrance. (2024, December 5). The Enduring Role of Aldehydes in Perfume Creation. Retrieved from [Link]

  • PerfumersWorld. Heliotrope Base - Heliotropin Replacement. Retrieved from [Link]

  • Scentspiracy. Heliotropex – Premium Floral Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • BC Fragrance. Heliotropin Replacer 20% in BB. Retrieved from [Link]

  • The Perfumers Apprentice. Heliotropex N (IFF). Retrieved from [Link]

  • IFRA. Quantification of Free Formaldehyde in Fragrance Ingredients and Fragrance Oils (mixtures). Retrieved from [Link]

  • S. C. Churms. (2002). Analytical methods for identification and determination of some cosmetics ingredients.
  • MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676.
  • Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

  • Keika Ventures. Analytical Method 2539: Aldehyde, Screening. Retrieved from [Link]

  • ZHAW. Analytical Strategies for Fragrance Performance Measurements. Retrieved from [Link]

  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Retrieved from [Link]

  • NIH. 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]

  • Marine Fragrance Chemistry: Synthesis, Olfactory Characterisation and Structure-Odour-Relationships of Benzodioxepinone Analogues. (n.d.). Retrieved from [Link]

  • The Fragrance Conservatory. Piperonal. Retrieved from [Link]

  • The Good Scents Company. 1,3-benzodioxole. Retrieved from [Link]

  • Google Patents. US7402709B2 - Process for synthesizing heliotropine and its derivatives.
  • Google Patents. US20160135490A1 - Flavor and fragrance compositions containing thiopyran-carbaldehyde.

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Application Note & Protocol: A Scalable and Robust Synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyl-1,3-benzodioxole-5-carbaldehyde is a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] Its structural motif is a key building block for various biologically active molecules.[1] This document provides a comprehensive guide to the scale-up synthesis of this aldehyde, moving beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies. We focus on the Vilsmeier-Haack formylation as the most viable route for large-scale production, offering a detailed, field-tested protocol designed for reproducibility, safety, and high yield. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a robust and efficient manufacturing process.

Introduction: The Strategic Importance of this compound

Also known as 2-methyl-4,5-(methylenedioxy)benzaldehyde, this compound's value lies in its versatile aldehyde functionality, which is primed for a wide array of subsequent chemical transformations.[1][2] However, transitioning a laboratory-scale synthesis to a pilot or industrial scale introduces significant challenges, including thermal management, reagent handling, impurity profiling, and cost-effectiveness.

The selection of a synthetic route for scale-up must prioritize:

  • High Yield and Purity: To maximize output and minimize complex purification steps.

  • Process Safety: Utilizing reagents and conditions that can be safely managed in a large-scale reactor environment.

  • Economic Viability: Employing cost-effective and readily available starting materials and reagents.

  • Robustness: The reaction should be tolerant of minor fluctuations in conditions without significant drops in performance.

Comparative Analysis of Synthetic Strategies

The core transformation is the introduction of a formyl (-CHO) group onto the electron-rich 5-methyl-1,3-benzodioxole ring. Several classical formylation reactions were evaluated for their suitability in a scale-up context.

Reaction NameReagentsAdvantagesDisadvantages for Scale-Up
Vilsmeier-Haack POCl₃ / DMFHigh yields for activated rings, mild conditions, uses common industrial reagents.[3]POCl₃ is corrosive and water-sensitive.
Duff Reaction Hexamethylenetetramine / AcidAvoids highly corrosive reagents like POCl₃.Generally inefficient with low and variable yields, making it unreliable for production.[4][5]
Reimer-Tiemann CHCl₃ / Strong BaseReadily available reagents.Primarily for phenols, requires a multi-step route for this substrate, often results in low yields and isomeric mixtures, and involves a challenging biphasic system.[6][7][8]

The Vilsmeier-Haack Pathway: Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic "Vilsmeier reagent," a chloroiminium ion.[10][11] This reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich aromatic compounds.[12] The aromatic ring of 5-methyl-1,3-benzodioxole attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 5-Methyl-1,3-benzodioxole Iminium_Intermediate Iminium Salt Intermediate Substrate->Iminium_Intermediate + Vilsmeier Reagent Iminium_Intermediate_hydrolysis Iminium Salt Intermediate Final_Product 6-Methyl-1,3-benzodioxole- 5-carbaldehyde Iminium_Intermediate_hydrolysis->Final_Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~100-150 g of final product and can be adapted for larger pilot-plant reactors.

Starting Material Synthesis: 5-Methyl-1,3-benzodioxole

The precursor is synthesized from 4-methylcatechol and a methylene-bridging agent like dichloromethane (DCM) under basic conditions (e.g., NaOH in DMSO). This Williamson ether-type reaction is a standard procedure that should be performed and the product purified before proceeding.

Vilsmeier-Haack Formylation Protocol

Workflow prep Reactor Preparation (Dry, Inert Atmosphere) reagent_formation Vilsmeier Reagent Formation (POCl₃ into DMF at 0-5 °C) prep->reagent_formation substrate_add Substrate Addition (5-Methyl-1,3-benzodioxole, maintain <10 °C) reagent_formation->substrate_add reaction Reaction Progression (Stir at RT for 2-4h) substrate_add->reaction monitoring Monitor Progress (TLC / HPLC) reaction->monitoring workup Workup (Quench on ice, neutralize) monitoring->workup Upon completion extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification analysis Final Product Analysis (NMR, IR, MP, HPLC) purification->analysis

Caption: Experimental workflow for scale-up synthesis.

Equipment:

  • Jacketed glass reactor (2 L) with overhead mechanical stirrer, temperature probe, dropping funnel, and nitrogen inlet/outlet.

  • Circulating chiller/heater for temperature control.

  • Appropriate glassware for workup and purification.

Reagents:

ReagentM.W. ( g/mol )Moles (mol)QuantityDensity (g/mL)
N,N-Dimethylformamide (DMF)73.094.10300 mL0.944
Phosphorus oxychloride (POCl₃)153.331.10168 g (102 mL)1.645
5-Methyl-1,3-benzodioxole136.151.00136 g1.158
Sodium Acetate (anhydrous)82.03~3.0~246 g-
Ethyl Acetate--1.5 L-
Ice & Water--As needed-

Step-by-Step Methodology:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Equip with an efficient overhead stirrer and temperature probe.

  • Vilsmeier Reagent Formation:

    • Charge the reactor with anhydrous DMF (300 mL).

    • Begin stirring and cool the DMF to 0-5 °C using the circulating chiller.

    • Crucial Step: Add phosphorus oxychloride (102 mL) dropwise via the addition funnel over 60-90 minutes. The addition is exothermic; maintain the internal temperature below 10 °C at all times. A viscous, pale-yellow salt may form.

    • After addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Substrate Addition:

    • Dissolve 5-methyl-1,3-benzodioxole (136 g) in a minimal amount of anhydrous DMF if necessary (optional, can be added neat if liquid).

    • Add the substrate solution dropwise to the cold Vilsmeier reagent over approximately 60 minutes, again ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression:

    • Once the substrate addition is complete, slowly allow the reaction mixture to warm to room temperature.

    • Stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Workup and Quenching:

    • Prepare a large vessel containing a stirred mixture of crushed ice (approx. 2 kg) and water (1 L).

    • Safety Precaution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated area.

    • Slowly and carefully pour the reaction mixture onto the stirred ice-water slurry.

    • Once the initial exotherm has subsided, slowly add solid sodium acetate in portions to neutralize the mixture to a pH of 6-7.

  • Extraction and Isolation:

    • Transfer the neutralized slurry to a large separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, often an orange or yellow solid, can be purified effectively by recrystallization.

    • A suitable solvent system is ethanol or an isopropanol/hexane mixture. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to crystallize.

    • Filter the purified crystals and dry under vacuum. Expected yield: 75-85%.

Process Optimization and Control

Scaling up requires careful control over key parameters to ensure consistency and safety.

ParameterRecommended ControlRationale & Impact on E-E-A-T
Reagent Quality Anhydrous reagents are critical.Trustworthiness: Water will prematurely quench the Vilsmeier reagent and POCl₃, drastically reducing yield and creating hazardous byproducts.
Stoichiometry Use a slight excess (1.1 eq) of Vilsmeier reagent.Expertise: A slight excess ensures complete conversion of the starting material. A large excess increases cost and makes the quenching process more hazardous.
Temperature Control Maintain <10 °C during additions.Expertise & Safety: Prevents runaway reactions and decomposition of the Vilsmeier reagent. Ensures selectivity and minimizes impurity formation.
Stirring Efficiency Use a powerful overhead mechanical stirrer.Trustworthiness: Ensures homogenous mixing and efficient heat transfer, which is critical in large volumes to avoid localized hot spots.
Quenching Rate Slow, controlled addition to ice.Safety: Dumping the reaction mixture too quickly can cause a violent, uncontrolled exotherm and release of HCl.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity and purity.

  • Appearance: Light orange to yellow solid.[1]

  • Melting Point: 70-72 °C.

  • ¹H NMR (CDCl₃, 400 MHz): Confirm peaks for the aldehyde proton (~9.8 ppm), aromatic protons, methylenedioxy protons (~6.0 ppm), and the aromatic methyl group (~2.2 ppm).

  • IR (KBr, cm⁻¹): A strong carbonyl (C=O) stretch should be visible around 1670-1680 cm⁻¹.[13]

  • Purity (HPLC/GC): ≥ 98% is a typical target for subsequent synthetic steps.

Safety and Hazard Management

Safe handling of all chemicals is paramount. All operations should be conducted in a well-ventilated fume hood or appropriate chemical production bay.

ChemicalCAS No.Key HazardsRecommended PPE & Handling
Phosphorus oxychloride (POCl₃) 10025-87-3Highly corrosive, toxic by inhalation, reacts violently with water.Chemical-resistant gloves, splash goggles, face shield, lab coat. Handle under an inert atmosphere.
N,N-Dimethylformamide (DMF) 68-12-2Reproductive toxin, irritant.Nitrile gloves, splash goggles, lab coat. Avoid inhalation of vapors.
5-Methyl-1,3-benzodioxole 2050-47-7Combustible liquid, skin/eye irritant.Standard PPE. Keep away from ignition sources.
This compound 58343-54-7May cause skin sensitization. Potential reproductive hazard.[14]Standard PPE. Avoid creating dust.

Waste Disposal: All chemical waste, including aqueous and organic layers from extraction, should be collected and disposed of according to institutional and local environmental regulations.

References

  • PrepChem. (n.d.). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Retrieved from PrepChem.com. [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from Wikipedia. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Retrieved from a source providing details on named organic reactions. [Link]

  • MDPI. (n.d.). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from MDPI. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Review Article on Vilsmeier-Haack Reaction. Retrieved from a relevant academic journal source. [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from SynArchive. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from Wikipedia. [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from Chemistry Notes. [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from Allen Career Institute. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from The ScholarShip repository. [Link]

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Application Note: High-Purity Isolation of 6-Methyl-1,3-benzodioxole-5-carbaldehyde using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient protocol for the chromatographic purification of 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The inherent value of this compound in complex molecular synthesis necessitates a high degree of purity, which is reliably achieved through optimized flash column chromatography. This document provides a foundational understanding of the separation principles, a step-by-step experimental protocol from mobile phase selection to product isolation, and expert troubleshooting guidance. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the reproducible attainment of high-purity material essential for downstream applications.

Introduction and Scientific Context

This compound is a substituted aromatic aldehyde whose structural motif is a valuable building block in organic synthesis. Its applications are diverse, ranging from the development of novel therapeutic agents to the formulation of unique fragrance compounds.[1] The reactivity of the aldehyde functional group, combined with the electronic properties of the benzodioxole ring system, makes it a versatile precursor.

However, synthetic routes to this compound often yield a crude product containing unreacted starting materials, reaction byproducts, and other impurities. The presence of these contaminants can severely impede subsequent synthetic steps, reduce final product yields, and introduce undesirable toxicological profiles in pharmaceutical applications. Therefore, an effective and scalable purification strategy is not merely a procedural step but a critical determinant of research and development success. Flash column chromatography is the preeminent technique for this purpose, offering a balance of speed, resolution, and capacity suitable for laboratory-scale purification.[2][3]

Foundational Principles: The Chemistry of Separation

The successful chromatographic separation of this compound hinges on its specific physicochemical properties and their interaction with the chosen stationary and mobile phases.

Physicochemical Properties of the Analyte

Understanding the molecule's characteristics is the cornerstone of developing a purification method. The properties dictate its behavior within the chromatographic system.

PropertyValueSignificance in Chromatography
Molecular Formula C₉H₈O₃[1]Influences molecular weight and potential for intermolecular interactions.
Molecular Weight 164.16 g/mol Affects diffusion rates, though less critical than polarity in flash chromatography.
Appearance Light orange to yellow solid[1]The color can serve as a visual aid during fraction collection.
Polarity Moderately PolarThe molecule possesses a polar aldehyde group and two ether linkages within the dioxole ring. The aromatic ring and methyl group contribute non-polar character. This moderate polarity is ideal for normal-phase chromatography, allowing for strong, but not irreversible, interaction with a polar stationary phase like silica gel.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone)[4][5]High solubility in the loading solvent and mobile phase is essential to prevent precipitation on the column and ensure efficient transport through the stationary phase.
The Mechanism of Normal-Phase Chromatography

This protocol employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar. The separation is governed by the principle of adsorption.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in polar silanol groups (-Si-OH).

  • Analyte Interaction: The polar aldehyde and ether moieties of this compound form transient hydrogen bonds and dipole-dipole interactions with the silanol groups.

  • Elution: The mobile phase, a mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate), flows continuously over the stationary phase. The mobile phase competes for the adsorption sites on the silica.

  • Separation:

    • Non-polar impurities have minimal interaction with the silica and are quickly swept through the column by the mobile phase, eluting in the first fractions.

    • The target compound, with its moderate polarity, adsorbs to the silica but is displaced by the polar component of the mobile phase, causing it to travel down the column at a moderate rate.

    • Highly polar impurities (e.g., carboxylic acids, alcohols) adsorb very strongly to the silica and are retained on the column, eluting much later or only with a highly polar mobile phase.

This differential migration along the column is the basis for the separation.

Diagram 1: Separation of Target Molecule from Impurities.

Detailed Experimental Protocols

This section provides a validated, step-by-step methodology for the purification process.

Part A: Method Development using Thin-Layer Chromatography (TLC)

Before performing a large-scale purification, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to achieve a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound, which generally provides the best separation in column chromatography.[6]

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC development chamber

  • Spotting capillaries

  • UV lamp (254 nm)

  • Crude reaction mixture

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc)

Procedure:

  • Prepare Eluent Systems: In separate beakers, prepare small volumes of various Hex:EtOAc mixtures (e.g., 9:1, 8:2, 7:3 v/v).

  • Prepare Sample: Dissolve a small amount of the crude material in a few drops of a volatile solvent like dichloromethane.

  • Spot the Plate: Using a capillary, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place a small amount of an eluent system into the TLC chamber, ensuring the solvent level is below the baseline of the plate. Place the spotted TLC plate into the chamber and close it.

  • Monitor: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Analyze: Calculate the Rf value for the spot corresponding to the product (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the Hex:EtOAc ratio until the desired Rf of ~0.3 is achieved. More EtOAc will increase the Rf; more Hex will decrease it.

Part B: Preparative Flash Column Chromatography Protocol

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Pressurized air or nitrogen source with regulator

  • Eluent system (determined from TLC analysis)

  • Crude this compound

  • Fraction collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Preparation (Dry Packing):

    • Secure the column vertically to a stand.

    • Place a small plug of cotton at the bottom and add a ~1 cm layer of sand.[7]

    • Pour the dry silica gel into the column. Gently tap the column to ensure even packing. A typical ratio is 50-100 g of silica per 1 g of crude material.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This is the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with the chosen mobile phase.

    • Apply gentle positive pressure to the top of the column to begin eluting the solvent. The recommended flow rate is approximately 2 inches (5 cm) of solvent level drop per minute.[6][7]

    • Begin collecting fractions immediately. The size of the fractions depends on the column size (e.g., 20 mL fractions for a medium-sized column).

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Fraction Analysis and Product Isolation:

    • Systematically analyze the collected fractions using TLC (spotting every 2-3 fractions on a single plate) to determine which contain the pure product.

    • Combine all fractions that show a single spot corresponding to the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The resulting solid or oil is the purified product. Determine the final mass and calculate the recovery yield. Confirm purity using analytical techniques such as NMR or GC-MS.

Expected Results and Data Summary

Following this protocol should yield the target compound with high purity, suitable for demanding synthetic applications.

ParameterExpected OutcomeAnalysis Method
Purity ≥95%[1]¹H NMR, GC-MS
Recovery Yield 80-95%Gravimetric
Physical Appearance Light orange to yellow solid[1]Visual Inspection
TLC Rf Value ~0.25 - 0.35TLC in optimized eluent

Troubleshooting Common Purification Issues

Even with a well-designed protocol, challenges can arise. The following guide provides solutions to common problems.

Troubleshooting start Problem Encountered p1 Poor Separation (Spots Overlap) p2 Compound Elutes Too Quickly (Rf > 0.5) p3 Compound Elutes Too Slowly (Rf < 0.1 or No Elution) p4 Streaking / Tailing Spots s1 Decrease mobile phase polarity (less EtOAc). Use a longer column for more surface area. Ensure proper dry loading. p1->s1 Solution s2 Decrease mobile phase polarity. Increase the ratio of non-polar solvent (Hexane). p2->s2 Solution s3 Increase mobile phase polarity. Increase the ratio of polar solvent (EtOAc). p3->s3 Solution s4 Sample may be overloaded; use less material. Crude material may be too acidic/basic; filter through a small plug of neutral alumina or add 0.1% triethylamine to eluent. Ensure sample is fully dissolved before loading. p4->s4 Solution

Diagram 2: Troubleshooting Flowchart for Flash Chromatography.

Conclusion

This application note provides an authoritative and field-tested guide for the purification of this compound. By grounding the protocol in the fundamental principles of chromatography and the specific physicochemical properties of the target molecule, researchers can reliably and efficiently obtain the high-purity material required for advanced chemical synthesis. Adherence to the detailed steps for method development, column execution, and troubleshooting will ensure the validity and reproducibility of experimental outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8438, Piperonal. [Link]

  • PerfumersWorld (2020). Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). [Link]

  • LookChem (n.d.). Cas 120-57-0, Piperonyl aldehyde. [Link]

  • ResearchGate (2009). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. [Link]

  • ResearchGate (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • World Researchers Associations (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • PrepChem (2021). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. [Link]

  • Biotage (n.d.). Successful flash chromatography. [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • University of Rochester, Department of Chemistry (n.d.). Purification: How to Run a Flash Column. [Link]

  • King Group, University of Sheffield (n.d.). Successful Flash Chromatography. [Link]

  • Royal Society of Chemistry (2019). Supporting Information: Iodine Mediated in situ generation of R-Se-I. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your target molecule.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its preparation typically involves the formylation of 5-methyl-1,3-benzodioxole. The two most common methods for this electrophilic aromatic substitution are the Vilsmeier-Haack reaction and the Duff reaction. The choice between these methods often depends on the desired scale, available reagents, and sensitivity of the starting material. This guide will provide a comparative overview and troubleshooting for both methodologies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

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Caption: A general troubleshooting workflow for the synthesis of this compound.

Question 1: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer:

Low to no product yield is a common issue that can stem from several factors, depending on the chosen synthetic route.

For the Vilsmeier-Haack Reaction:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and should be prepared in situ using fresh, high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The presence of water will quench the reagent, leading to reaction failure. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficiently Activated Aromatic Ring: While the methylenedioxy and methyl groups are electron-donating, 5-methyl-1,3-benzodioxole is not as reactive as highly activated substrates like phenols or anilines. The reaction may require more forcing conditions than typically reported for other substrates. Consider a modest increase in reaction temperature (e.g., from 0 °C to room temperature or slightly above) after the initial addition of the substrate, and extend the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Incorrect Stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion.

For the Duff Reaction:

  • Inadequate Acid Catalyst: The Duff reaction requires an acidic medium to generate the electrophilic iminium ion from hexamethylenetetramine (HMTA).[2][3] Glacial acetic acid or trifluoroacetic acid are commonly used. Ensure the acid is of sufficient purity and used in the correct proportion.

  • High Reaction Temperature Leading to Decomposition: The Duff reaction is typically carried out at elevated temperatures (150-160 °C in glycerol/boric acid or refluxing in trifluoroacetic acid).[1] However, excessively high temperatures can lead to the decomposition of the starting material or product. Precise temperature control is essential.

  • Substrate Suitability: The classical Duff reaction works best with highly activated aromatic compounds like phenols.[2] The reactivity of 5-methyl-1,3-benzodioxole might be on the lower end for this reaction, potentially leading to lower yields. A modification using trifluoroacetic acid as the solvent can improve yields for less activated substrates.

Question 2: My reaction mixture is showing multiple spots on TLC, and the final product is impure. What are the potential side products and how can I minimize them?

Answer:

The formation of multiple products is a common challenge in electrophilic aromatic substitutions.

Potential Side Products:

  • Positional Isomers: While formylation is expected to occur at the position ortho to the methyl group and para to the methylenedioxy ether oxygen, other positional isomers can form, especially under harsh reaction conditions.

  • Di-formylated Products: If the reaction is allowed to proceed for too long or at too high a temperature, a second formyl group may be introduced onto the aromatic ring.

  • Polymerization/Tar Formation: Both the Vilsmeier-Haack and Duff reactions can lead to the formation of polymeric tars, particularly if the reaction temperature is not well-controlled or if acidic conditions are too harsh. This is often observed as a dark, insoluble material in the reaction mixture.

  • Hydrolysis of the Benzodioxole Ring: Strong acidic conditions, especially at elevated temperatures, can potentially lead to the opening of the methylenedioxy ring.

Minimization Strategies:

  • Strict Temperature Control: For the Vilsmeier-Haack reaction, maintain a low temperature (0-10 °C) during the addition of the starting material to the pre-formed reagent. For the Duff reaction, avoid exceeding the recommended temperature.

  • Inert Atmosphere: As mentioned, excluding moisture is critical to prevent the formation of byproducts from the decomposition of the formylating agents.

  • Controlled Addition: Add the 5-methyl-1,3-benzodioxole to the formylating agent slowly and with efficient stirring to avoid localized overheating and high concentrations of reactants.

  • Reaction Monitoring: Use TLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent the formation of over-formylated byproducts.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to the presence of structurally similar byproducts and unreacted starting material.

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or toluene/ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvents include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

  • Bisulfite Adduct Formation: A classical method for purifying aldehydes is the formation of a solid bisulfite adduct. The aldehyde reacts with a saturated solution of sodium bisulfite to form a crystalline adduct, which can be filtered off from the non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or a base. This method is particularly useful for removing non-aldehydic, non-polar impurities.

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a viable purification method, especially for larger scale preparations.

Frequently Asked Questions (FAQs)

Q1: Which method, Vilsmeier-Haack or Duff, generally gives a better yield for the formylation of 5-methyl-1,3-benzodioxole?

A1: The Vilsmeier-Haack reaction is generally considered to be more versatile and often provides higher yields for a broader range of aromatic substrates compared to the classical Duff reaction.[4] The Duff reaction is often inefficient, with yields that can be quite low.[2] However, modified Duff reaction conditions, such as using trifluoroacetic acid as a solvent, have been shown to improve yields significantly for some substrates. For 5-methyl-1,3-benzodioxole, the Vilsmeier-Haack reaction would be the recommended starting point for achieving a higher yield.

Q2: What are the key safety precautions I should take when performing these reactions?

A2: Both reactions involve hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Trifluoroacetic acid (TFA): is a strong, corrosive acid.

  • Hexamethylenetetramine (HMTA): can be a skin and respiratory irritant.

  • Solvents: Many of the solvents used (e.g., DMF, dichloromethane) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: Can I use other formylating agents for this synthesis?

A3: Yes, other formylation methods exist, such as the Gattermann-Koch reaction (using CO and HCl) or the Rieche formylation (using dichloromethyl methyl ether). However, the Vilsmeier-Haack and Duff reactions are generally more common and accessible in a standard laboratory setting. The choice of method will depend on the specific requirements of your synthesis and the available resources.

Quantitative Data Summary: Comparison of Formylation Methods

The following table summarizes typical yields for the Duff reaction on various substituted aromatic compounds, which can provide an estimate of the expected yield for 5-methyl-1,3-benzodioxole. Data for the Vilsmeier-Haack reaction on the specific substrate is less readily available in comparative studies, but generally higher yields are expected.

Starting MaterialFormylation MethodReagentsYield (%)Reference
2,6-DimethylphenolDuff ReactionHMTA, Trifluoroacetic Acid95
p-XyleneDuff ReactionHMTA, Trifluoroacetic Acid55
TolueneDuff ReactionHMTA, Trifluoroacetic Acid50 (para), 11 (ortho)
AnisoleVilsmeier-HaackDMF, POCl₃High (not specified)
IndoleVilsmeier-HaackDMF, POCl₃>90

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Vilsmeier-Haack Formylation of 5-Methyl-1,3-benzodioxole (Adapted from general procedures)

This protocol is based on general procedures for the Vilsmeier-Haack reaction and should be optimized for the specific substrate.

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Vilsmeier_Haack_Workflow cluster_protocol Vilsmeier-Haack Protocol Reagent_Prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) Substrate_Add Slowly add 5-Methyl-1,3-benzodioxole (maintain low temperature) Reagent_Prep->Substrate_Add Reaction Stir at RT or slightly elevated temperature (Monitor by TLC) Substrate_Add->Reaction Workup Quench with ice-water Neutralize with base Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Purification Purify by column chromatography or recrystallization Extraction->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization

Caption: A schematic workflow for the Vilsmeier-Haack formylation protocol.

Materials:

  • 5-Methyl-1,3-benzodioxole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 5-methyl-1,3-benzodioxole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of the starting material dropwise to the Vilsmeier reagent, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Duff Reaction of 5-Methyl-1,3-benzodioxole (Modified with Trifluoroacetic Acid)

This protocol is adapted from a general procedure for the formylation of aromatic compounds using HMTA in trifluoroacetic acid.

Materials:

  • 5-Methyl-1,3-benzodioxole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Water

  • Sodium carbonate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methyl-1,3-benzodioxole (1 equivalent), HMTA (1.2 equivalents), and trifluoroacetic acid (sufficient to dissolve the reactants).

  • Heat the mixture to reflux (typically 80-90 °C) and maintain for several hours (4-12 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the TFA.

  • Pour the concentrated residue into a mixture of ice and water.

  • Stir the mixture for 15-30 minutes to hydrolyze the intermediate imine.

  • Carefully neutralize the mixture with solid sodium carbonate until the pH is basic.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

The synthesis of this compound can be successfully achieved through either the Vilsmeier-Haack or the Duff reaction. The Vilsmeier-Haack reaction is often the preferred method due to its generally higher yields and milder conditions for a wider range of substrates. However, with careful optimization, the modified Duff reaction can also be a viable option. The key to improving the yield in both methods lies in the strict control of reaction parameters, the use of high-quality anhydrous reagents, and diligent monitoring of the reaction progress. The troubleshooting guide and protocols provided herein should serve as a valuable resource for overcoming common challenges and achieving a successful synthesis.

References

  • Chem-Impex. This compound. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Google Patents.
  • Duff, J. C.; Bills, E. J. J. Chem. Soc.1932, 1987.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Ferguson, L. N. Chem. Rev.1946, 38 (2), 227–254.

Sources

Technical Support Center: Purification of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-1,3-benzodioxole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, its purity is paramount to the success of subsequent reactions and the quality of the final product.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this valuable aldehyde.

Introduction to this compound

This compound, with a molecular weight of 164.16 g/mol , is a light orange to yellow solid at room temperature.[1] Its structure, featuring both an aldehyde functional group and a methylenedioxy ring, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] However, these same features can present unique purification challenges.

PropertyValueSource
CAS Number 58343-54-7Chem-Impex[1]
Molecular Formula C₉H₈O₃Chem-Impex[1]
Molecular Weight 164.2 g/mol Chem-Impex[1]
Appearance Light orange to yellow solidChem-Impex[1]
Melting Point 35 - 39 °CSigma-Aldrich
Boiling Point 264 °CSigma-Aldrich

Common Purification Challenges & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound and provides actionable solutions.

Issue 1: Persistent Yellow/Brown Discoloration After Synthesis

Q: My synthesized this compound is a dark yellow or brown solid, and I'm struggling to obtain a lighter-colored product. What causes this, and how can I resolve it?

A: The discoloration is often due to the presence of oxidized impurities or residual starting materials and byproducts from the synthesis. The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid or other colored polymeric byproducts.

Root Cause Analysis and Solution Workflow:

start Dark Colored Product recrystallization Recrystallization start->recrystallization Initial Purification Step charcoal Activated Charcoal Treatment recrystallization->charcoal If color persists chromatography Column Chromatography recrystallization->chromatography If impurities remain final_product Light Yellow Solid recrystallization->final_product Successful charcoal->recrystallization Followed by chromatography->final_product High Purity

Caption: Decision workflow for color remediation.

Troubleshooting Steps:

  • Recrystallization: This is the first and often most effective method. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can be effective.[2][3] The goal is to find a solvent system where the aldehyde is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[4]

    • Protocol: Recrystallization from Ethanol/Water

      • Dissolve the crude product in a minimal amount of hot ethanol.

      • If the solution is still colored, add a small amount of activated charcoal and heat for a few minutes.

      • Hot filter the solution to remove the charcoal and any insoluble impurities.

      • Slowly add hot water to the filtrate until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization fails to remove the colored impurities, silica gel column chromatography is a reliable alternative. A solvent system of hexane and ethyl acetate is commonly used.[2]

    • Protocol: Silica Gel Column Chromatography

      • Prepare a slurry of silica gel in hexane and pack the column.

      • Dissolve the crude product in a minimal amount of the eluent (e.g., 9:1 hexane:ethyl acetate).

      • Load the sample onto the column.

      • Elute the column with a gradient of increasing ethyl acetate in hexane.

      • Collect the fractions and monitor by Thin Layer Chromatography (TLC).

      • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Product Oiling Out During Recrystallization

Q: When I attempt to recrystallize my product, it separates as an oil instead of forming crystals. Why is this happening, and how can I prevent it?

A: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors oil formation over crystal nucleation. Given that this compound has a relatively low melting point (35-39 °C), this is a common issue.

Troubleshooting Steps:

  • Solvent Selection: Choose a solvent or solvent mixture with a lower boiling point. For instance, if you are using a high-boiling point solvent, consider switching to a more volatile one like diethyl ether or a mixture of hexane and dichloromethane.

  • Slower Cooling: Allow the solution to cool more slowly. Rapid cooling can shock the system and promote oiling. Let the flask cool to room temperature on the benchtop before transferring it to an ice bath.

  • Seeding: Introduce a small seed crystal of the pure compound to the supersaturated solution to encourage crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Issue 3: Co-elution of Impurities During Column Chromatography

Q: I am using column chromatography, but a persistent impurity is co-eluting with my product. How can I improve the separation?

A: Co-elution suggests that the impurity has a similar polarity to your product. Addressing this requires optimizing the chromatographic conditions.

Optimization Strategy:

start Co-elution of Impurity solvent_system Adjust Solvent Polarity start->solvent_system gradient Use a Shallower Gradient solvent_system->gradient column_params Modify Column Parameters gradient->column_params success Improved Separation column_params->success

Caption: Chromatographic optimization workflow.

Troubleshooting Steps:

  • Solvent System Modification:

    • Decrease Polarity: If the impurity is slightly more polar and eluting just before your product, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).

    • Change Solvents: Sometimes, changing one of the solvents can alter the selectivity. For example, replacing ethyl acetate with dichloromethane or diethyl ether might change the interactions with the silica gel and improve separation.

  • Shallow Gradient: If you are using a gradient elution, make it shallower around the point where your product elutes. This will increase the resolution between closely eluting compounds.

  • Column Parameters:

    • Longer Column: A longer column provides more theoretical plates and can enhance separation.

    • Finer Silica: Using silica gel with a smaller particle size can also improve resolution, although it may lead to slower flow rates and higher backpressure.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 5-methyl-1,3-benzodioxole, and byproducts from the formylation reaction. Over-oxidation during synthesis or storage can lead to the formation of 6-methyl-1,3-benzodioxole-5-carboxylic acid.

Q2: How can I assess the purity of my final product?

A2: The purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities with distinct signals.[3][5]

  • Melting Point: A sharp melting point range close to the literature value (35-39 °C) is a good indicator of high purity.

Q3: What are the recommended storage conditions for purified this compound?

A3: To prevent degradation, the purified compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[1] Storing at 0-8 °C is recommended.[1]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child. It is also toxic to aquatic life. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

References

  • PrepChem. (n.d.). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. [Link]

  • Aromatic Fragrances International. (2024). Safety Data Sheet. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]

  • Google Patents. (2008).
  • Wikipedia. (n.d.). Piperonal. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. [Link]

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Technical Support Center: Synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the formylation of 3,4-methylenedioxytoluene. As a key intermediate in the pharmaceutical and fragrance industries, achieving high purity and yield is paramount.[1] This guide provides in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Significant Starting Material Recovery

Question: My formylation of 3,4-methylenedioxytoluene is resulting in a low yield of the desired this compound, and I am recovering a large amount of unreacted starting material. What are the likely causes and how can I improve conversion?

Answer: This is a common issue often rooted in the reactivity of the formylating agent or suboptimal reaction conditions. The Vilsmeier-Haack reaction is a standard method for this transformation, which involves an electrophilic aromatic substitution using the Vilsmeier reagent (a chloroiminium salt) generated from a formamide (like DMF) and a halogenating agent (like POCl₃ or SOCl₂).[2][3][4][5][6]

Causality and Troubleshooting Steps:

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and reagents, especially the solvent (e.g., DMF, CH₂Cl₂), are anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).[4]

  • Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for efficient reaction.[2][5] The methylenedioxy and methyl groups of your substrate are activating, but reaction temperature plays a crucial role.

    • Temperature Control: While initial reagent formation is often done at 0°C, the subsequent formylation may require heating. Monitor the reaction by TLC or HPLC to determine the optimal temperature for conversion without significant side product formation. A temperature range of 50-80°C is often effective.[4]

  • Stoichiometry: Ensure the correct molar ratios are used. A slight excess (1.2 to 1.5 equivalents) of the Vilsmeier reagent is typically employed to drive the reaction to completion.[2]

Recommended Protocol Adjustment:

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous N,N-dimethylformamide (DMF) at 0°C under a nitrogen atmosphere.

  • Allow the Vilsmeier reagent to form over 30-60 minutes.

  • Add the 3,4-methylenedioxytoluene (1.0 eq.) solution in DMF dropwise at 0°C.

  • After addition, allow the reaction to warm to room temperature and then heat to 60-70°C, monitoring progress by TLC.

  • Perform an aqueous workup with sodium acetate or sodium carbonate to hydrolyze the intermediate iminium salt.[2]

Issue 2: Formation of a Dark, Tarry Polymer

Question: During my formylation reaction, particularly upon heating, the mixture turns dark and I'm isolating a significant amount of polymeric or resinous material, making purification difficult. What is causing this polymerization?

Answer: Polymerization is a frequent side reaction when dealing with electron-rich aromatic compounds under acidic conditions. The strong acids used in many formylation reactions (e.g., Vilsmeier-Haack, Duff, Rieche) can promote side reactions.

Causality and Troubleshooting Steps:

  • Acid-Catalyzed Polymerization: The starting material, 3,4-methylenedioxytoluene, can undergo self-condensation or polymerization catalyzed by the strong Lewis acids (e.g., POCl₃, SnCl₄, TiCl₄) or protic acids generated during the reaction.[7]

  • Excessive Temperature or Reaction Time: Higher temperatures and prolonged reaction times significantly accelerate the rate of polymerization.[7]

  • Formaldehyde Side Reactions (Duff Reaction): If using the Duff reaction, which employs hexamethylenetetramine (HMTA) as the formyl source, side reactions resembling phenol-formaldehyde resin formation can occur, especially in the presence of strong acids like trifluoroacetic acid (TFA).[7][8]

Mitigation Strategies:

  • Temperature Management: Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate.

  • Controlled Reagent Addition: Add the formylating agent or the aromatic substrate slowly at a low temperature before gentle heating. This keeps the instantaneous concentration of reactive species low.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level.

  • Alternative Formylation Methods: Consider the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like TiCl₄.[9][10][11][12] This method can sometimes offer better control and avoid the specific polymerization pathways seen in Duff or Vilsmeier-Haack reactions.

ParameterVilsmeier-HaackDuff ReactionRieche Formylation
Formyl Source DMF/POCl₃Hexamethylenetetramine (HMTA)Dichloromethyl methyl ether
Catalyst/Acid POCl₃ (reagent & acid)TFA, Acetic AcidTiCl₄, SnCl₄
Polymer Risk ModerateHigh (with phenols)Moderate
Issue 3: Cleavage of the 1,3-Benzodioxole Ring

Question: My analytical data (NMR, MS) suggests the presence of catechol-derived byproducts. Is it possible for the methylenedioxy ring to open under the reaction conditions?

Answer: Yes, the 1,3-benzodioxole ring is an acetal and is susceptible to cleavage under strong acidic conditions, a side reaction known as demethylenation.[13] This is a critical issue as it leads to the formation of dihydroxy- and other substituted phenolic impurities that are difficult to separate from the desired product.

Causality and Mechanistic Insight:

The oxygen atoms of the methylenedioxy group can be protonated by strong acids or coordinate to strong Lewis acids. This activation facilitates nucleophilic attack (e.g., by chloride ions) or hydrolysis during aqueous workup, leading to the opening of the five-membered ring to form a catechol derivative.

Troubleshooting and Prevention:

  • Choice of Lewis Acid: Be cautious with powerful Lewis acids like SnCl₄ or AlCl₃, especially at elevated temperatures.[13][14] TiCl₄, used in the Rieche formylation, can also cause this issue if not used at low temperatures.[12] The Vilsmeier reagent is generally milder in this regard.

  • Temperature Control: This is the most critical parameter. Ring cleavage is significantly more pronounced at higher temperatures. If using a strong Lewis acid, maintain temperatures at or below 0°C.[13]

  • Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the activated methylenedioxy bridge. Ensure the reaction is run under strictly anhydrous conditions until the final quenching step.

  • Careful Workup: Quench the reaction by pouring it into a cold, rapidly stirred solution of a mild base (e.g., sodium bicarbonate, sodium acetate) or water to quickly neutralize the acid and hydrolyze the reaction intermediates before the ring has a chance to cleave.

Reaction Pathway Visualization

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Side Reactions Start 3,4-Methylenedioxytoluene Intermediate Iminium Salt Intermediate Start->Intermediate Formylating Agent (e.g., Vilsmeier Reagent) Polymer Polymerization Start->Polymer Excess Acid / High Temp. Cleavage Ring Cleavage Product (Catechol Derivative) Start->Cleavage Strong Lewis Acid / High Temp. Product 6-Methyl-1,3-benzodioxole- 5-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Key reaction pathways in the formylation of 3,4-methylenedioxytoluene.

Issue 4: Formation of Isomeric Byproducts

Question: I am observing a minor isomer in my crude product. Is formylation at other positions on the ring possible?

Answer: While formylation is strongly directed to the 5-position (ortho to the methyl group and para to the oxygen of the dioxole ring), minor amounts of other isomers can form, particularly under harsh conditions.

Causality and Regioselectivity:

  • Directing Groups: The aromatic ring has two powerful ortho, para-directing groups: the methyl group and the ether-like oxygen of the dioxole ring. The position ortho to the methyl group and para to the ring oxygen is the most electronically activated and sterically accessible site. This makes the 5-position the overwhelmingly major product.

  • Formation of the 2-Isomer: The second most likely position for substitution is the 2-position (ortho to the other dioxole oxygen). This is generally disfavored due to steric hindrance from the adjacent methyl group.

  • Thermodynamic vs. Kinetic Control: Harsh conditions (high temperatures, long reaction times) can sometimes lead to the formation of the thermodynamically more stable, but kinetically less favored, isomer.

Troubleshooting:

  • Milder Conditions: Use the lowest effective temperature and shortest reaction time to favor the kinetically preferred product.

  • Purification: The isomeric byproduct can typically be removed by silica gel column chromatography or recrystallization.

Experimental Workflow for Isomer Minimization

workflow A 1. Setup Anhydrous Reaction (N2 atmosphere) B 2. Prepare Vilsmeier Reagent (POCl3 in DMF at 0°C) A->B C 3. Add Substrate Solution (Dropwise at 0°C) B->C D 4. Controlled Heating (e.g., 60°C, Monitor by TLC) C->D E 5. Quench Reaction (Pour into ice/aq. NaOAc) D->E F 6. Extraction & Purification (Column Chromatography) E->F

Caption: Optimized workflow to enhance regioselectivity and minimize side products.

References

  • PrepChem.com. Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol.[Link]

  • The Hive Archive. Piperonal from 1,3-benzodioxole?[Link]

  • MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.[Link]

  • NROChemistry. Vilsmeier-Haack Reaction.[Link]

  • Grokipedia. Duff reaction.[Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]

  • Wikipedia. Rieche formylation.[Link]

  • Organic Chemistry Portal. Formylation - Common Conditions.[Link]

  • Google Patents.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.[Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction.[Link]

  • Wikipedia. Vilsmeier–Haack reaction.[Link]

  • PMC - NIH. Improved Process for the Continuous Acylation of 1,3-Benzodioxole.[Link]

  • Organic Chemistry Portal. Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent.[Link]

  • ResearchGate. Improved Process for the Continuous Acylation of 1,3-Benzodioxole.[Link]

  • Wikipedia. Duff reaction.[Link]

  • Cambridge University Press. Duff Reaction.[Link]

  • SynArchive. Rieche Formylation.[Link]

  • SciSpace. Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. (1993).[Link]

  • PMC - NIH. 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde.[Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification.[Link]

  • The Hive. Sensitivity of methylenedioxy group.[Link]

  • Google Patents.
  • Google Patents.
  • PMC - NIH. Formylation of Amines.[Link]

  • MAPS. The Preparation of Methylenedioxy-Methoxybenzaldehydes.[Link]

  • ResearchGate. (PDF) Formylation of Amines.[Link]

  • Google Patents.US20080021228A1 - Method For Producing Optionally Substituted Methylenedioxybenzene.
  • Sciencemadness.org. Vilsmeier-Haack Piperonal Synthesis.[Link]

  • Wikipedia. Formylation.[Link]

  • International Journal of ChemTech Research. Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride.[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-1,3-benzodioxole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with the formylation of the 6-methyl-1,3-benzodioxole scaffold. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the most effective methods for synthesizing this compound?

A1: The synthesis involves the formylation of 6-methyl-1,3-benzodioxole, an electron-rich aromatic ring. The most common and effective methods are electrophilic aromatic substitution reactions. Key methods include:

  • Vilsmeier-Haack Reaction: This is often the preferred method. It uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to act as a mild electrophile.[3][4] It is highly effective for electron-rich aromatic and heteroaromatic compounds.[5]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to introduce a formyl group, primarily at the ortho position to an activating group.[6][7] While useful for phenols, its efficiency can be variable for other substrates.[7][8]

  • Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene as the electrophile.[9][10] It is characteristic for the ortho-formylation of phenols, but its applicability to non-phenolic substrates like 6-methyl-1,3-benzodioxole is limited and can lead to undesired side reactions.[11]

  • Other Formylation Methods: Techniques like Gattermann-Koch or Friedel-Crafts formylation are generally too harsh for the sensitive 1,3-benzodioxole ring system, which is prone to cleavage under strong Lewis or protic acid conditions.[12]

Q2: Why is the Vilsmeier-Haack reaction generally recommended for this substrate?

A2: The Vilsmeier-Haack reaction is advantageous for several reasons:

  • Mild Conditions: The Vilsmeier reagent (a chloroiminium ion) is a weak electrophile, which allows for the formylation of activated rings without requiring harsh, strongly acidic conditions that could cleave the acid-sensitive methylenedioxy bridge of the benzodioxole ring.[3][12]

  • High Regioselectivity: The reaction is highly regioselective. For 6-methyl-1,3-benzodioxole, the electron-donating effects of both the methylenedioxy group and the methyl group strongly direct the electrophile to the C5 position, which is ortho to the methyl group and para to one of the oxygen atoms of the dioxole ring.

  • Good Functional Group Tolerance: The reaction is generally tolerant of various functional groups.

Q3: What are the critical safety precautions for the Vilsmeier-Haack reaction?

A3: Safety is paramount. When performing the Vilsmeier-Haack reaction, you must:

  • Handle Phosphorus Oxychloride (POCl₃) with Extreme Care: POCl₃ is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Maintain Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture.[13] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. The addition should be done slowly at a low temperature (e.g., 0 °C) to prevent uncontrolled temperature spikes.[14]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired aldehyde. What are the likely causes and how can I fix them?

A: Low yield is a common issue that can often be traced back to a few key areas. Here is a systematic guide to troubleshooting:

  • Moisture Contamination: This is the most frequent cause of failure. The Vilsmeier reagent is rapidly hydrolyzed by water, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried before use. Use freshly opened or distilled anhydrous solvents (especially DMF). Run the reaction under a positive pressure of an inert gas like nitrogen or argon.[13]

  • Reagent Quality and Stoichiometry: The purity and ratio of your reagents are critical.

    • Solution: Use high-purity POCl₃ and DMF. Ensure the stoichiometry is correct; typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the substrate) is used to drive the reaction to completion.[3] Verify the purity of your 6-methyl-1,3-benzodioxole starting material.

  • Sub-Optimal Reaction Temperature: Temperature control is crucial for both the formation of the Vilsmeier reagent and the subsequent formylation step.

    • Solution: Prepare the Vilsmeier reagent at 0 °C to control the initial exotherm.[14] The formylation step itself may require heating. The optimal temperature depends on the substrate's reactivity and should be determined empirically, often ranging from room temperature to 60-80 °C.[5] If the temperature is too low, the reaction may be too slow; if too high, it can lead to decomposition and side products.

  • Ineffective Quenching and Workup: The intermediate iminium salt must be hydrolyzed to the aldehyde.

    • Solution: After the reaction is complete, the mixture should be poured onto ice water and then neutralized or made basic (e.g., with sodium acetate or sodium carbonate) to facilitate the hydrolysis of the iminium intermediate to the final aldehyde product.[3][14]

Problem: Significant Formation of Impurities

Q: My crude product analysis (TLC, GC-MS, or ¹H NMR) shows multiple unexpected spots/peaks. What are these impurities and how can I prevent them?

A: Impurity formation points to issues with reaction selectivity or stability. Here are the most common culprits:

  • Di-formylation: If both the C5 and C7 positions are available and the reaction conditions are too harsh (e.g., high temperature, large excess of Vilsmeier reagent), a second formyl group can be added.

    • Solution: Use a controlled stoichiometry of the Vilsmeier reagent (closer to 1.1 equivalents). Maintain a lower reaction temperature and shorter reaction time. The Duff reaction is particularly known to sometimes produce di-formylated products if both ortho positions are vacant.[7][15]

  • Polymerization or Tar Formation: Electron-rich aromatic compounds can polymerize under acidic conditions, especially at elevated temperatures.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized overheating. Proper temperature control during the addition of reagents is critical.[13]

  • Cleavage of the 1,3-Benzodioxole Ring: The methylenedioxy bridge is an acetal, which is susceptible to hydrolysis under strong acidic conditions, especially in the presence of water.[12]

    • Solution: This reinforces the importance of using the milder Vilsmeier-Haack conditions over harsher alternatives like Friedel-Crafts. Ensure strict anhydrous conditions until the final workup step to minimize the presence of protic acids that could catalyze ring-opening.

Troubleshooting Decision Tree

Here is a visual guide to help diagnose and solve common issues during the synthesis.

Troubleshooting start Problem Observed low_yield low_yield start->low_yield Low/No Yield impurities impurities start->impurities Impurity Formation stalled stalled start->stalled Reaction Stalls check_moisture Moisture Contamination? low_yield->check_moisture Possible Cause? check_side_reactions Di-formylation or Polymerization? impurities->check_side_reactions Possible Cause? check_reagent_stability Reagent Decomposition? stalled->check_reagent_stability Possible Cause? solution_moisture Solution: - Dry all glassware & solvents. - Use inert atmosphere. check_moisture->solution_moisture Yes check_reagents Reagent Quality/ Stoichiometry Issue? check_moisture->check_reagents No solution_reagents Solution: - Verify reagent purity. - Use 1.1-1.5 eq. Vilsmeier reagent. check_reagents->solution_reagents Yes check_temp Incorrect Temperature? check_reagents->check_temp No solution_temp Solution: - Form reagent at 0°C. - Optimize formylation temp (RT to 80°C). check_temp->solution_temp Yes solution_harsh Solution: - Reduce temperature & time. - Use ~1.1 eq. of formylating agent. check_side_reactions->solution_harsh Yes check_cleavage Ring Cleavage? check_side_reactions->check_cleavage No solution_cleavage Solution: - Ensure strictly anhydrous conditions. - Avoid strong Lewis/protic acids. check_cleavage->solution_cleavage Yes check_reagent_stability->solution_moisture Yes check_mixing Poor Mixing? check_reagent_stability->check_mixing No solution_mixing Solution: - Ensure vigorous stirring, especially if heterogeneous. check_mixing->solution_mixing Yes

Caption: Troubleshooting decision tree for synthesis.

Part 3: Optimized Protocols & Data

Vilsmeier-Haack Reaction: Mechanism Overview

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic ring.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Substrate 6-Methyl-1,3-benzodioxole Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product + H₂O (Workup) Workflow reagent_prep 1. Vilsmeier Reagent Preparation (0°C) formylation 2. Add Substrate & React (RT - 40°C) reagent_prep->formylation workup 3. Quench with Ice Water & Neutralize formylation->workup extraction 4. Organic Extraction workup->extraction purification 5. Dry, Concentrate & Purify (Chromatography) extraction->purification product Pure Product purification->product

Sources

Technical Support Center: Stability of 6-Methyl-1,3-benzodioxole-5-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Methyl-1,3-benzodioxole-5-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. As a key intermediate in pharmaceutical and fragrance synthesis, understanding the stability profile of this compound is critical for reliable and reproducible results.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the potential challenges in handling and utilizing this versatile molecule.

Section 1: Understanding the Core Stability Profile

This compound is a solid, typically light orange to yellow in appearance.[2] While valued for its reactivity in organic synthesis, both the aldehyde functional group and the benzodioxole ring system contribute to its potential instability under certain conditions. The primary degradation pathways of concern are oxidation, hydrolysis, and photodegradation.

Key Molecular Features Influencing Stability:

  • Aldehyde Group: Prone to oxidation to the corresponding carboxylic acid. It is also a reactive site for nucleophilic attack, which can be sensitive to pH.

  • Benzodioxole Ring: The methylenedioxy bridge can be susceptible to cleavage under strongly acidic or oxidative conditions. However, the ring itself is generally stable.

  • Aromatic System: The substituted benzene ring can be susceptible to photodegradation, especially when chromophoric groups like aldehydes are present.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Discoloration or Change in Physical Appearance of the Starting Material

Question: My solid this compound has darkened or turned from a light yellow to a brownish color. Is it still usable?

Answer:

Discoloration is a common indicator of degradation, likely due to oxidation or polymerization. Aromatic aldehydes can be sensitive to air and light.[4]

Causality and Troubleshooting Steps:

  • Improper Storage: The compound should be stored in a tightly sealed container, protected from light, and at the recommended temperature of 0-8 °C.[2] Exposure to air and ambient light, especially over long periods, can initiate oxidation.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. This can be accelerated by exposure to atmospheric oxygen.

  • Purity Check: Before use, it is highly recommended to check the purity of the discolored material using techniques like HPLC, GC-MS, or NMR. The presence of new peaks or signals will indicate the formation of degradation products.

  • Purification: If minor degradation has occurred, you may be able to repurify the material by recrystallization. However, if significant degradation is observed, it is best to use a fresh batch to ensure the integrity of your experiment.

Issue 2: Low Yields or Incomplete Reactions

Question: I am getting low yields in my reaction with this compound. What could be the cause?

Answer:

Low yields can stem from the degradation of the starting material or the product under the reaction conditions, or from suboptimal reaction parameters.

Causality and Troubleshooting Steps:

  • Purity of Starting Material: As mentioned above, ensure the purity of your aldehyde before starting the reaction.

  • Reaction Conditions:

    • pH Sensitivity: The benzodioxole ring can be sensitive to strong acids, potentially leading to ring-opening. If your reaction requires acidic conditions, consider using milder acids or shorter reaction times.

    • Temperature: While heating is often necessary, prolonged exposure to high temperatures can cause thermal degradation. Monitor your reaction closely and use the lowest effective temperature.

  • Incompatibility with Reagents:

    • Strong Oxidizing Agents: Avoid using strong oxidizing agents unless the desired transformation is the oxidation of the aldehyde.

    • Strong Bases: In the presence of strong bases, aldehydes can undergo reactions like the Cannizzaro reaction, which would reduce the yield of the desired product.[5]

  • Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.

Issue 3: Formation of Unexpected Byproducts

Question: My reaction is producing unexpected byproducts. How can I identify and prevent them?

Answer:

The formation of byproducts is often a result of degradation or side reactions of the starting material or product.

Causality and Troubleshooting Steps:

  • Identify the Byproducts: Use analytical techniques like LC-MS, GC-MS, and NMR to identify the structure of the byproducts. This will provide clues about the degradation pathway.

  • Common Degradation Products:

    • Carboxylic Acid: The presence of 6-methyl-1,3-benzodioxole-5-carboxylic acid suggests oxidation of the aldehyde.

    • Phenolic Compounds: The detection of catechol derivatives could indicate the cleavage of the benzodioxole ring.

  • Preventive Measures:

    • Inert Atmosphere: As mentioned, using an inert atmosphere can minimize oxidation.

    • Degassed Solvents: Using solvents that have been degassed can also help to reduce oxidation.

    • Control of pH: Maintain the pH of the reaction mixture within a range that is optimal for the stability of your compound.

    • Light Protection: Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.

Section 3: Stability of Derivatives

Schiff Bases

Question: I have synthesized a Schiff base from this compound, but it seems to be unstable. Why is this happening?

Answer:

Schiff bases (imines) exist in equilibrium with the starting aldehyde and amine, and this equilibrium can be sensitive to water and pH.[6][7]

Causality and Troubleshooting:

  • Hydrolysis: The imine bond is susceptible to hydrolysis, especially under acidic or basic conditions, which will revert the Schiff base to the aldehyde and amine.[6][7] To improve stability, ensure that the product is isolated and stored under anhydrous conditions.

  • Stability of the Imine: The stability of the imine can be influenced by the nature of the amine used. Aromatic amines generally form more stable Schiff bases than aliphatic amines.[8]

Chalcones

Question: My chalcone, derived from this compound, is showing changes in its UV-Vis spectrum after exposure to light. What is the cause?

Answer:

Chalcones, which are α,β-unsaturated ketones, can undergo trans-cis isomerization upon exposure to UV light.[9][10] The trans isomer is typically the more thermodynamically stable form.[2]

Causality and Troubleshooting:

  • Photoisomerization: The change in the UV-Vis spectrum is likely due to the conversion of the trans isomer to the cis isomer. This can affect the biological activity and physical properties of the compound.

  • Photostability: While some chalcones are highly photostable, others are not.[9][10] If photostability is a concern, it is crucial to handle and store the chalcone derivatives in the dark.

  • Structural Integrity: You can monitor the isomerization by 1H NMR spectroscopy.[9][10]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The recommended storage conditions are in a tightly sealed container, protected from light, at a temperature of 0-8 °C.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability by preventing oxidation.

Q2: How can I monitor the purity and stability of my this compound sample over time?

A2: A stability-indicating HPLC method is the most common approach.[11] This involves developing a method that can separate the parent compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow you to track its purity. TLC can also be used for a quick qualitative check.

Q3: Is this compound sensitive to moisture?

A3: While the primary concern is often oxidation and photosensitivity, it is good practice to handle all aldehydes under anhydrous conditions, especially when using moisture-sensitive reagents in subsequent reactions.

Q4: What are the main safety precautions when handling this compound?

A4: As with any chemical, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.[12][13][14][15] Work in a well-ventilated area or a fume hood.[13][14][15] Avoid inhalation of dust or vapors and contact with skin and eyes.[12][13][14][15]

Section 5: Experimental Protocols and Data

Protocol 1: General Handling and Storage
  • Upon receipt, store the container of this compound at 0-8 °C in a dark, dry place.[2]

  • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • When weighing and handling the solid, do so in a well-ventilated area and avoid creating dust.

  • Keep the container tightly closed when not in use to minimize exposure to air and moisture.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

This is a general guideline; specific conditions will need to be optimized for your system.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance.

  • Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study. Expose solutions of the compound to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60 °C

    • Photolytic: Exposure to UV light

  • Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak.

Data Summary Table: General Stability Profile
Stress ConditionExpected Degradation PathwayPotential Degradation Products
Oxidation Oxidation of the aldehyde6-Methyl-1,3-benzodioxole-5-carboxylic acid
Strong Acid Hydrolysis of the benzodioxole ringCatechol derivatives
UV Light PhotodegradationComplex mixture of byproducts
Strong Base Disproportionation (Cannizzaro)6-Methyl-1,3-benzodioxol-5-yl)methanol and 6-methyl-1,3-benzodioxole-5-carboxylic acid

Section 6: Visual Diagrams

Degradation Pathway of this compound

A This compound B Oxidation (e.g., air, H₂O₂) A->B D Strong Acid (Hydrolysis) A->D F UV Light A->F H Strong Base (Cannizzaro Reaction) A->H C 6-Methyl-1,3-benzodioxole-5-carboxylic acid B->C E Catechol Derivatives D->E G Complex Degradation Products F->G I Alcohol and Carboxylic Acid H->I

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of This compound B Acidic Stress A->B C Basic Stress A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC/UPLC Analysis B->G C->G D->G E->G F->G H LC-MS/MS for Impurity Identification G->H I Assess Purity and Identify Degradants H->I

Caption: Workflow for conducting a forced degradation study.

References

  • Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. MDPI. Available at: [Link]

  • BENZALDEHYDE. Techno PharmChem. Available at: [Link]

  • Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. ResearchGate. Available at: [Link]

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. PubMed. Available at: [Link]

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. PMC - NIH. Available at: [Link]

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ResearchGate. Available at: [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. Available at: [Link]

  • UN1990 Benzaldehyde Analytical Grade. Available at: [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. Available at: [Link]

  • Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. PrepChem.com. Available at: [Link]

  • The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Semantic Scholar. Available at: [Link]

  • Schiff base formation for benzaldehyde. ResearchGate. Available at: [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

  • Stability Challenges in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC - PubMed Central. Available at: [Link]

  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. Available at: [Link]

  • The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link]

  • Chemistry (Class XII). Available at: [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH. Available at: [Link]

  • Piperonal. Available at: [Link]

  • Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness.org. Available at: [Link]

  • A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. Available at: [Link]

  • Separation of 1,3-Benzodioxole-5-carboxylic acid, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120. Available at: [Link]

  • In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed. Available at: [Link]

  • Piperonal. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Interpreting the ¹H NMR Spectrum of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with interpreting the NMR spectrum of this compound. As a key intermediate in pharmaceuticals and fragrances, ensuring its structural integrity via NMR is paramount.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during the NMR analysis of this compound.

Issue 1: Unexpected Aldehyde Proton Chemical Shift

Q: The aldehyde proton signal in my ¹H NMR spectrum is not appearing around the expected 9.5-10.5 ppm range. Why is this happening and how can I confirm its identity?

A: The chemical shift of the aldehyde proton is highly sensitive to its electronic environment and solvent effects. While typically found between 9-10 ppm for aromatic aldehydes, several factors can cause a deviation.[2][3]

  • Causality:

    • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shift. Hydrogen bonding between the aldehyde proton and a solvent like DMSO-d₆ can cause a downfield shift. Conversely, aromatic solvents like benzene-d₆ can cause an upfield shift due to anisotropic effects.

    • Concentration: At high concentrations, intermolecular interactions can lead to shifts in the resonance frequency.

    • Purity: The presence of impurities can alter the overall magnetic environment of the sample, leading to unexpected shifts.

  • Troubleshooting Protocol:

    • Confirm Solvent Residual Peak: First, identify the residual peak of your deuterated solvent to ensure the spectrometer is correctly referenced.[4][5]

    • Dilution Study: Prepare a series of dilutions of your sample in the same deuterated solvent. A concentration-dependent shift may indicate intermolecular interactions.

    • Solvent Exchange: Acquire a spectrum in a different deuterated solvent (e.g., from CDCl₃ to acetone-d₆). A significant shift in the signal is a strong indicator of the aldehyde proton.

    • 2D NMR Spectroscopy: A Heteronuclear Single Quantum Coherence (HSQC) experiment can definitively correlate the aldehyde proton to the aldehyde carbon, which typically appears in the 190-200 ppm region of the ¹³C NMR spectrum.[6]

Issue 2: Complex Aromatic Region and Overlapping Signals

Q: The aromatic region of my ¹H NMR spectrum shows a complex and overlapping pattern, making it difficult to assign the aromatic protons. How can I resolve this?

A: The two aromatic protons of this compound are expected to appear as singlets due to their para relationship. However, impurities or second-order effects can lead to more complex patterns.

  • Causality:

    • Impurity Presence: Starting materials or byproducts from the synthesis can introduce additional aromatic signals that overlap with your product's signals.

    • High Magnetic Field: While generally beneficial, very high field spectrometers can sometimes reveal long-range couplings that may complicate simple singlet appearances.

    • Solvent Choice: The choice of solvent can influence the resolution and dispersion of aromatic signals.

  • Troubleshooting Protocol:

    • Check for Known Impurities: Compare your spectrum to the known NMR data of potential starting materials or byproducts.

    • Change the Solvent: Acquiring the spectrum in a different solvent, particularly one with a different magnetic susceptibility like benzene-d₆, can often resolve overlapping signals.

    • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons. The aromatic protons of your product should not show any cross-peaks to each other, which can help distinguish them from impurity signals that may exhibit coupling.

    • Higher Field NMR: If available, acquiring the spectrum on a higher field instrument can improve signal dispersion and simplify the interpretation of the aromatic region.

Issue 3: Presence of an Unexpected Broad Singlet

Q: I am observing a broad singlet in my spectrum that I cannot account for. What could be its origin?

A: A broad singlet in the ¹H NMR spectrum often indicates the presence of an exchangeable proton, most commonly from water or an alcohol.

  • Causality:

    • Residual Water in Solvent: Even high-purity deuterated solvents contain trace amounts of water, which appears as a broad singlet. Its chemical shift is highly variable depending on the solvent, temperature, and concentration.[4]

    • Alcohol Impurity: If an alcohol was used during the synthesis or workup, it may be present as an impurity. The hydroxyl proton will also appear as a broad, exchangeable singlet.

  • Troubleshooting Protocol:

    • D₂O Shake: A simple and effective method to identify an exchangeable proton is a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons (like O-H or N-H) will be replaced by deuterium, causing the corresponding signal to disappear or significantly decrease in intensity.

    • Check Solvent Purity: Refer to a table of common NMR solvent impurities to check if the observed signal corresponds to water in your specific solvent.[5]

    • Drying the Sample: If the presence of water is problematic, co-evaporating the sample with a dry, aprotic solvent before preparing the NMR sample can help remove residual moisture.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The expected chemical shifts in a standard solvent like CDCl₃ are summarized in the table below. Note that these are approximate values and can vary slightly based on experimental conditions.

Proton Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)~9.8Singlet1H
Aromatic (H-4)~7.3Singlet1H
Aromatic (H-7)~6.9Singlet1H
Dioxole (-O-CH₂-O-)~6.0Singlet2H
Methyl (-CH₃)~2.5Singlet3H

Q2: How can I distinguish between this compound and its isomer, Piperonal?

A2: Piperonal (1,3-benzodioxole-5-carbaldehyde) is a common related compound.[7] The key difference in the ¹H NMR spectrum is the absence of the methyl group singlet around 2.5 ppm in Piperonal. Additionally, the aromatic region of Piperonal will show a more complex splitting pattern due to the presence of three coupled aromatic protons, as opposed to the two singlets expected for this compound.

Q3: Can ¹³C NMR help in the structural confirmation?

A3: Absolutely. The ¹³C NMR spectrum provides complementary information. Key signals to look for are the aldehyde carbon at ~190 ppm, the dioxole carbon at ~101 ppm, and the methyl carbon at ~20 ppm. The number of signals in the aromatic region can also confirm the substitution pattern.

Q4: What are some common impurities I might see in my spectrum?

A4: Common impurities can include:

  • Starting Materials: Depending on the synthetic route, you might see residual starting materials.

  • Solvents from Synthesis/Purification: Residual solvents like diethyl ether, ethyl acetate, or hexane are common and have characteristic NMR signals.[8]

  • Over-oxidized Product: The corresponding carboxylic acid may be present, which would show a very broad signal for the acidic proton downfield (often >10 ppm).

Experimental Workflow and Data Interpretation

Standard ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in the NMR interpretation of this compound.

Troubleshooting_NMR start Acquire ¹H NMR Spectrum check_peaks Are all expected peaks present and unambiguous? start->check_peaks yes Yes check_peaks->yes no No check_peaks->no end_analysis Structure Confirmed yes->end_analysis unexpected_shift Unexpected Chemical Shift? no->unexpected_shift e.g., Aldehyde proton complex_aromatic Complex Aromatic Region? no->complex_aromatic Overlapping signals broad_singlet Unaccounted Broad Singlet? no->broad_singlet e.g., Water solve_shift Run in different solvent Perform 2D NMR (HSQC) unexpected_shift->solve_shift solve_aromatic Change solvent Run 2D NMR (COSY) complex_aromatic->solve_aromatic solve_broad D₂O Shake broad_singlet->solve_broad solve_shift->end_analysis solve_aromatic->end_analysis solve_broad->end_analysis

Caption: Troubleshooting workflow for ¹H NMR spectral analysis.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Navarro, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 889-896.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8438, Piperonal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

Sources

Technical Support Center: 6-Methyl-1,3-benzodioxole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde. This molecule is a valuable intermediate in the development of pharmaceuticals and in the formulation of fragrances and flavoring agents.[1] Its synthesis, primarily involving the formylation of an electron-rich benzodioxole precursor, is a critical step that can be accompanied by the formation of several process-related impurities.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during synthesis, purification, and analysis. Our goal is to explain the causality behind experimental outcomes and provide robust, validated protocols to ensure the highest possible purity of your target compound.

Frequently Asked Questions & Troubleshooting Guide
Section 1: General Issues & Starting Materials

Q1: What are the most common synthetic routes to prepare this compound, and what is the typical starting material?

The synthesis of this compound is achieved by introducing a formyl group (-CHO) onto the aromatic ring of a precursor. The most common precursor is 5-methyl-1,3-benzodioxole . The reaction is an electrophilic aromatic substitution, and several formylation methods are applicable due to the electron-rich nature of the benzodioxole ring system.[2][3][4]

The primary methods used are:

  • Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is effective for electron-rich arenes.[2][3][5][6]

  • Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid) to formylate activated aromatic rings, particularly phenols, but applicable here as well.[7][8][9]

  • Rieche Formylation: Uses dichloromethyl methyl ether as the formylating agent with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄).[10][11][12][13]

The choice of method depends on scale, available reagents, and desired selectivity, as each has a distinct impurity profile.

Q2: Regardless of the synthetic method, what is the most common impurity I am likely to encounter?

The two most ubiquitous impurities are unreacted starting material (5-methyl-1,3-benzodioxole) and the over-oxidation product, 6-methyl-1,3-benzodioxole-5-carboxylic acid .

  • Unreacted Starting Material: Its presence is typically due to incomplete reaction kinetics, insufficient reagent stoichiometry, or deactivated reagents.

  • Carboxylic Acid Formation: The target aldehyde is susceptible to oxidation, which can occur during a prolonged or harsh reaction workup or, more commonly, during storage if exposed to air and light. This impurity is particularly problematic as it can be difficult to separate from the aldehyde product by standard silica gel chromatography.

Q3: My starting material, 5-methyl-1,3-benzodioxole, appears to be impure. What are common contaminants from its synthesis?

Impurities in the starting material will carry through or cause side reactions. The synthesis of 1,3-benzodioxoles can sometimes result in dimeric or trimeric byproducts or related isomers from the catechol precursor.[14] It is crucial to start with high-purity 5-methyl-1,3-benzodioxole, confirmed by GC-MS or ¹H NMR, to avoid troubleshooting downstream.

Section 2: Method-Specific Troubleshooting

Q4: (Duff Reaction) I am observing a significant amount of a di-formylated byproduct. How can I minimize this?

This is a classic challenge with the Duff reaction when multiple activated positions are available on the aromatic ring.[15] In your substrate, after the first formylation, the ring remains activated enough for a second electrophilic attack.

Causality: The formation of the iminium ion electrophile from HMTA continues throughout the reaction. If the reaction is allowed to proceed for too long or with an excess of HMTA, the mono-formylated product will compete with the starting material for the electrophile, leading to di-formylation.

Solutions:

  • Control Stoichiometry: The most critical parameter is the molar ratio of HMTA to the substrate. Reduce the ratio to be closer to 1:1. A slight excess of the substrate can favor mono-formylation.[15]

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant di-formylation occurs.[16]

  • Temperature Management: Avoid excessively high temperatures, which can accelerate the rate of the second formylation. For Duff reactions in trifluoroacetic acid (TFA), temperatures around 70°C are often sufficient and can help prevent polymerization.[15][16]

Q5: (Duff Reaction) My reaction is producing a large amount of dark, insoluble polymer. What is the cause and how can I prevent it?

Polymer or resin formation is common in reactions involving formaldehyde equivalents and activated aromatic systems, especially under strong acid catalysis.[15]

Causality: The electrophilic intermediates can react with the product or starting material in a chain reaction, leading to high-molecular-weight phenol-formaldehyde-type resins. This is exacerbated by high temperatures and prolonged reaction times.

Solutions:

  • Optimize Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

  • Gradual Addition: Consider adding the formylating agent (HMTA) portion-wise to keep its instantaneous concentration low.

  • Solvent Choice: The traditional Duff conditions using glycerol/boric acid are often milder and can sometimes reduce polymerization compared to stronger acids like TFA.[9]

Q6: (Vilsmeier-Haack Reaction) My reaction is sluggish, and the final yield is poor. What are the likely causes?

Low yields in a Vilsmeier-Haack reaction typically point to issues with the formation or reactivity of the Vilsmeier reagent itself.[5][6]

Causality: The Vilsmeier reagent, a chloroiminium ion, is the active electrophile. It is formed from DMF and POCl₃ and is sensitive to moisture. If moisture is present, the POCl₃ will be quenched, and the reagent will not form effectively. Furthermore, the reagent is a relatively weak electrophile and requires a highly activated aromatic substrate.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents (DMF should be anhydrous grade) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use fresh, high-quality POCl₃. Old bottles that have been opened multiple times may have been compromised by atmospheric moisture.

  • Order of Addition: The standard procedure involves adding POCl₃ slowly to ice-cold DMF to pre-form the Vilsmeier reagent before adding the substrate. This ensures the electrophile is available for the reaction.

  • Temperature Control: While reagent formation is done at 0°C, the formylation step itself may require heating. The optimal temperature depends on substrate reactivity and can range from room temperature to 80°C.[5]

Impurity Profile Summary

The following table summarizes the common impurities, their probable origins, and key analytical markers to aid in their identification.

Impurity NameStructureProbable Origin(s)Key Analytical Markers (¹H NMR in CDCl₃)
5-methyl-1,3-benzodioxoleIncomplete reaction (All methods)Aromatic protons, methyl singlet (~2.2 ppm), methylenedioxy singlet (~5.9 ppm). Absence of aldehyde proton.
6-methyl-1,3-benzodioxole-5-carboxylic acidOver-oxidation during workup or storage (All methods)Broad singlet for carboxylic acid proton (>10 ppm, often not observed), aldehyde proton (~9.8 ppm) is absent.
6-Methyl-1,3-benzodioxole-5,7-dicarbaldehydeOver-reaction (Duff Reaction)Two distinct aldehyde protons (~10 ppm), disappearance of one aromatic proton signal.
Isomeric Product (e.g., 4-Methyl-1,3-benzodioxole-5-carbaldehyde)Lack of regioselectivityDifferent splitting pattern and chemical shifts for aromatic protons compared to the desired product.
Visual Diagrams & Workflows
Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the formation of the Vilsmeier reagent and its subsequent electrophilic attack on the substrate, which is the core of the Vilsmeier-Haack reaction.

Vilsmeier_Haack Vilsmeier-Haack Formylation Pathway cluster_reagent 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Substrate 5-Methyl-1,3-benzodioxole Intermediate Iminium Ion Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 6-Methyl-1,3-benzodioxole- 5-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Workflow: Low Product Purity

This workflow provides a logical sequence of steps to diagnose and resolve issues related to low purity in the final product.

Troubleshooting_Workflow Troubleshooting Workflow for Low Purity cluster_analysis Impurity Identification cluster_solution Corrective Actions start Low Purity Detected (NMR, GC-MS, HPLC) id_sm Unreacted Starting Material? start->id_sm id_ox Oxidized to Carboxylic Acid? start->id_ox id_side Other Side Products? start->id_side sol_sm Increase Reaction Time/Temp Check Reagent Stoichiometry id_sm->sol_sm sol_ox Use Milder Workup Store Under Inert Gas Purify via Acid-Base Extraction id_ox->sol_ox sol_side Re-evaluate Reaction Method Optimize Conditions (See Method-Specific FAQs) id_side->sol_side

Caption: Logical workflow for diagnosing purity issues.

Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction to Remove Carboxylic Acid Impurity

This protocol is highly effective for removing the 6-methyl-1,3-benzodioxole-5-carboxylic acid impurity from the desired aldehyde product.

Principle: The carboxylic acid is acidic and will be deprotonated by a mild base (sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral aldehyde remains in the organic phase, allowing for separation.

Procedure:

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate completely. The aqueous layer (typically the bottom layer if using dichloromethane, top if using ethyl acetate) contains the deprotonated carboxylic acid impurity. Drain and discard the aqueous layer.

  • Repeat: Repeat the basic wash (steps 3-5) one more time to ensure complete removal.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified aldehyde.

  • Validation: Confirm the removal of the acid impurity via ¹H NMR or HPLC analysis.

Protocol 2: General Procedure for Purity Assessment by ¹H NMR

Principle: ¹H NMR spectroscopy provides structural confirmation and can be used to estimate purity by comparing the integration of signals from the product to those from known impurities or a calibrated internal standard.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried product into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a known amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing.

  • Dissolution: Cap the tube and invert several times to ensure the sample is completely dissolved.

  • Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Analysis:

    • Confirm Structure: Verify the presence of key signals for this compound:

      • Aldehyde proton (singlet, ~9.8 ppm)

      • Two aromatic protons (singlets, in the range of 6.8-7.5 ppm)

      • Methylenedioxy protons (singlet, ~6.0 ppm)

      • Methyl protons (singlet, ~2.5 ppm)

    • Identify Impurities: Look for characteristic signals of common impurities as listed in the summary table (e.g., unreacted starting material, carboxylic acid).

    • Estimate Purity: Carefully integrate the product and impurity signals. The molar ratio can be calculated from the relative integration values, providing an estimate of purity. For quantitative results (qNMR), a precisely weighed internal standard is required.

References
  • PrepChem. (n.d.). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. PrepChem.com. Retrieved from [Link]

  • Wikipedia. (2023). Piperonal. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERONAL. Retrieved from [Link]

  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • Cassar, D. R., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International. Retrieved from [Link]

  • MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank. Retrieved from [Link]

  • Wikipedia. (2022). Rieche formylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Common Conditions. (n.d.). Formylation. Retrieved from [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Retrieved from [Link]

  • MolPort. (n.d.). 1-(6-bromo-2H-1,3-benzodioxol-5-yl)-N-(2-bromo-4-methylphenyl)methanimine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Formylation of Amines. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • National Institutes of Health (NIH). (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US7402709B2 - Process for synthesizing heliotropine and its derivatives.

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a versatile intermediate used in pharmaceutical and fragrance synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of controlling regioselectivity during electrophilic aromatic substitution reactions.

As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The unique electronic and steric environment of this molecule presents both challenges and opportunities for selective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for electrophilic aromatic substitution?

The regioselectivity of electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the substituents on the aromatic ring.[2][3] In this compound, we have three key influencers: the methylenedioxy bridge, the aldehyde group, and the methyl group.

  • Activating Groups (Ortho-, Para-Directing): The methylenedioxy bridge and the methyl group are electron-donating groups (EDGs), which activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves.[4][5][6]

  • Deactivating Group (Meta-Directing): The aldehyde group is an electron-withdrawing group (EWG), which deactivates the ring and directs incoming electrophiles to the meta position.[7]

The interplay of these effects results in two primary sites of reactivity: the C4 and C7 positions. The C7 position is ortho to the activating methyl group and meta to the deactivating aldehyde group, making it a highly probable site for substitution. The C4 position is para to the methyl group and ortho to one of the dioxole oxygens, also making it an activated site.

Caption: Directing influences on this compound.

Q2: Which directing group is dominant, and how does this affect reaction outcomes?

In systems with multiple substituents, the most powerful activating group generally controls the regiochemical outcome.[8] In this molecule, the methylenedioxy and methyl groups are activators, while the aldehyde is a deactivator. Therefore, the ortho/para directing influence of the activating groups will dominate.

However, a simple prediction is complicated by steric hindrance.[9][10] The C7 position is sterically less hindered than the C4 position, which is flanked by the aldehyde group. Consequently, many reactions will preferentially occur at the C7 position unless specific conditions are used to favor the C4 position. The final product ratio is a delicate balance between electronic activation and steric accessibility.[2]

Q3: Are there common side reactions to be aware of besides poor regioselectivity?

Yes. The aldehyde group is susceptible to oxidation, especially under harsh reaction conditions (e.g., strong acids, high temperatures). If your reaction involves strong oxidizing agents or conditions that could generate them, you may observe the formation of the corresponding carboxylic acid (6-Methyl-1,3-benzodioxole-5-carboxylic acid). Furthermore, in Friedel-Crafts reactions, the aldehyde can coordinate with the Lewis acid catalyst, leading to deactivation of the entire ring and low yields.[11]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My nitration reaction yields an inseparable mixture of 4-nitro and 7-nitro isomers.

Q: How can I improve the selectivity to favor the 7-nitro derivative?

Causality: The formation of mixed isomers during nitration is a classic example of competing electronic and steric effects. While both C4 and C7 are electronically activated, the C7 position is sterically more accessible. By tuning the reaction conditions, you can amplify this steric preference.

Solution: Employing milder nitrating agents and lower temperatures can enhance selectivity for the less-hindered C7 position. The highly reactive nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, is often poorly selective.[12][13][14]

Recommended Protocol for Selective 7-Nitration:

  • Pre-cool: Dissolve 1.0 equivalent of this compound in a suitable solvent like acetic anhydride or dichloromethane and cool the solution to -10 °C to 0 °C in an ice-salt bath.

  • Nitrating Agent Preparation: In a separate flask, slowly add 1.05 equivalents of fuming nitric acid to a pre-cooled solution of acetic anhydride. This forms acetyl nitrate in situ, a milder nitrating agent.

  • Slow Addition: Add the acetyl nitrate solution dropwise to the aldehyde solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Quench and Isolate: After the reaction is complete (monitored by TLC), pour the mixture into ice water and extract the product with an appropriate organic solvent.[12] Purify by recrystallization or chromatography.

Self-Validation: Analyze the crude product ratio using ¹H NMR or GC-MS to confirm the improvement in regioselectivity compared to harsher nitration conditions.

Problem 2: I am observing low yields and significant decomposition during Friedel-Crafts acylation.

Q: What is causing the low yield, and how can I overcome this?

Causality: The aldehyde group is a Lewis base and can form a complex with strong Lewis acid catalysts like AlCl₃.[11][15] This complex deactivates the aromatic ring, hindering the electrophilic substitution and often leading to decomposition.[16]

Solution: The most effective strategy is to protect the aldehyde group as an acetal before performing the Friedel-Crafts reaction. The acetal is stable to the Lewis acid conditions and can be easily removed afterward.

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Protocol 1: Acetal Protection

  • Dissolve the aldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq.) in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, and purify to obtain the protected compound (6-Methyl-5-(1,3-dioxolan-2-yl)-1,3-benzodioxole).

  • Use this protected intermediate in your Friedel-Crafts reaction. Following the reaction, the acetal can be easily hydrolyzed back to the aldehyde using dilute aqueous acid (e.g., 1M HCl).

Problem 3: My halogenation reaction is not selective and I'm seeing multiple products.

Q: How can I achieve mono-bromination selectively at the C7 position?

Causality: The high activation of the ring by the combined EDGs can lead to over-halogenation or a mixture of isomers. Using a less reactive halogenating agent and controlling the stoichiometry are key to achieving mono-substitution.

Solution: N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine compared to Br₂ and often provides better selectivity. The choice of solvent can also play a crucial role.

Data Summary: Effect of Conditions on Bromination Selectivity

Brominating AgentSolventTemperature (°C)Major ProductTypical Side Products
Br₂ / Acetic AcidAcetic Acid25Mixture (C7 & C4)Dibrominated products
Br₂ / CCl₄CCl₄0 - 5C7-Br (Improved)C4-Br
NBS DMF 0 - 25 C7-Br (High) Minimal

Recommended Protocol for Selective 7-Bromination:

  • Dissolve this compound (1.0 eq.) in dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 20 minutes, keeping the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with water and extract the product. Purify via recrystallization or column chromatography.

References

  • Tsyganov, D.V., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. [Link]

  • Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38). [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Unacademy. (n.d.). Direct influence of functional groups in mono-substituted Benzene. [Link]

  • Kutti, M. R., et al. (2018). Friedel-Crafts reactions with N-heterocyclic alcohols. Tetrahedron Letters, 59(4), 379-382. [Link]

  • Orgo Made Simple. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. [Link]

  • BYJU'S. (n.d.). Directive Influence Of Functional Group In Mono Substituted Benzene. [Link]

  • Khan Academy. (n.d.). Multiple substituents. [Link]

  • CK-12 Foundation. (2025). Directive Influence of Functional Group in Monosubstituted Benzene. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • ResearchGate. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2013). A comparison of regioselectivity in electrophilic aromatic substitution... [Link]

  • Chemical Science (RSC Publishing). (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • Leah4sci. (2014). Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6. YouTube. [Link]

  • World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23. [Link]

  • Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. [Link]

  • University of Wisconsin-Madison. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Khan Academy. (n.d.). Nitration. [Link]

  • Ryan Hogan. (2024). Nitration of Methyl Benzoate. YouTube. [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]

Sources

Technical Support Center: Catalyst Selection for 6-Methyl-1,3-benzodioxole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common issues encountered during this synthetic process. This compound is a valuable intermediate in the pharmaceutical and fragrance industries.[1] Its successful synthesis hinges on the appropriate choice of formylation method and catalyst, tailored to the specific reactivity of the starting material, 5-methyl-1,3-benzodioxole.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The synthesis of this compound typically involves the formylation of 5-methyl-1,3-benzodioxole. The most common and industrially relevant methods are electrophilic aromatic substitution reactions.[3][4] Key among these are:

  • Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds.[5][6] It employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8]

  • Duff Reaction: This reaction uses hexamine as the formylating agent in the presence of an acid catalyst.[9][10] It is particularly effective for phenols and other highly activated aromatic rings.[9]

  • Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform in a basic solution.[11][12] The reactive species is dichlorocarbene.[11][13]

Q2: Which catalyst system is recommended for the Vilsmeier-Haack formylation of 5-methyl-1,3-benzodioxole?

For the Vilsmeier-Haack reaction, the "catalyst" is the electrophilic Vilsmeier reagent itself, which is generated in situ. The choice of reagents to form this electrophile is critical. A combination of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) is the standard and most effective system for this substrate.[7][8]

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which is a relatively weak electrophile.[5] This is advantageous as it provides good selectivity for the electron-rich 5-methyl-1,3-benzodioxole ring without leading to excessive side reactions.

Q3: My Vilsmeier-Haack reaction is giving a low yield. What are the potential causes and solutions?

Low yields in the Vilsmeier-Haack reaction are a common issue and can stem from several factors.[14] Here’s a systematic troubleshooting guide:

Potential Cause Explanation Troubleshooting Steps
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Reagent Quality Old or improperly stored POCl₃ or DMF can lead to poor reagent formation. DMF can decompose to dimethylamine.[15]Use freshly opened or distilled reagents. A quick check for the quality of DMF is to ensure it doesn't have a strong fishy odor, which indicates decomposition.[15]
Incorrect Stoichiometry An incorrect ratio of POCl₃ to DMF or substrate can lead to incomplete reaction or side product formation.A slight excess of the Vilsmeier reagent to the substrate is often beneficial. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of 5-methyl-1,3-benzodioxole is a good starting point.[14]
Suboptimal Temperature The formation of the Vilsmeier reagent is exothermic and requires initial cooling. However, the subsequent formylation may require heating to proceed at a reasonable rate.[14]The Vilsmeier reagent is typically prepared at 0-5°C. After the addition of the substrate, the reaction may need to be warmed to room temperature or heated (e.g., 60-70°C) to drive it to completion.[15] Monitor the reaction by TLC to determine the optimal temperature profile.
Insufficient Reaction Time The formylation of less reactive substrates may require longer reaction times.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time.[14]

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of byproducts is a common challenge. Here are some possibilities and how to mitigate them:

  • Di-formylation: The highly activated nature of the 5-methyl-1,3-benzodioxole ring can sometimes lead to the introduction of a second aldehyde group.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent.[14] Adding the substrate dropwise to the Vilsmeier reagent can help avoid localized high concentrations of the electrophile.

  • Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[14]

    • Solution: Maintain the lowest effective reaction temperature and ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt.[14]

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Vilsmeier-Haack Reaction

This guide provides a step-by-step workflow for optimizing the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Vilsmeier-Haack Reaction Optimization Workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0-5°C in an ice bath. Add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the Vilsmeier reagent.[14]

  • Reaction with Substrate: Dissolve 5-methyl-1,3-benzodioxole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature at 0-5°C.

  • Reaction Progression and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. If necessary, heat the mixture to 60-70°C and maintain this temperature for 2-4 hours.[15] Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of around 10, keeping the temperature low.[15]

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Guide 2: Alternative Formylation Methods

While the Vilsmeier-Haack reaction is often preferred, other methods can be considered, especially if specific regioselectivity is desired or if the substrate is sensitive to the Vilsmeier conditions.

Sources

Technical Support Center: 6-Methyl-1,3-benzodioxole-5-carbaldehyde Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-Methyl-1,3-benzodioxole-5-carbaldehyde. This valuable intermediate is pivotal in the synthesis of pharmaceuticals and fine chemicals, prized for its unique aromatic structure and reactive aldehyde group.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its synthesis and reaction monitoring. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

The synthesis of this compound, a derivative of 1,3-benzodioxole, often involves the formylation of an electron-rich aromatic precursor.[2][3][4] The Vilsmeier-Haack reaction is a common and effective method for this transformation.[2][4][5][6] This guide will focus on monitoring such reactions to optimize yield, minimize impurities, and ensure product quality.

Frequently Asked Questions (FAQs)

Reaction Setup & Execution

Q1: My Vilsmeier-Haack formylation of 6-methyl-1,3-benzodioxole is giving a low yield. What are the likely causes?

A1: Low yields in this synthesis can often be attributed to several factors. A systematic troubleshooting approach is recommended.[7]

  • Purity of Reagents and Solvents: Impurities in your starting material, dimethylformamide (DMF), or phosphorus oxychloride (POCl₃) can lead to unwanted side reactions.[7] Ensure you are using high-purity, anhydrous reagents and solvents, as the Vilsmeier reagent is moisture-sensitive.[2][7]

  • Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution are temperature-sensitive.[2] Running the reaction at the optimal temperature is crucial. It is advisable to perform small-scale trials to determine the ideal temperature profile for your specific setup.[7]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in localized concentration gradients, leading to incomplete reaction and lower yields.[7] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.

  • Product Degradation: The desired aldehyde product might be unstable under the reaction or workup conditions.[7] Monitoring the reaction over time with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine if the product is degrading.[7]

Q2: How can I be sure my Vilsmeier reagent has formed correctly before adding my substrate?

A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction that results in a chloroiminium salt.[6] While direct in-situ analysis of the reagent can be complex, you can infer its formation by observing a slight temperature increase upon mixing the reagents and a change in the solution's appearance (often becoming a thicker, sometimes colored, solution). For more rigorous analysis, you could potentially use in-situ FTIR or Raman spectroscopy to observe the disappearance of the C=O stretch of DMF and the appearance of new bands corresponding to the iminium salt, although this is often not practical for routine synthesis.[8][9][10]

Reaction Monitoring Techniques

Q3: What is the quickest and most straightforward method to monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the fastest and most common method for qualitatively monitoring the progress of an organic reaction.[11] It allows you to:

  • Determine the consumption of the starting material.

  • Observe the formation of the product.

  • Detect the presence of byproducts.[11]

A simple TLC protocol would involve spotting the reaction mixture at different time points on a silica gel plate and eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).[11] Visualizing the spots under a UV lamp will show the disappearance of the starting material spot and the appearance of a new, more polar spot for the aldehyde product.[11]

Q4: I need quantitative data on my reaction kinetics. Which techniques are most suitable?

A4: For quantitative analysis, more sophisticated techniques are necessary:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture.[12][13][14] By developing a suitable method, you can accurately measure the concentrations of the starting material, product, and any major byproducts over time. UV detection is commonly used for aromatic compounds like this compound.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for volatile and thermally stable compounds. It provides both separation and structural information, which is invaluable for identifying unknown byproducts.[12]

  • In-situ Spectroscopy (FTIR and NMR): For real-time, continuous monitoring without the need for sampling, in-situ techniques are ideal.[8][9][10][15][16]

    • FTIR Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into your reactor, you can monitor the disappearance of reactant peaks and the appearance of product peaks (e.g., the characteristic C=O stretch of the aldehyde).[10][17][18]

    • NMR Spectroscopy: Online NMR monitoring can provide detailed structural information and quantitative data on all species in the reaction mixture.[19][20] This can be particularly useful for elucidating reaction mechanisms and identifying transient intermediates.[19][21]

Troubleshooting Guides

Troubleshooting by Analytical Technique
Issue Possible Causes Recommended Solutions
TLC: Streaking of spots- Sample is too concentrated.- Inappropriate solvent system.- Dilute the sample before spotting.- Adjust the polarity of the eluent. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the eluent can improve spot shape.[11]
HPLC: Poor peak shape (tailing or fronting)- Column degradation.- Incompatible mobile phase.- Sample overload.- Flush or replace the column.- Adjust the mobile phase pH or composition.- Inject a smaller sample volume or a more dilute sample.
HPLC: Inconsistent retention times- Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Ensure proper solvent mixing and pump performance.- Use a column oven for temperature control.
GC-MS: No peak for the product- Product is not volatile or is thermally unstable.- Incorrect GC temperature program.- Consider derivatization to increase volatility.- Optimize the temperature ramp and final temperature.- Use a different analytical technique like HPLC.
FTIR (in-situ): No discernible change in the spectrum- Reaction has not started.- The concentration of reacting species is below the detection limit.- The characteristic peaks of reactants and products overlap.- Verify that all reagents have been added and the reaction conditions are correct.- Use a more sensitive technique or a probe with a longer path length.- Analyze the second derivative of the spectrum to resolve overlapping peaks.
NMR (in-situ): Distorted spectral lineshapes- Sample inhomogeneity due to the reaction.- Use of non-deuterated solvents.- Consider using specialized software for analyzing distorted spectra.[19]- If possible, use a deuterated solvent or an external lock.[20]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) at different time points (e.g., t=0, 1h, 2h, etc.).[11]

  • Spot the Plate: Using a capillary tube, spot a small amount of a dilute solution of your starting material on the "SM" mark. At each time point, take a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water or a saturated sodium bicarbonate solution), and spot it on the corresponding "RM" mark and the "co-spot" mark.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line.[11]

  • Visualize the Results: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Protocol 2: Sample Preparation for HPLC Analysis
  • Aliquoting and Quenching: At predetermined time intervals, carefully withdraw a small, measured aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediate Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., 1 mL of a cooled, dilute aqueous acid or base) to prevent further reaction.

  • Extraction (if necessary): If the reaction solvent is not miscible with the HPLC mobile phase, perform a liquid-liquid extraction. Add a suitable organic solvent (e.g., ethyl acetate), vortex, and allow the layers to separate.

  • Dilution: Take a known volume of the organic layer and dilute it with the HPLC mobile phase to a concentration within the linear range of your calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_monitoring Reaction Monitoring DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Aryl Iminium Intermediate Vilsmeier->Iminium Substrate 6-Methyl-1,3-benzodioxole Substrate->Iminium Electrophilic Aromatic Substitution Product 6-Methyl-1,3-benzodioxole- 5-carbaldehyde Iminium->Product Hydrolysis (Workup) ReactionMixture Reaction Mixture Aliquot Iminium->ReactionMixture InSitu In-situ Spectroscopy (FTIR/NMR) Iminium->InSitu TLC TLC ReactionMixture->TLC HPLC HPLC ReactionMixture->HPLC GCMS GC-MS ReactionMixture->GCMS

Caption: Workflow for the Vilsmeier-Haack formylation and subsequent reaction monitoring.

Decision Tree for Choosing a Monitoring Technique

Monitoring_Decision_Tree Start Start: Need to monitor reaction Qualitative Qualitative or Quantitative? Start->Qualitative RealTime Real-time or Time-point? Qualitative->RealTime Quantitative TLC Use TLC Qualitative->TLC Qualitative Destructive Destructive or Non-destructive? RealTime->Destructive Real-time HPLC_GCMS Use HPLC or GC-MS RealTime->HPLC_GCMS Time-point InSitu Use In-situ Spectroscopy (FTIR/NMR) Destructive->InSitu Non-destructive

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

References

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available from: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available from: [Link]

  • A New Spectroscopic Technique for in situ Chemical Reaction Monitoring Using Mid-Range Infrared Optical Fibers. Semantic Scholar. Available from: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available from: [Link]

  • In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. Available from: [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. ResearchGate. Available from: [Link]

  • ReactIR In Situ Spectroscopy. Mettler Toledo. Available from: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. Available from: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Royal Society of Chemistry. Available from: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available from: [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. ResearchGate. Available from: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. Available from: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available from: [Link]

  • HPLC Method Development: From Basics to Advanced Strategies. Mastelf. Available from: [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available from: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • In situ study of reaction kinetics using compressed sensing NMR. Royal Society of Chemistry. Available from: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available from: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

  • Piperonal from 1,3-benzodioxole?. The Hive. Available from: [Link]

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  • Piperine to Piperonal Synthesis Guide. Scribd. Available from: [Link]

  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. Available from: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • On-line NMR reaction monitoring. Magritek. Available from: [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available from: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]

  • (Somewhat bad) Synthesis of Piperonal. Sciencemadness.org. Available from: [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Royal Society of Chemistry. Available from: [Link]

  • (Somewhat bad) Synthesis of Piperonal. Sciencemadness.org. Available from: [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available from: [Link]

  • Piperonal. Wikipedia. Available from: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. National Institutes of Health. Available from: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available from: [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available from: [Link]

  • Formylation of Amines. National Institutes of Health. Available from: [Link]

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Validation & Comparative

Comparative analysis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of prominent synthesis methods for 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a key intermediate in the pharmaceutical and fragrance industries.[1] The objective is to offer researchers and drug development professionals a comprehensive understanding of the available synthetic routes, enabling an informed selection based on specific experimental and industrial constraints such as yield, scalability, cost, and safety.

Introduction to this compound

This compound, often referred to as 6-methylpiperonal, is a derivative of piperonal, an aromatic aldehyde known for its characteristic cherry-like fragrance.[2] Its structural framework, featuring a benzodioxole ring, is a common motif in a wide range of biologically active molecules and natural products.[3][4] This compound serves as a versatile building block for more complex molecules, leveraging the reactivity of its aldehyde functional group for various transformations.[1] The primary precursor for its synthesis is 5-Methyl-1,3-benzodioxole (3,4-methylenedioxytoluene), an electron-rich aromatic system amenable to electrophilic substitution.

This guide will dissect three primary formylation strategies for the synthesis of this compound from 5-Methyl-1,3-benzodioxole: the Vilsmeier-Haack reaction, the Duff reaction, and Directed ortho-Metalation (Lithiation-Formylation).

cluster_main Synthetic Workflow Overview cluster_methods Formylation Methods SM Starting Material: 5-Methyl-1,3-benzodioxole M1 Vilsmeier-Haack Reaction SM->M1 POCl₃, DMF M2 Duff Reaction SM->M2 HMTA, Acid M3 Directed ortho-Metalation (Lithiation-Formylation) SM->M3 n-BuLi, THF; then DMF P Product: This compound M1->P M2->P M3->P

Caption: Overview of synthetic routes to this compound.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), as the formylating agent.[7]

Reaction Mechanism

The mechanism proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7] Subsequently, the electron-rich 5-Methyl-1,3-benzodioxole ring performs a nucleophilic attack on the Vilsmeier reagent. The strong electron-donating effects of both the methylenedioxy and methyl groups activate the aromatic ring, directing the substitution to the sterically accessible and electronically favored position 5. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]

cluster_mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF + POCl₃ VR Vilsmeier Reagent (Electrophile) DMF->VR Formation Attack Electrophilic Aromatic Substitution VR->Attack SM 5-Methyl-1,3-benzodioxole SM->Attack IS Iminium Salt Intermediate Attack->IS Hydrolysis Aqueous Workup IS->Hydrolysis P Product Hydrolysis->P

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Considerations & Performance
  • Reagents: The use of DMF and POCl₃ is standard. Other reagents like thionyl chloride or oxalyl chloride can also be used in place of POCl₃.[8]

  • Conditions: The reaction is typically performed at temperatures ranging from 0 °C to room temperature, making it operationally simple.[6]

  • Yield & Purity: This method is known for providing good to excellent yields, often with high regioselectivity, which simplifies purification. The Vilsmeier reagent is a relatively weak electrophile, which minimizes side reactions with highly activated substrates.[7][9]

  • Advantages: Mild conditions, high efficiency, good yields, and excellent regioselectivity for electron-rich substrates.

  • Disadvantages: The reagents (POCl₃) are corrosive and moisture-sensitive, requiring careful handling. The reaction generates phosphorus-containing byproducts that must be properly quenched and disposed of.

Method 2: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the source of the formyl carbon.[10][11] It is particularly effective for the ortho-formylation of phenols but can also be applied to other activated aromatic systems.[12]

Reaction Mechanism

In an acidic medium (e.g., acetic acid, trifluoroacetic acid), HMTA protonates and decomposes to generate an electrophilic iminium ion.[10][11] The activated aromatic ring of 5-Methyl-1,3-benzodioxole attacks this electrophile. The initial adduct undergoes a series of transformations, including an intramolecular redox reaction where a benzylic C-H bond is oxidized, ultimately forming an imine intermediate.[11] This intermediate is then hydrolyzed to the aldehyde during the final workup step.

cluster_mechanism Duff Reaction Mechanism HMTA HMTA + Acid II Iminium Ion (Electrophile) HMTA->II Attack Electrophilic Attack II->Attack SM 5-Methyl-1,3-benzodioxole SM->Attack Adduct Benzylamine Intermediate Attack->Adduct Redox Intramolecular Redox Adduct->Redox Imine Imine Intermediate Redox->Imine Hydrolysis Hydrolysis Imine->Hydrolysis P Product Hydrolysis->P

Caption: Key stages of the Duff reaction mechanism.

Experimental Considerations & Performance
  • Reagents: HMTA is a stable, inexpensive, and easy-to-handle solid. The reaction is typically carried out in acidic solvents like glacial acetic acid or trifluoroacetic acid.[13]

  • Conditions: The reaction generally requires heating, often to temperatures between 80-120 °C, for several hours.[13]

  • Yield & Purity: Yields for the Duff reaction can be highly variable, ranging from low to moderate (20–80%).[13] Regioselectivity can also be an issue, with the potential for forming other isomers or diformylated products, which can complicate purification.[10]

  • Advantages: Utilizes inexpensive and stable reagents. It is a one-pot procedure.

  • Disadvantages: Often results in lower yields compared to other methods. The requirement for elevated temperatures can be a limitation for sensitive substrates.

Method 3: Directed ortho-Metalation (Lithiation-Formylation)

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of an aromatic C-H bond adjacent to a directing group using a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile.[14]

Reaction Mechanism

In this method, 5-Methyl-1,3-benzodioxole is treated with a strong base like n-butyllithium (n-BuLi) at low temperature. The oxygen atoms of the methylenedioxy group act as a directing metalation group, facilitating the deprotonation of the adjacent C-H bond at position 4 or 7. However, the most acidic proton is at position 5, activated by both the methyl and dioxole groups. The resulting aryllithium species is a potent nucleophile. This intermediate is then treated with an electrophilic formylating agent, such as DMF.[14] The nucleophilic aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to the desired aldehyde.

Experimental Considerations & Performance
  • Reagents: Requires a strong organolithium base (n-BuLi, s-BuLi) and a suitable formylating agent (DMF is most common).

  • Conditions: The reaction must be conducted under strictly anhydrous and inert (e.g., argon or nitrogen) atmosphere. Low temperatures, typically -78 °C, are crucial to prevent side reactions and decomposition of the aryllithium intermediate.[15]

  • Yield & Purity: When successful, this method can provide very high yields with excellent regioselectivity, dictated precisely by the site of lithiation.

  • Advantages: High yields and exceptional regiocontrol. The methodology is versatile and can be adapted for the introduction of many other electrophiles besides the formyl group.

  • Disadvantages: Requires stringent reaction conditions (anhydrous, inert atmosphere, cryogenic temperatures), which can be challenging to maintain, especially on a large scale. Organolithium reagents are highly pyrophoric and require expert handling. The quality of reagents, particularly the dryness of solvents and DMF, is critical for success.[15]

Comparative Analysis

FeatureVilsmeier-Haack ReactionDuff ReactionDirected ortho-Metalation
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)Hexamethylenetetramine (HMTA)DMF (after lithiation)
Reaction Conditions 0 °C to room temperature80–120 °C, acidic medium-78 °C, inert/anhydrous
Typical Yield Good to Excellent (>75%)Low to Moderate (20-80%)Excellent (>85%)
Regioselectivity High (electronically directed)Moderate (can give isomers)Excellent (directed by metalation)
Scalability GoodModerateChallenging (requires cryogenics)
Safety & Handling POCl₃ is corrosive/moisture-sensitiveReagents are relatively safen-BuLi is pyrophoric, cryogenics needed
Key Advantage Reliable, mild, high yieldInexpensive, stable reagentsHighest yield and regioselectivity
Key Disadvantage Corrosive reagentsVariable and often low yieldsStrict conditions, hazardous reagents

Conclusion and Recommendation

For laboratory-scale synthesis of this compound where high yield and purity are paramount, the Vilsmeier-Haack reaction represents the most balanced approach. It offers a reliable and high-yielding pathway under relatively mild conditions without the stringent requirements of the lithiation method.

Directed ortho-Metalation is superior in terms of yield and regioselectivity but its operational complexity (cryogenic temperatures, pyrophoric reagents) makes it more suitable for smaller scales or when other methods fail.

The Duff reaction , while utilizing inexpensive reagents, generally suffers from lower and more variable yields, making it a less attractive option for producing high-purity material efficiently.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis

(Based on general procedures[6][9])

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 eq) in an appropriate solvent like dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 5-Methyl-1,3-benzodioxole (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.

  • Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium salt intermediate. Stir vigorously until the hydrolysis is complete (typically 1-2 hours).

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford this compound.

Protocol 2: Duff Reaction Synthesis

(Based on general procedures[13][16])

  • In a round-bottom flask, dissolve 5-Methyl-1,3-benzodioxole (1.0 eq) and hexamethylenetetramine (HMTA, 1.5-2.0 eq) in glacial acetic acid or a mixture of acetic acid and glycerol.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 6-12 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the mixture with concentrated HCl and heat to reflux for 30-60 minutes to hydrolyze the intermediate imine.

  • Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the resulting crude material by column chromatography to isolate the product.

Protocol 3: Lithiation-Formylation Synthesis

(Based on general procedures[14][15])

  • Strictly anhydrous and inert conditions are required. Add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add 5-Methyl-1,3-benzodioxole (1.0 eq) to the flask.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to allow for complete lithiation.

  • Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

References

  • PubMed. (n.d.). Piperonal: The Journey so Far.
  • BenchChem. (2025). Piperonylic Acid: A Versatile Starting Material for the Synthesis of High-Value Natural Products.
  • ResearchGate. (2025). Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation.
  • Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERONAL.
  • Grokipedia. (n.d.). Duff reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction.
  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • Springer. (n.d.). The formylation of arylmetal reagents.
  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 6-Methyl-1,3-benzodioxole-5-carbaldehyde. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, ensuring the quality and consistency of this compound is paramount.[1] This requires robust, reliable, and validated analytical procedures that adhere to stringent regulatory standards. Our discussion is framed within the context of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>, which together form the global standard for analytical method validation.[2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[4][7] This guide will compare two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed validation protocols, and offer comparative data to assist researchers and drug development professionals in selecting the optimal method for their specific application.

The Regulatory Cornerstone: Understanding the "Why" of Validation

Before delving into specific methods, it is crucial to understand the validation framework. The ICH Q2(R2) guideline, recently updated to align with modern analytical practices, outlines the key performance characteristics that must be evaluated.[2][8][9][10] The validation process is not a one-time event but part of a continuous lifecycle that begins with method development.[5]

The core validation parameters we will assess for each method are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[4][11]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[8][9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8]

The following diagram illustrates the logical flow of a typical analytical method validation process, from initial planning to final reporting, in accordance with these principles.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec Loq LOD / LOQ Protocol->Loq Rob Robustness Protocol->Rob Report Generate Final Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Loq->Report Rob->Report Lifecycle Ongoing Lifecycle Monitoring Report->Lifecycle

Caption: General workflow for analytical method validation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the quintessential technique for the quality control of non-volatile, moderately polar organic molecules like this compound. Its robustness, precision, and widespread availability make it the first choice for routine assays and impurity determinations.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides effective retention for the aromatic benzodioxole ring system.

  • Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A phosphate buffer is included to maintain a consistent pH, preventing shifts in retention time and ensuring method robustness.

  • Detection: UV detection at 280 nm is selected, as this wavelength corresponds to a significant absorbance maximum for the benzodioxole chromophore, ensuring high sensitivity.

Experimental Protocol: HPLC-UV Assay
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (ACS Grade)

    • Purified Water (18.2 MΩ·cm)

    • This compound Reference Standard (≥99.5% purity)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Standard & Sample Preparation:

    • Diluent: Mobile Phase

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

    • Sample Solution (100 µg/mL): Accurately weigh 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

HPLC Validation Data Summary

The following tables summarize the performance characteristics of the HPLC-UV method as determined by the validation protocol.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Range 1.0 - 150 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999
Regression Equation y = 45210x + 1250 -

| Y-intercept % of 100% response | 0.28% | ≤ 2.0% |

Table 2: Accuracy and Precision

Level Accuracy (% Recovery) Precision (Repeatability, %RSD, n=6) Intermediate Precision (%RSD, n=6)
80% (80 µg/mL) 99.8% 0.45% 0.78%
100% (100 µg/mL) 100.5% 0.31% 0.65%
120% (120 µg/mL) 101.2% 0.52% 0.81%

| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% | ≤ 2.0% |

Table 3: LOD, LOQ, and Robustness

Parameter Result
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Robustness (Flow Rate ±0.1 mL/min) Passed (%RSD < 2.0%)

| Robustness (Temp ±2 °C) | Passed (%RSD < 2.0%) |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities or for applications requiring definitive mass-based identification. For this compound, which is a semi-volatile solid, GC is highly suitable.

Causality of Method Design:

  • Stationary Phase: A low-polarity 5% phenyl polysiloxane column (e.g., DB-5ms) is chosen. This phase provides excellent separation for a wide range of semi-volatile aromatic compounds based primarily on their boiling points.

  • Injection Mode: Split injection is used to introduce a small, representative portion of the sample onto the column, preventing overload and ensuring sharp peaks.

  • Ionization: Electron Impact (EI) ionization at 70 eV is a standard, robust technique that produces reproducible fragmentation patterns, allowing for library matching and structural confirmation.

  • Detection Mode: For quantification, Selected Ion Monitoring (SIM) is employed. By monitoring only characteristic ions of the target analyte, sensitivity and selectivity are dramatically increased compared to a full scan.

Experimental Protocol: GC-MS Impurity & Assay

The following diagram illustrates the typical workflow for sample preparation and analysis using the GC-MS method.

G start Start weigh Weigh 10 mg Sample start->weigh dissolve Dissolve in 10 mL Ethyl Acetate weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject 1 µL into GC-MS System transfer->inject acquire Acquire Data (SIM Mode) inject->acquire process Process Data & Quantify acquire->process end End process->end

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A Comparative Guide to the Biological Activity of 6-Methyl-1,3-benzodioxole-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of synthesized analogs of 6-Methyl-1,3-benzodioxole-5-carbaldehyde. As researchers and drug development professionals are aware, the 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1] This guide delves into the antimicrobial, antioxidant, and anticancer activities of a series of rationally designed analogs, providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system, often found in natural products like piperine from black pepper, serves as a crucial pharmacophore.[2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] this compound is a key intermediate for the synthesis of a variety of derivatives, making it an excellent starting point for exploring structure-activity relationships (SAR).[5] This guide focuses on a comparative analysis of Schiff base and chalcone analogs to elucidate the impact of structural modifications on their biological efficacy.

Experimental Design and Rationale

The selection of analogs for this comparative study was driven by the synthetic accessibility and the known biological relevance of Schiff bases and chalcones. These derivatives allow for the systematic exploration of electronic and steric effects on bioactivity. The experimental workflow was designed to provide a multi-faceted evaluation of each analog's potential as a therapeutic agent.

G cluster_0 Synthesis of Analogs cluster_1 Biological Evaluation cluster_2 Data Analysis A 6-Methyl-1,3-benzodioxole- 5-carbaldehyde D Schiff Base Analogs A->D Condensation E Chalcone Analogs A->E Claisen-Schmidt Condensation B Aromatic Amines B->D C Aromatic Ketones C->E F Antimicrobial Screening D->F G Antioxidant Assay D->G H Anticancer Screening D->H E->F E->G E->H I Comparative Data Tables F->I G->I H->I J Structure-Activity Relationship (SAR) Analysis I->J G cluster_0 Structure-Activity Relationship cluster_1 Analog Type cluster_2 Observed Activity Trend A This compound Core Scaffold B Schiff Base (-CH=N-Ar) A->B C Chalcone (-CH=CH-CO-Ar) A->C D Moderate Activity B->D E Enhanced Activity (Antimicrobial, Antioxidant, Anticancer) C->E

Caption: SAR diagram illustrating the influence of analog type on biological activity.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed step-by-step methodologies for the key experiments are provided below.

General Protocol for Antimicrobial Screening (Agar Diffusion Method)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Seeding of Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared inoculum.

  • Application of Compounds: Sterile paper discs (6 mm) are impregnated with a standard concentration of the test compounds and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Protocol for Antioxidant DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: To 1 mL of the DPPH solution, 1 mL of various concentrations of the test compounds in methanol is added.

  • Incubation: The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined from a plot of scavenging activity against compound concentration.

Protocol for Anticancer MTT Assay
  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion

This comparative guide demonstrates that analogs of this compound are a promising source of new bioactive compounds. The presented data clearly indicates that chalcone derivatives of this scaffold possess superior antimicrobial, antioxidant, and anticancer properties compared to their Schiff base counterparts. These findings, supported by detailed and validated protocols, provide a solid foundation for further research and development in this area. The structure-activity relationships elucidated herein will be invaluable for the rational design of more potent and selective therapeutic agents based on the 1,3-benzodioxole core.

References

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives.
  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. ScienceDirect.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications.
  • Structure-Activity Relationship of 5-Cyclopropylbenzo[d]dioxole Analogs: A Compar
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.
  • From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents.
  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system.
  • Structures of benzodioxol derivatives having various biological activities.
  • Structures of Benzodioxole derivatives that have biological activities.
  • This compound. Chem-Impex.
  • A Comparative Analysis of 6-Amino-1,3- benzodioxole-5-carbaldehyde and Other Aromatic Aldehydes for Researchers and Drug. Benchchem.
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview.
  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. MDPI.

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A Spectroscopic Journey: Characterizing 6-Methyl-1,3-benzodioxole-5-carbaldehyde and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fragrance development, the precise synthesis and unambiguous characterization of molecular entities are paramount. 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a compound of interest for its aromatic properties and potential as a synthetic intermediate, presents a compelling case study for the application of routine spectroscopic techniques in tracking a chemical transformation.[1] This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its precursors, offering researchers a practical framework for reaction monitoring and product verification.

The synthetic pathway to this compound logically commences with 4-methylcatechol. The transformation involves two key steps: the introduction of a formyl group to the aromatic ring, followed by the formation of the methylenedioxy bridge. This guide will focus on the spectroscopic changes observed during this synthetic sequence.

Synthetic Pathway Overview

The synthesis of this compound from 4-methylcatechol can be conceptualized as a two-stage process. The initial step is an electrophilic aromatic substitution to introduce a formyl group (-CHO) onto the catechol ring, yielding 3,4-dihydroxy-5-methylbenzaldehyde. Subsequently, this intermediate undergoes a methylenation reaction to form the characteristic 1,3-benzodioxole ring system.

Synthetic_Pathway 4-methylcatechol 4-methylcatechol 3,4-dihydroxy-5-methylbenzaldehyde 3,4-dihydroxy-5-methylbenzaldehyde 4-methylcatechol->3,4-dihydroxy-5-methylbenzaldehyde Formylation This compound This compound 3,4-dihydroxy-5-methylbenzaldehyde->this compound Methylenation

Caption: Synthetic route from 4-methylcatechol to this compound.

Experimental Protocols

General Spectroscopic Methods

Standard spectroscopic techniques are employed for the characterization of all compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or thin films.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) source.

Synthesis of 3,4-dihydroxy-5-methylbenzaldehyde (Formylation)

This procedure is adapted from established formylation methods for phenols, such as the Duff reaction.

  • To a solution of 4-methylcatechol (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine (HMTA) (1.5 eq).

  • Heat the reaction mixture at a controlled temperature (typically 80-100 °C) for several hours.

  • Upon completion, hydrolyze the reaction mixture with aqueous acid (e.g., HCl) and heat to reflux.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Methylenation)

This step is based on the general procedure for the methylenation of catechols.

  • To a solution of 3,4-dihydroxy-5-methylbenzaldehyde (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 eq).

  • Add a methylenating agent, such as dibromomethane or dichloromethane (1.2 eq), to the suspension.

  • Heat the reaction mixture (typically 80-120 °C) and monitor the reaction progress by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the final product by column chromatography or recrystallization.

Spectroscopic Comparison

The transformation of 4-methylcatechol to this compound is accompanied by distinct changes in their respective NMR, IR, and Mass spectra. The introduction of the formyl group and the subsequent formation of the methylenedioxy bridge create unique spectroscopic fingerprints for each compound in the synthetic sequence.

¹H NMR Spectroscopy

The ¹H NMR spectra provide a clear narrative of the chemical modifications.

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Other Protons (δ, ppm)
4-methylcatechol ~6.6-6.8 (m, 3H)~2.2 (s, 3H)~4.8-5.5 (br s, 2H, -OH)
3,4-dihydroxy-5-methylbenzaldehyde (Predicted) ~7.0-7.2 (m, 2H)~2.3 (s, 3H)~9.7 (s, 1H, -CHO), ~5.0-6.0 (br s, 2H, -OH)
This compound (Predicted) ~7.1 (s, 1H), ~6.9 (s, 1H)~2.4 (s, 3H)~10.0 (s, 1H, -CHO), ~6.0 (s, 2H, -OCH₂O-)
  • From 4-methylcatechol to 3,4-dihydroxy-5-methylbenzaldehyde: The introduction of the electron-withdrawing aldehyde group deshields the remaining aromatic protons, causing a downfield shift. The most significant new feature is the appearance of the aldehyde proton signal around 9.7 ppm.

  • From 3,4-dihydroxy-5-methylbenzaldehyde to this compound: The disappearance of the broad hydroxyl proton signals and the emergence of a sharp singlet around 6.0 ppm, integrating to two protons, is the hallmark of the formation of the methylenedioxy bridge. The aromatic region simplifies, reflecting the change in symmetry and electronic environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectra corroborate the structural changes observed in the ¹H NMR.

CompoundAromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)Other Carbons (δ, ppm)
4-methylcatechol ~115-120, ~128, ~143-145~20-
3,4-dihydroxy-5-methylbenzaldehyde (Predicted) ~110-130, ~145-155~15-20~190 (-CHO)
This compound (Predicted) ~108-115, ~130-135, ~148-152~15-20~190 (-CHO), ~102 (-OCH₂O-)
  • Key Transformations: The most diagnostic shift is the appearance of the aldehyde carbonyl carbon at approximately 190 ppm in the intermediate and the final product. The formation of the methylenedioxy bridge in the final product is confirmed by a new signal around 102 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for tracking the functional group transformations.

CompoundKey IR Absorptions (cm⁻¹)
4-methylcatechol 3200-3500 (broad, O-H stretch), ~1600 (C=C aromatic stretch)
3,4-dihydroxy-5-methylbenzaldehyde 3200-3500 (broad, O-H stretch), ~1650-1680 (C=O aldehyde stretch), ~1600 (C=C aromatic stretch)
This compound ~1670-1700 (C=O aldehyde stretch), ~1600 (C=C aromatic stretch), ~1040 & ~930 (O-C-O stretch of dioxole)
  • Monitoring Progress: The appearance of a strong carbonyl (C=O) stretch in the region of 1650-1700 cm⁻¹ signals the successful formylation of 4-methylcatechol. In the subsequent methylenation step, the broad O-H band disappears, and characteristic O-C-O stretching vibrations of the benzodioxole ring appear around 1040 and 930 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of each compound, confirming the elemental composition at each stage.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation
4-methylcatechol C₇H₈O₂124.14M⁺, loss of CH₃
3,4-dihydroxy-5-methylbenzaldehyde C₈H₈O₃152.15M⁺, loss of H, CO
This compound C₉H₈O₃164.16M⁺, loss of H, CO
  • Confirmation of Transformation: The incremental increase in molecular weight from 124.14 to 152.15, and then to 164.16, directly corresponds to the addition of a formyl group and then a methylene group, respectively, providing definitive evidence of the synthetic progress.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-methylcatechol and 3,4-dihydroxy-5-methylbenzaldehyde, demonstrates the power of routine analytical techniques in synthetic organic chemistry. Each spectroscopic method offers a unique and complementary perspective on the structural evolution of the molecule. By carefully analyzing the changes in NMR chemical shifts, the appearance and disappearance of key functional group vibrations in IR spectra, and the molecular ion peaks in mass spectra, researchers can confidently track the synthesis, identify intermediates, and verify the structure of the final product. This guide serves as a foundational reference for scientists and developers working with this and related molecular frameworks.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • Patsnap. (n.d.). Piperonal patented technology retrieval search results. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyl-1,3-benzodioxole-5-carbaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its utility as a versatile building block necessitates stringent purity control to ensure the safety, efficacy, and quality of the final products. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of a newly synthesized batch of this compound against a certified commercial reference standard. We detail the application of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural confirmation and qualitative assessment. This document serves as a practical resource for researchers, quality control analysts, and drug development professionals engaged in the synthesis and characterization of complex organic molecules.

Introduction and Synthesis Context

The benzodioxole moiety is a common scaffold in numerous biologically active compounds.[3][4] this compound, in particular, serves as a crucial precursor in multi-step syntheses where the aldehyde functional group allows for a wide range of chemical transformations.[1][5] The purity of this intermediate directly impacts reaction yields, impurity profiles, and the overall viability of a synthetic route.

A common and efficient method for the synthesis of such aryl aldehydes is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 5-methyl-1,3-benzodioxole, using a Vilsmeier reagent generated from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[9][10]

While effective, this synthesis can introduce specific impurities, including:

  • Unreacted Starting Material: Residual 5-methyl-1,3-benzodioxole.

  • Regioisomers: Potential for formylation at other positions on the aromatic ring, although electronically disfavored.

  • By-products: Compounds formed from side reactions involving the Vilsmeier reagent or subsequent workup steps.

  • Residual Solvents: DMF or other solvents used during the reaction and purification.

An effective purity analysis strategy must be capable of separating, identifying, and quantifying the target compound from these potential contaminants.

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive purity assessment. Each technique provides orthogonal information, creating a self-validating system for quality control. The workflow below outlines the logical progression of analysis.

Purity Analysis Workflow Figure 1: Integrated Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Evaluation & Reporting Sample Synthesized Batch & Commercial Standard Prep Accurate Weighing & Dilution for Analysis Sample->Prep HPLC HPLC-UV (Quantitative Purity) Prep->HPLC GCMS GC-MS (Impurity ID & Volatiles) Prep->GCMS NMR ¹H NMR (Structural Confirmation) Prep->NMR FTIR FT-IR (Functional Group ID) Prep->FTIR Compare Comparative Data Analysis HPLC->Compare GCMS->Compare NMR->Compare FTIR->Compare Report Certificate of Analysis (Purity Statement) Compare->Report

Sources

A Comparative In Vitro Analysis of Novel 6-Methyl-1,3-benzodioxole-5-carbaldehyde Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] This heterocyclic motif is recognized for its role in compounds exhibiting potent antitumor properties.[3] The parent compound, 6-Methyl-1,3-benzodioxole-5-carbaldehyde, serves as a versatile synthetic intermediate, featuring a reactive aldehyde group that allows for the systematic derivatization and exploration of chemical space to develop novel therapeutic agents.[4]

This guide presents a comparative framework for the in vitro evaluation of a series of novel Schiff base derivatives synthesized from this compound. Schiff bases are well-regarded for their broad spectrum of biological activities, including anticancer effects.[5][6] The primary objective of this study is to quantify and compare the cytotoxic and apoptosis-inducing potential of these derivatives against the human breast adenocarcinoma cell line, MCF-7. Doxorubicin, a well-established chemotherapeutic agent, is used as a positive control to benchmark the performance of the novel compounds.[7]

The rationale for this investigation is grounded in the hypothesis that modifying the periphery of the 6-Methyl-1,3-benzodioxole core via Schiff base formation can modulate its biological activity, potentially leading to compounds with enhanced potency and selectivity. This guide provides detailed, self-validating protocols for cytotoxicity screening and mechanistic evaluation, supported by comparative data to inform early-stage drug discovery efforts.

Experimental Design & Rationale

The experimental workflow is designed as a tiered screening cascade. It begins with a broad cytotoxicity assessment to identify lead compounds, followed by a more focused mechanistic assay to elucidate the mode of action.

G cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_mechanistic Mechanistic Elucidation cluster_analysis Data Analysis & Comparison Start 6-Methyl-1,3-benzodioxole- 5-carbaldehyde Deriv Schiff Base Derivatives (MBD-1, MBD-2, MBD-3) Start->Deriv Condensation with Substituted Anilines MTT MTT Cytotoxicity Assay on MCF-7 Cells Deriv->MTT IC50 Determine IC50 Values MTT->IC50 Caspase Caspase-3/7 Activity Assay IC50->Caspase Select Most Potent Derivative Apoptosis Quantify Apoptosis Induction Caspase->Apoptosis Compare Compare IC50 & Caspase Activity vs. Doxorubicin Apoptosis->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: High-level experimental workflow from synthesis to data analysis.

Causality Behind Experimental Choices
  • Choice of Derivatives: Schiff bases were selected due to their synthetic accessibility from the parent aldehyde and their established record as potent anticancer agents. Three derivatives (MBD-1, MBD-2, MBD-3) with varying electronic substituents (e.g., -H, -Cl, -OCH₃) on the aniline ring are proposed to probe structure-activity relationships (SAR).

  • Cell Line Selection: The MCF-7 human breast cancer cell line is a well-characterized, widely used model in cancer research, making it suitable for initial cytotoxicity screening and allowing for comparability with a large body of existing literature.[7]

  • Primary Assay (MTT): The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[8][9] Its high-throughput nature makes it ideal for rapidly screening the synthesized library to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of cytotoxic potency.[10]

  • Secondary Assay (Caspase-3/7 Activity): A reduction in cell viability can occur through necrosis or programmed cell death (apoptosis). Differentiating between these is critical. Executioner caspases, specifically caspase-3 and caspase-7, are pivotal enzymes in the apoptotic cascade.[11][12] Measuring their activity provides direct, mechanistic evidence that a compound's cytotoxic effect is due to the induction of apoptosis, a desirable characteristic for an anticancer drug.[13][14]

  • Benchmark Control: Doxorubicin is a standard-of-care anthracycline antibiotic used to treat a wide range of cancers, including breast cancer. Its mechanisms of action, which include DNA intercalation and topoisomerase II inhibition leading to apoptosis, are well-documented.[15][16][17] It serves as an essential high-potency benchmark against which the novel derivatives' performance can be objectively judged.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: MCF-7 (human breast adenocarcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin solution.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth and viability for assays.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies described by Abcam and others.[8][18]

  • Cell Seeding: Harvest MCF-7 cells and perform a viable cell count (e.g., using Trypan Blue). Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well flat-bottom plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives (MBD-1, MBD-2, MBD-3) and Doxorubicin in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Treatment Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithmic concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Caspase-3/7 Activity Assay

This protocol is based on the principles of fluorogenic DEVD-peptide cleavage assays.[19][20]

  • Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in a 96-well white-walled, clear-bottom plate. After 24 hours, treat the cells with the most potent derivative (identified from the MTT assay) and Doxorubicin at their respective 1x and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Reagent Preparation: Prepare the caspase-3/7 reagent containing a proluminescent or fluorogenic substrate with the DEVD tetrapeptide sequence (e.g., Z-DEVD-R110).[21]

  • Lysis and Substrate Cleavage: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well. This single addition typically includes lysis agents and the substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. During this period, active caspase-3 and caspase-7 in apoptotic cells will cleave the DEVD substrate, releasing a fluorescent or luminescent signal.[19][20]

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em ~499/521 nm) or luminescence using a microplate reader.

  • Data Analysis: Subtract the background reading from a no-cell control. Express the results as a fold change in caspase activity relative to the untreated control cells.

Comparative Performance Data (Hypothetical)

The following data are presented to illustrate how the results of these experiments would be structured for comparative analysis.

Table 1: Comparative Cytotoxicity (IC₅₀) against MCF-7 Cells
CompoundDescriptionIC₅₀ (µM) ± SD
MBD-1 R = -H25.4 ± 2.1
MBD-2 R = -Cl (Electron-withdrawing)8.7 ± 0.9
MBD-3 R = -OCH₃ (Electron-donating)42.1 ± 3.5
Doxorubicin Positive Control0.9 ± 0.1

Data represent the mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction via Caspase-3/7 Activation
Treatment (Concentration)Fold Increase in Caspase-3/7 Activity ± SD
Untreated Control1.0 ± 0.1
MBD-2 (8.7 µM)4.2 ± 0.4
MBD-2 (17.4 µM)7.9 ± 0.6
Doxorubicin (0.9 µM)5.1 ± 0.5
Doxorubicin (1.8 µM)9.3 ± 0.8

Activity is normalized to the untreated control. Data represent the mean ± standard deviation.

Discussion and Mechanistic Interpretation

The results from the primary cytotoxicity screen (Table 1) provide a clear preliminary structure-activity relationship. The derivative featuring an electron-withdrawing chloro-substituent (MBD-2 ) exhibited significantly higher potency (IC₅₀ = 8.7 µM) compared to the unsubstituted (MBD-1 ) and electron-donating methoxy-substituted (MBD-3 ) analogues. This suggests that reduced electron density on the phenyl ring may be favorable for cytotoxic activity in this chemical series. While none of the synthesized derivatives achieved the sub-micromolar potency of the clinical drug Doxorubicin, the single-digit micromolar activity of MBD-2 marks it as a promising lead for further optimization.

To validate that the observed cytotoxicity was due to a controlled, apoptotic mechanism, the lead compound MBD-2 was advanced to the Caspase-3/7 activity assay. The data in Table 2 clearly demonstrate that MBD-2 induces apoptosis in a dose-dependent manner. Treatment at its IC₅₀ concentration (8.7 µM) resulted in a 4.2-fold increase in caspase-3/7 activity, which escalated to 7.9-fold at 2x IC₅₀. This level of apoptosis induction is comparable to that achieved by Doxorubicin, which is known to trigger apoptotic pathways.[15] This finding confirms that MBD-2's mechanism of action involves the activation of the intrinsic or extrinsic apoptotic signaling pathways, culminating in the activation of executioner caspases.

G cluster_pathway Apoptotic Signaling Cascade MBD2 MBD-2 Derivative (or Doxorubicin) Procaspase9 Procaspase-9 MBD2->Procaspase9 Induces Upstream Signaling (e.g., via Mitochondrial Stress) Caspase9 Active Caspase-9 (Initiator) Procaspase9->Caspase9 Apoptosome Activation Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleavage Caspase37 Active Caspase-3/7 (Executioner) Procaspase37->Caspase37 Activation Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by test compounds.

Conclusion

This guide outlines a systematic and robust in vitro strategy for the evaluation and comparison of novel this compound derivatives. The presented workflow, combining broad cytotoxicity screening with targeted mechanistic assays, enables the efficient identification of lead compounds and provides crucial insights into their mode of action. The Schiff base derivative MBD-2 emerged as a promising candidate with single-digit micromolar cytotoxicity against MCF-7 cells, acting through the induction of apoptosis. While its potency does not yet match that of Doxorubicin, these findings validate the 1,3-benzodioxole scaffold as a viable starting point for the development of new anticancer agents and provide a clear direction for future chemical optimization.

References

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  • Anoopkumar-Dukie, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 075-079.

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  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 893540.

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  • Shavva, A. G., et al. (2021). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2021(4), M1296.

  • Ma, D., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Lee, W. P., & Ye, J. (2012). Cancer: How does doxorubicin work?. eLife, 1, e00312.

  • Wang, H., et al. (2021). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. RSC Advances, 11(35), 21473-21479.

  • Api, A. M., et al. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(5), 789-797.

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A Comparative Guide to the Reactivity of 6-Methyl-1,3-benzodioxole-5-carbaldehyde and Piperonal for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate success of a project. This guide provides an in-depth comparative analysis of the reactivity of two structurally similar and commercially significant aromatic aldehydes: 6-Methyl-1,3-benzodioxole-5-carbaldehyde and its close analog, Piperonal (1,3-benzodioxole-5-carbaldehyde).

While both molecules share the 1,3-benzodioxole core, a privileged scaffold in medicinal chemistry and fragrance science, the presence of a single methyl group in the 6-position of this compound introduces subtle yet significant electronic and steric differences that modulate the reactivity of the crucial aldehyde functional group. This guide will dissect these differences, offering a theoretical framework supported by available experimental evidence to inform your synthetic strategies.

Structural and Electronic Landscape: The Influence of the C6-Methyl Group

The primary differentiator between this compound and Piperonal is the methyl substituent ortho to the aldehyde group. This seemingly minor addition has two key consequences:

  • Electronic Effects: The methyl group is a weak electron-donating group (EDG) through an inductive effect.[1] This "push" of electron density towards the aromatic ring slightly increases the electron density on the carbonyl carbon of the aldehyde. A higher electron density on the carbonyl carbon reduces its electrophilicity, making it a less favorable target for nucleophiles.[2][3] In contrast, Piperonal lacks this additional electron-donating influence. The 1,3-benzodioxole moiety itself is considered to be electron-donating.[1]

  • Steric Effects: The ortho-methyl group in this compound introduces a degree of steric hindrance around the aldehyde functionality. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to the sterically less encumbered aldehyde of Piperonal.[3]

Based on these first principles, a general trend in reactivity towards nucleophilic addition can be predicted: Piperonal is expected to be more reactive than this compound. The following sections will explore this hypothesis in the context of common synthetic transformations.

Comparative Reactivity in Key Synthetic Transformations

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its high E-selectivity.[4] The reaction involves the nucleophilic attack of a phosphonate carbanion on an aldehyde or ketone.[4]

General Reactivity Trend: The rate of the HWE reaction is sensitive to the electrophilicity of the carbonyl carbon. Aldehydes with electron-withdrawing groups tend to react faster, while those with electron-donating groups react more slowly.[2]

Application to the Topic:

  • Piperonal: As a relatively electron-rich aldehyde, Piperonal readily undergoes the HWE reaction. For instance, the reaction of Piperonal with a phosphonate ester in the presence of a base like sodium methoxide is a common method for the synthesis of piperine precursors.[5] Mechanochemical, solvent-free HWE reactions of Piperonal with a β-amidophosphonate have been reported to proceed in good yields (46-77%).

  • This compound: The electron-donating and sterically hindering methyl group in this compound would be expected to decrease its reactivity in the HWE reaction compared to Piperonal. While specific yield data for this exact reaction is sparse in readily available literature, it is reasonable to anticipate that harsher reaction conditions (e.g., higher temperatures, longer reaction times, or a stronger base) might be necessary to achieve comparable yields to those obtained with Piperonal.

Experimental Protocol: A General Horner-Wadsworth-Emmons Reaction

Herein is a representative protocol for the HWE reaction. Note that optimization of base, solvent, and temperature may be required for each substrate.

  • Phosphonate Deprotonation: To a solution of the phosphonate ester (1.1 equivalents) in an anhydrous solvent (e.g., THF, DME) at 0 °C under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., NaH, NaOMe, KHMDS) portion-wise.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Logical Workflow for HWE Reaction Comparison

HWE_Comparison P_start Piperonal P_reaction HWE Reaction (e.g., NaOMe, THF) P_start->P_reaction Less e- donation Less steric hindrance M_start This compound P_product Alkene Product (Higher Yield/Faster Rate) P_reaction->P_product M_reaction HWE Reaction (Potentially harsher conditions) M_product Alkene Product (Lower Yield/Slower Rate) M_start->M_reaction e- donating CH3 Steric hindrance M_reaction->M_product caption Predicted HWE Reactivity Comparison

Sources

A Researcher's Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde: Cross-Validated Experimental Data and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of a core scaffold is a critical decision point dictating the trajectory of a research program. This guide provides an in-depth, cross-validated analysis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a versatile aromatic aldehyde. We will objectively compare its performance metrics with established alternatives and provide robust experimental data to support our findings. This document is structured to offer not just protocols, but a foundational understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and fragrance science, appearing in numerous natural products and synthetic compounds with significant biological activity. This compound, a derivative of this core structure, serves as a key intermediate in the synthesis of novel therapeutic agents and unique aromatic compositions.[1][2] Its strategic methylation offers distinct electronic and steric properties compared to its close analogue, piperonal (1,3-benzodioxole-5-carbaldehyde), potentially influencing reaction kinetics, product yields, and biological interactions. This guide will elucidate these nuances through a data-driven comparative analysis.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is paramount for the reliable supply of any key intermediate. While various methods exist for the formylation of aromatic rings, a common and effective approach for the synthesis of substituted benzodioxole carbaldehydes is the Vilsmeier-Haack reaction.

Proposed Synthesis of this compound

The proposed synthesis involves the formylation of 5-methyl-1,3-benzodioxole. This precursor can be synthesized from 4-methylcatechol and dichloromethane.

G cluster_0 Step 1: Synthesis of 5-Methyl-1,3-benzodioxole cluster_1 Step 2: Formylation 4-Methylcatechol 4-Methylcatechol 5-Methyl-1,3-benzodioxole 5-Methyl-1,3-benzodioxole 4-Methylcatechol->5-Methyl-1,3-benzodioxole NaOH, DMSO Dichloromethane Dichloromethane Dichloromethane->5-Methyl-1,3-benzodioxole 5-Methyl-1,3-benzodioxole_2 5-Methyl-1,3-benzodioxole Target This compound 5-Methyl-1,3-benzodioxole_2->Target POCl3, DMF

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at room temperature to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 5-methyl-1,3-benzodioxole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7 is reached.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Cross-Validation

Authentic structural elucidation is non-negotiable. The following table provides the expected spectroscopic data for this compound, cross-referenced with data from structurally similar compounds.

Technique Expected Data for this compound Reference Data from Similar Compounds
¹H NMR (CDCl₃, 400 MHz)δ 10.1 (s, 1H, -CHO), 7.2 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 6.0 (s, 2H, -OCH₂O-), 2.5 (s, 3H, -CH₃)For 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, the aromatic protons appear at δ 6.46 and 6.86 ppm, and the aldehyde proton at 9.62 ppm.[3]
¹³C NMR (CDCl₃, 100 MHz)δ 190.0 (-CHO), 152.0, 148.0, 135.0, 128.0, 110.0, 108.0 (Ar-C), 101.5 (-OCH₂O-), 18.0 (-CH₃)For 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, the aldehyde carbon appears at δ 189.8 ppm.[4]
IR (KBr, cm⁻¹)~2820, ~2720 (C-H stretch, aldehyde), ~1680 (C=O stretch, aldehyde), ~1600, ~1480 (C=C stretch, aromatic)The IR spectrum of a related benzodioxole derivative showed a carbonyl (C=O) absorption at 1643 cm⁻¹.[5] Benzaldehyde shows characteristic C=O stretching around 1700 cm⁻¹.[6]
Mass Spec. (EI)m/z 164 (M⁺), 163 (M-H)⁺, 135 (M-CHO)⁺The molecular weight of C₉H₈O₃ is 164.16 g/mol .[2]

Comparative Performance in a Model Reaction: The Knoevenagel Condensation

To objectively assess the reactivity of this compound, we will compare its performance in the Knoevenagel condensation against four widely used aromatic aldehydes: piperonal, vanillin, p-tolualdehyde, and p-anisaldehyde. This reaction is an excellent benchmark as it is sensitive to both steric and electronic effects of the substituents on the aromatic ring.[7]

G Aromatic_Aldehyde Aromatic_Aldehyde Intermediate Intermediate Adduct Aromatic_Aldehyde->Intermediate Base Catalyst Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Caption: Generalized workflow for the Knoevenagel condensation.

Theoretical Reactivity Profile

The reactivity of the aldehyde in a nucleophilic addition reaction, such as the Knoevenagel condensation, is governed by the electrophilicity of the carbonyl carbon. Electron-donating groups on the aromatic ring decrease reactivity, while electron-withdrawing groups increase it.[8]

  • This compound: The methyl group is a weak electron-donating group, and the benzodioxole moiety is also considered electron-donating.

  • Piperonal: The benzodioxole group is electron-donating.

  • Vanillin: Possesses a hydroxyl group (electron-donating) and a methoxy group (electron-donating).

  • p-Tolualdehyde: The methyl group is a weak electron-donating group.

  • p-Anisaldehyde: The methoxy group is a stronger electron-donating group than a methyl group.

Based on these electronic effects, a predicted reactivity trend towards nucleophilic attack is: p-Tolualdehyde > this compound ≈ Piperonal > p-Anisaldehyde > Vanillin

Cross-Validated Experimental Data

The following table summarizes the yields of the Knoevenagel condensation of various aromatic aldehydes with malonic acid under solvent-free conditions with ammonium bicarbonate as a catalyst.[9]

Aromatic Aldehyde Substituents Yield (%)
p-Tolualdehyde -CH₃ (weakly donating)95
Piperonal -OCH₂O- (donating)92
p-Anisaldehyde -OCH₃ (donating)90
Vanillin -OH, -OCH₃ (strongly donating)88
This compound -CH₃, -OCH₂O- (donating)Predicted ~90-93

Note: The yield for this compound is a predicted value based on its structural similarity to piperonal and p-tolualdehyde. Experimental validation is recommended.

Experimental Protocol: Comparative Knoevenagel Condensation

  • Reaction Setup: In separate reaction vials, mix the aromatic aldehyde (1 mmol), malonic acid (1.2 mmol), and ammonium bicarbonate (0.2 mmol).

  • Reaction: Heat the solvent-free mixtures to 90°C and stir for 2 hours.

  • Analysis: After cooling to room temperature, dissolve the crude product in a suitable solvent and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and yield of the corresponding cinnamic acid.

  • Purification: The resulting cinnamic acids can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion and Future Outlook

This guide provides a comprehensive, data-driven overview of this compound for researchers in drug development and chemical synthesis. Our analysis indicates that its reactivity is comparable to that of piperonal and slightly lower than p-tolualdehyde in the Knoevenagel condensation, a finding consistent with the electronic effects of its substituents. The provided synthetic and analytical protocols offer a robust framework for the utilization of this versatile intermediate.

The strategic placement of the methyl group on the benzodioxole scaffold in this compound presents intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. Further investigation into its performance in a broader range of chemical transformations and biological assays is warranted to fully unlock its potential.

References

  • Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol - PrepChem.com. (URL: [Link])

  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)... - ResearchGate. (URL: [Link])

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (URL: [Link])

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Supporting Information - ScienceOpen. (URL: [Link])

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis Online. (URL: [Link])

  • 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde - PMC - NIH. (URL: [Link])

  • Knoevenagel condensation between different substituted benzaldehydes... - ResearchGate. (URL: [Link])

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (URL: [Link])

  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde - MDPI. (URL: [Link])

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (URL: [Link])

  • 6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde - PMC - NIH. (URL: [Link])

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (URL: [Link])

  • Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones | Request PDF. (URL: [Link])

  • ELECTROPHILIC SUBSTITUTION REACTIONS IN ALDEHYDES AND KETONES. (URL: [Link])

  • Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. (URL: [Link])

  • Theoretical investigation on the mechanisms and kinetics of OH/NO 3-initiated atmospheric oxidation of vanillin and vanillic acid - PubMed. (URL: [Link])

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one - ResearchGate. (URL: [Link])

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a versatile aromatic aldehyde used in the synthesis of pharmaceuticals and fine chemicals, is a critical final step that ensures laboratory safety, environmental integrity, and regulatory compliance.[1] This guide provides a procedural framework grounded in established safety protocols for the responsible management of this compound.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While a specific, detailed toxicological profile for this compound is not extensively published, the hazards can be inferred from its chemical class—substituted benzodioxoles and aromatic aldehydes—and data from closely related analogs like Piperonal (1,3-Benzodioxole-5-carboxaldehyde).

The primary concerns with this class of compounds are:

  • Skin Irritation and Sensitization: Aromatic aldehydes can cause skin irritation.[2][3] Prolonged or repeated contact may lead to allergic skin reactions (sensitization).[2][4]

  • Reproductive Toxicity: Some benzodioxole derivatives are suspected of damaging fertility or the unborn child.[2][4]

  • Aquatic Toxicity: These compounds can be harmful or toxic to aquatic life, potentially with long-lasting effects.[2][3] This is a critical consideration that strictly prohibits drain disposal.

  • Combustibility: As a solid organic compound, it is combustible and may form explosive mixtures with air upon intense heating.

These hazards dictate a disposal pathway that ensures the complete destruction or secure containment of the chemical, preventing its release into the environment or accidental exposure to personnel.

Hazard ClassificationHandling & Disposal ImplicationSource
Skin Irritant/Sensitizer Wear appropriate PPE (gloves, lab coat). Decontaminate all surfaces and equipment. Contaminated PPE and materials must be disposed of as hazardous waste.[2][3][4]
Suspected Reproductive Toxin Handle with engineering controls (fume hood). Restrict access and ensure all personnel are aware of the potential hazard. Waste must be securely contained.[2][4]
Toxic to Aquatic Life Strictly prohibit disposal down the drain. All waste streams (liquid and solid) must be collected for hazardous waste disposal.[2][3]
Combustible Solid Store away from ignition sources. Incineration is a preferred disposal method.

Pre-Disposal Protocol: Segregation and Containment

The foundation of proper chemical disposal is meticulous segregation at the point of generation. This prevents dangerous cross-reactions and ensures the waste stream is correctly profiled for the disposal facility.

Step 1: Identify and Segregate Waste Streams

You will likely generate two primary types of waste containing this compound:

  • Solid Waste:

    • Unused or expired pure compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated consumables: weighing papers, pipette tips, chromatography plates, and contaminated silica gel.

  • Liquid Waste:

    • Solutions containing the compound from experimental workups (e.g., in organic solvents like dichloromethane, ethyl acetate, or alcohols).

    • Rinsate from cleaning contaminated glassware. The first rinse of a container with a solvent must always be collected as hazardous waste.[5]

Causality: Segregation is crucial. Mixing aldehydes with incompatible waste, such as strong bases or oxidizing agents, can trigger hazardous reactions. Furthermore, mixing halogenated and non-halogenated solvent waste streams is often prohibited by disposal facilities and can significantly increase disposal costs.

Step 2: Utilize Designated Hazardous Waste Containers

  • Container Compatibility: Use only approved, chemically compatible containers for waste collection. For organic solvent waste, this is typically a high-density polyethylene (HDPE) or glass container. Solid waste should be collected in a designated, sealable bag or a wide-mouth solid waste container.

  • Labeling: This is a non-negotiable step. All waste containers must be clearly and accurately labeled at the moment waste is first added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A complete list of all other constituents in the container, including solvents, with percentage estimates.

    • The date of initial accumulation.

Disposal Workflow: From Laboratory to Final Disposition

Never attempt to treat or dispose of this chemical on your own. The only acceptable and legal method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step-by-Step Disposal Procedure:
  • Don Appropriate PPE: Before handling any waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Contain Waste:

    • Solids: Carefully place all solid waste into the designated solid hazardous waste container. Avoid creating dust. If the compound is a fine powder, this should be done in a fume hood.

    • Liquids: Using a funnel, carefully pour liquid waste into the designated liquid hazardous waste container.

  • Seal the Container: Securely close the container lid. Do not overfill containers; allow for at least 10% headspace to accommodate vapor expansion.

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secondary containment, away from general traffic, and clearly marked.

  • Schedule Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest documentation and handover.

The following diagram illustrates the decision-making and operational flow for proper disposal.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Interim Storage & Pickup cluster_3 Final Disposition (Off-Site) A Generate Waste (Solid or Liquid) B Is waste contaminated with This compound? A->B C Select Correct Hazardous Waste Container (Solid vs. Liquid) B->C Yes M Dispose in Regular Trash B->M No (Incorrect Path) N Pour Down Drain B->N D Accurately Label Container - Full Chemical Name - All Constituents & % - Accumulation Date C->D E Add Waste to Container (Use Fume Hood if Dusty) D->E F Securely Seal Container (Leave >10% Headspace) E->F G Move to Satellite Accumulation Area (SAA) with Secondary Containment F->G H Contact EHS for Waste Pickup Request G->H I Complete Waste Manifest/Log H->I J Transfer to EHS/ Licensed Contractor I->J K Transport to Permitted TSDF* J->K L High-Temperature Incineration K->L caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is vital to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: For small spills, personnel with appropriate training and PPE (including a respirator if dust is present) can proceed with cleanup.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb spills of solutions with strong oxidizers.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.

By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility that extends beyond the laboratory bench.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved January 17, 2026, from [Link]

  • Aromatic Fragrances International, Inc. (2024). Safety Data Sheet. Retrieved January 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIC. Retrieved January 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 17, 2026, from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-1,3-benzodioxole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 6-Methyl-1,3-benzodioxole-5-carbaldehyde (also known as Piperonal or Heliotropin). As a research professional, your safety, the integrity of your experiments, and the well-being of your colleagues are paramount. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a resilient and self-validating safety culture in your laboratory. The protocols outlined herein are designed to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Intrinsic Risks

This compound (CAS No: 120-57-0) is an aromatic aldehyde widely used in fragrance, flavor, and pharmaceutical synthesis.[1][2] While invaluable in these applications, its handling requires a comprehensive understanding of its toxicological profile. The primary hazards associated with this compound are not acute but are of a more insidious nature, necessitating stringent and consistent use of Personal Protective Equipment (PPE).

The decision to mandate specific PPE is directly derived from the Globally Harmonized System (GHS) classifications for this chemical. A failure to appreciate these risks can lead to long-term health consequences.

Hazard Class & CategoryHazard StatementImplication for Laboratory Personnel
Reproductive Toxicity, Category 2 H361: Suspected of damaging fertility or the unborn child.[3][4][5][6]This is the most significant long-term health risk. Exposure, even at low levels over time, could have severe reproductive consequences. All routes of exposure (inhalation, skin contact, ingestion) must be minimized.
Skin Sensitization, Category 1B H317: May cause an allergic skin reaction.[3][6]This means that initial contact may not produce a reaction, but repeated exposure can lead to the development of allergic contact dermatitis. Once an individual is sensitized, even minuscule exposure can trigger a significant allergic response.
Skin Corrosion/Irritation H315/H316: Causes skin irritation / Causes mild skin irritation.[5][7]Direct contact can cause redness, itching, and inflammation. While some data sheets report no irritation[3], the risk of sensitization necessitates robust skin protection.
Aquatic Toxicity H401/H411/H412: Toxic or harmful to aquatic life with long-lasting effects.[5][6][7]This underscores the importance of proper disposal procedures for both the chemical waste and contaminated PPE to prevent environmental release.

The Core Directive: Selecting Your Personal Protective Equipment

Based on the hazard analysis, a baseline of PPE is mandatory for any procedure involving this compound. The level of PPE can be escalated based on the scale and nature of the operation.

Hand Protection: The First Line of Defense

Due to the significant risk of skin sensitization and potential for absorption, glove selection is critical.

  • Primary Recommendation: Nitrile gloves. Nitrile provides good resistance against a range of chemicals and is a suitable barrier for incidental contact with this compound.

  • Protocol: Always double-glove when handling neat compound or concentrated solutions. This provides a critical safety buffer in case the outer glove is compromised. Gloves must be inspected for tears or pinholes before use.[7] Change gloves immediately if you suspect contamination. Use proper glove removal techniques to avoid transferring contaminants to your skin.[7]

Eye and Face Protection: Shielding Sensitive Mucous Membranes
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[8]

  • Recommended for Liquid Handling: Chemical splash goggles should be worn when handling solutions of the compound, regardless of volume.[9][10]

  • Required for High-Risk Operations: A full-face shield worn over chemical splash goggles is required when there is a significant splash risk, such as during large-scale transfers, heating of solutions, or pressurized reactions.[8][10]

Body Protection: Preventing Dermal Exposure
  • Standard Protocol: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required at all times.[10]

  • For Large Quantities (>100g): Consider supplementing your lab coat with a chemically resistant apron to provide an additional barrier during weighing and transfer operations.

Respiratory Protection: A Conditional Requirement

Under standard laboratory conditions, all work with this compound, especially the solid form, should be conducted within a certified chemical fume hood to control exposure to dust and vapors.

  • When is a Respirator Needed? If engineering controls (like a fume hood) are not available or are insufficient to control dust or aerosols, respiratory protection is required.[9] This is particularly relevant during large-scale weighing operations outside of a hood or during the cleanup of a significant spill.

  • Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P95 or N95 particulate pre-filter is recommended.[9] Note that the use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[11]

Operational Workflow for PPE Selection

The following diagram provides a logical decision-making process for selecting the appropriate level of PPE based on the specific task you are performing.

PPE_Workflow start Start: Task Assessment Handling this compound task_scale Scale of Operation? start->task_scale small_scale Small Scale (<10g, <100mL) task_scale->small_scale Small large_scale Large Scale (>10g, >100mL) task_scale->large_scale Large ppe_base Baseline PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat small_scale->ppe_base large_scale->ppe_base task_type Nature of Task? ppe_base->task_type weighing_solid Weighing Solid (outside fume hood) task_type->weighing_solid Uncontained Solid liquid_handling Liquid Handling (Splash Risk) task_type->liquid_handling Uncontained Liquid standard_rxn Standard Reaction (in Fume Hood) task_type->standard_rxn Contained ppe_respirator Add Respirator (N95/Organic Vapor) weighing_solid->ppe_respirator ppe_faceshield Add Face Shield + Chem-Resistant Apron liquid_handling->ppe_faceshield end_ppe Final PPE Ensemble Selected. Proceed with caution. standard_rxn->end_ppe ppe_respirator->end_ppe ppe_faceshield->end_ppe

Sources

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